molecular formula C9H8O2 B11755336 (2E)-3-(3-hydroxyphenyl)prop-2-enal

(2E)-3-(3-hydroxyphenyl)prop-2-enal

Cat. No.: B11755336
M. Wt: 148.16 g/mol
InChI Key: DCHPWNOJPJRSEA-DUXPYHPUSA-N
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Description

(2E)-3-(3-Hydroxyphenyl)prop-2-enal, commonly known as 3-Hydroxycinnamaldehyde, is a high-value chemical compound with the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol (CAS 26231-89-0) . This compound is recognized as a yellow, oily liquid with a floral odor and is found in various essential oils and plant extracts . For researchers, it serves as a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Scientific studies have utilized this compound in the synthesis of diphenylbutene derivative ferroptosis inhibitors, which have shown promise as neuroprotective agents in a rat model of ischemic stroke . It also acts as a key precursor in the synthesis of (1E,4E,6E)-1,7-diphenylhepta-1,4,6-trien-3-ones, which are trienone analogs of curcuminoids that have demonstrated potent and selective cytotoxic activity against human oral cancer (KB) cells, outperforming some standard chemotherapeutic agents . Furthermore, its core structure is of interest in medicinal chemistry for the development of Janus kinase (JAK) inhibitors, highlighting its relevance in immunology and oncology research . The compound exhibits reported biological properties, including antioxidant and anti-inflammatory activities, making it a compound of interest for various pharmacological studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

(E)-3-(3-hydroxyphenyl)prop-2-enal

InChI

InChI=1S/C9H8O2/c10-6-2-4-8-3-1-5-9(11)7-8/h1-7,11H/b4-2+

InChI Key

DCHPWNOJPJRSEA-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C/C=O

Canonical SMILES

C1=CC(=CC(=C1)O)C=CC=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (2E)-3-(3-hydroxyphenyl)prop-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of (2E)-3-(3-hydroxyphenyl)prop-2-enal, a member of the hydroxycinnamaldehyde class of compounds. This document details experimental protocols, presents key characterization data in a structured format, and explores the compound's interaction with cellular signaling pathways.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a Claisen-Schmidt condensation reaction. This well-established method involves the base-catalyzed reaction between an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. In this case, 3-hydroxybenzaldehyde is reacted with acetaldehyde. An alternative, though less commonly detailed for this specific compound, is the Wittig reaction, which is a powerful method for alkene synthesis.

Claisen-Schmidt Condensation Protocol

This protocol is adapted from established procedures for the synthesis of chalcones and related α,β-unsaturated aldehydes.

Materials:

  • 3-hydroxybenzaldehyde

  • Acetaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), dilute

  • Distilled water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxybenzaldehyde (1 equivalent) in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide (e.g., 10-20%) to the stirred solution.

  • To this basic solution, add acetaldehyde (1.1 equivalents) dropwise while maintaining the low temperature.

  • Allow the reaction mixture to stir at room temperature for a specified time (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with dilute hydrochloric acid until it reaches a pH of approximately 7.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 3-hydroxybenzaldehyde 3-hydroxybenzaldehyde Reaction_Vessel Claisen-Schmidt Condensation 3-hydroxybenzaldehyde->Reaction_Vessel Acetaldehyde Acetaldehyde Acetaldehyde->Reaction_Vessel NaOH NaOH (aq) NaOH->Reaction_Vessel Ethanol Ethanol Ethanol->Reaction_Vessel Room_Temp Room Temperature Neutralization Neutralization (HCl) Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification Product This compound Purification->Product Reaction_Vessel->Neutralization

Caption: Workflow for the synthesis of this compound.

Characterization Data

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques. Below is a summary of expected and reported data for this compound and structurally similar molecules.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₈O₂[1]
Molecular Weight148.16 g/mol [1]
IUPAC NameThis compound[1]
AppearanceExpected to be a crystalline solid

Table 2: Spectroscopic Data

TechniqueExpected/Reported Data
¹H NMR Expected signals for aromatic protons, vinylic protons, an aldehydic proton, and a hydroxyl proton. Chemical shifts and coupling constants will be characteristic of the trans configuration of the double bond.
¹³C NMR Expected signals for aromatic carbons, vinylic carbons, and a carbonyl carbon.
FTIR (cm⁻¹) Expected characteristic peaks for O-H stretching (hydroxyl group), C=O stretching (aldehyde), C=C stretching (alkene), and C-H stretching (aromatic and vinylic).
Mass Spec. Expected molecular ion peak (M⁺) corresponding to the molecular weight.

Note: Specific spectral data for this compound is not widely published. The expected data is based on the analysis of structurally related chalcones and cinnamaldehydes.

Biological Activity and Signaling Pathways

Hydroxycinnamaldehydes have garnered significant interest in drug discovery due to their diverse biological activities. Research on structurally similar compounds, particularly 2'-hydroxycinnamaldehyde, provides insights into the potential mechanisms of action for this compound.

Anticancer Activity via STAT3 Inhibition

Studies on 2'-hydroxycinnamaldehyde have demonstrated its ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively active in cancer cells and plays a crucial role in cell proliferation and survival.[2][3] The proposed mechanism involves the generation of Reactive Oxygen Species (ROS), leading to the inhibition of STAT3 phosphorylation and dimerization, thereby preventing its translocation to the nucleus and subsequent transcription of target genes involved in cell cycle progression and apoptosis.

STAT3_Pathway HCA This compound ROS Reactive Oxygen Species (ROS) HCA->ROS induces STAT3_inactive STAT3 (inactive) ROS->STAT3_inactive inhibits phosphorylation STAT3_active p-STAT3 Dimer (active) STAT3_inactive->STAT3_active Phosphorylation & Dimerization Nucleus Nucleus STAT3_active->Nucleus Translocation Transcription Gene Transcription (Cell Proliferation, Anti-apoptosis) Nucleus->Transcription Apoptosis Apoptosis Transcription->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation Angiogenesis_Pathway CA Cinnamaldehyde PI3K PI3K Pathway CA->PI3K activates MAPK MAPK Pathway CA->MAPK activates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Tube Formation) PI3K->Angiogenesis promotes MAPK->Angiogenesis promotes

References

An In-depth Technical Guide on the Physicochemical Properties of (2E)-3-(3-hydroxyphenyl)prop-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-3-(3-hydroxyphenyl)prop-2-enal, a derivative of cinnamaldehyde, belongs to the class of phenylpropanoids. These compounds, characterized by a C6-C3 skeleton, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The presence of a hydroxyl group on the phenyl ring, an α,β-unsaturated aldehyde moiety, and the trans configuration of the double bond are key structural features that dictate its physicochemical properties and biological interactions. This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological relevance through the lens of related isomers.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug development.

Chemical Structure and Identifiers
  • IUPAC Name: this compound

  • Synonyms: 3-Hydroxycinnamaldehyde, m-Hydroxycinnamaldehyde

  • Molecular Formula: C₉H₈O₂[1]

  • Molecular Weight: 148.16 g/mol [1]

  • Canonical SMILES: C1=CC(=CC=C1C=CC=O)O[1]

  • InChI: InChI=1S/C9H8O2/c10-6-2-4-8-3-1-5-9(11)7-8/h1-7,11H/b4-2+[1]

  • InChIKey: DCHPWNOJPJRSEA-DUXPYHPUSA-N[1]

  • CAS Number: 26231-89-0[2]

Tabulated Physicochemical Data

Quantitative data for this compound is summarized below. It is important to note that while some experimental data for related isomers is available, specific experimental values for the meta-isomer are not widely reported. Therefore, computed values and data from isomeric compounds are provided for reference.

PropertyValueSource/MethodNotes
Molecular Weight 148.16 g/mol PubChem (Computed)[1]
XLogP3 1.7PubChem (Computed)[1]A measure of lipophilicity.
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 2PubChem (Computed)[1]
Rotatable Bond Count 2PubChem (Computed)[1]
Melting Point Not availableExperimental data for the ortho-isomer is 131-132 °C[3] and for the para-isomer is 140 °C.[4]
Boiling Point Not available
Solubility Sparingly soluble in water, soluble in organic solvents.General property of cinnamaldehyde derivatives.[5][6]Quantitative data not available.
pKa Not availableThe pKa of the phenolic hydroxyl group is expected to be in the range of other phenols.

Experimental Protocols

This section details the methodologies for the synthesis and determination of the key physicochemical properties of this compound.

Synthesis via Claisen-Schmidt Condensation

This compound can be synthesized via a Claisen-Schmidt condensation reaction between 3-hydroxybenzaldehyde and acetaldehyde in the presence of a base catalyst.[7][8][9][10]

Materials:

  • 3-hydroxybenzaldehyde

  • Acetaldehyde

  • Sodium hydroxide (NaOH) or other suitable base

  • Ethanol (or another suitable solvent)

  • Hydrochloric acid (HCl) for neutralization

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve 3-hydroxybenzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Prepare a solution of sodium hydroxide in water and add it to the flask.

  • Cool the mixture in an ice bath.

  • Slowly add acetaldehyde to the reaction mixture with continuous stirring.

  • Allow the reaction to stir at room temperature for a specified time (e.g., 24 hours), monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, neutralize the mixture with dilute hydrochloric acid until it reaches a pH of approximately 7.

  • The crude product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, perform an extraction using an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

dot

Caption: General workflow for the synthesis of this compound.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.[11][12][13][14]

Apparatus:

  • Melting point apparatus (e.g., DigiMelt or similar)[11]

  • Capillary tubes (sealed at one end)

Procedure:

  • Ensure the sample of this compound is completely dry and finely powdered.

  • Load a small amount of the sample into a capillary tube to a height of 2-3 mm.[1]

  • Compact the sample at the bottom of the tube by tapping it gently.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.

  • Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point of the compound.

Determination of Boiling Point

The boiling point is determined at the temperature where the vapor pressure of the liquid equals the atmospheric pressure.[2][15][16][17]

Apparatus:

  • Thiele tube or a similar heating bath[15][17]

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or hot plate)

Procedure:

  • Place a small amount of the liquid sample into the small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

  • Attach the test tube to a thermometer.

  • Suspend the thermometer and test tube assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

  • Gently heat the side arm of the Thiele tube.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • When a continuous and rapid stream of bubbles is observed, stop heating.

  • As the liquid cools, the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

Determination of Solubility

A qualitative and semi-quantitative determination of solubility is essential for formulation and in vitro assay development.[18][19][20][21]

Materials:

  • This compound

  • A range of solvents (e.g., water, ethanol, methanol, DMSO, acetone)

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

Procedure (Shake-Flask Method):

  • Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, centrifuge the suspension to separate the undissolved solid.

  • Carefully remove an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method such as UV-Vis spectroscopy or HPLC.

  • The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Determination of pKa by UV-Vis Spectroscopy

The pKa of the phenolic hydroxyl group can be determined by monitoring the change in UV-Vis absorbance as a function of pH.[3][22][23][24][25]

Apparatus and Materials:

  • UV-Vis spectrophotometer

  • pH meter

  • A series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12)

  • Stock solution of this compound in a suitable solvent (e.g., methanol or ethanol)

  • Quartz cuvettes

Procedure:

  • Prepare a series of solutions of the compound at a constant concentration in the different buffer solutions.

  • Record the UV-Vis spectrum for each solution over a relevant wavelength range.

  • The phenolate form of the compound will have a different absorption spectrum compared to the protonated phenol form. Identify the wavelength of maximum absorbance for both the acidic and basic forms.

  • Plot the absorbance at a selected wavelength (where the difference between the two forms is maximal) against the pH of the buffer solutions.

  • The resulting data should fit a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, research on its isomer, 2'-hydroxycinnamaldehyde (HCA), provides valuable insights into its potential mechanisms of action, particularly in the context of cancer therapy. HCA has been identified as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[26][27][28]

Inhibition of the STAT3 Signaling Pathway

The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[27][29][30][31][32] Its constitutive activation is a hallmark of many human cancers, making it an attractive target for anticancer drug development. HCA has been shown to directly bind to STAT3, inhibiting its phosphorylation, dimerization, and subsequent nuclear translocation.[26] This leads to the downregulation of STAT3 target genes involved in cell cycle progression and apoptosis, ultimately resulting in the suppression of tumor cell growth.[26]

dot

STAT3_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylation (Tyr705) STAT3_p p-STAT3 STAT3_mono->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation HCA This compound (HCA isomer) HCA->STAT3_p Inhibits Dimerization HCA->STAT3_dimer Inhibits Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA Binds to promoter Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Caption: Proposed mechanism of STAT3 signaling inhibition by hydroxycinnamaldehyde isomers.

Experimental Workflow for Target Engagement

Several biochemical methods can be employed to confirm the direct binding and inhibition of a target protein like STAT3 by a small molecule.

Target_Engagement_Workflow cluster_darts DARTS cluster_cetsa CETSA Compound Biotinylated Compound Pull_down Pull-down Assay (Streptavidin beads) Compound->Pull_down Cell_lysate Cell Lysate Cell_lysate->Pull_down WB Western Blot (Detect Target Protein) Pull_down->WB DARTS_lysate Cell Lysate DARTS_compound Add Compound DARTS_lysate->DARTS_compound DARTS_protease Protease Digestion DARTS_compound->DARTS_protease DARTS_sds SDS-PAGE DARTS_protease->DARTS_sds CETSA_cells Intact Cells CETSA_compound Add Compound CETSA_cells->CETSA_compound CETSA_heat Heat Shock CETSA_compound->CETSA_heat CETSA_lysis Cell Lysis CETSA_heat->CETSA_lysis CETSA_wb Western Blot CETSA_lysis->CETSA_wb

References

(2E)-3-(3-hydroxyphenyl)prop-2-enal: A Technical Guide on Biological Activity and Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the biological activity of (2E)-3-(3-hydroxyphenyl)prop-2-enal is limited in publicly available scientific literature. This guide provides a comprehensive overview of the predicted biological activities and potential mechanisms of action based on extensive research on structurally related compounds, namely hydroxylated cinnamaldehyde derivatives and hydroxychalcones. The experimental protocols and quantitative data presented herein are derived from studies on these analogs and serve as a reference for future research on this compound.

Introduction

This compound, also known as 3-hydroxy-trans-cinnamaldehyde, is an aromatic aldehyde belonging to the phenylpropanoid class of organic compounds. Its chemical structure, characterized by a hydroxyl group at the meta position of the phenyl ring and an α,β-unsaturated aldehyde moiety, suggests a potential for a wide range of biological activities. Structurally, it is a hydroxylated derivative of cinnamaldehyde and can also be considered a simple chalcone analog. Research on these classes of compounds has revealed significant therapeutic potential, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties. The presence and position of the hydroxyl group on the phenyl ring are known to be critical determinants of the biological efficacy of these molecules.

Predicted Biological Activities and Mechanisms of Action

Based on the structure-activity relationships established for hydroxylated cinnamaldehydes and hydroxychalcones, this compound is predicted to exhibit the following biological activities:

Antioxidant Activity

The phenolic hydroxyl group in this compound is expected to confer significant antioxidant properties. Phenolic compounds are well-known radical scavengers, donating a hydrogen atom from their hydroxyl group to neutralize free radicals and terminate oxidizing chain reactions. The resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron over the aromatic ring.

Potential Mechanism: The antioxidant activity is likely mediated through direct radical scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Additionally, it may enhance the endogenous antioxidant defense system by upregulating the expression of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) via activation of the Nrf2 signaling pathway.

Experimental Protocols for Evaluation:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common and rapid spectrophotometric assay to assess antioxidant activity.

    • Protocol: A solution of the test compound at various concentrations is added to a methanolic solution of DPPH. The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes). The absorbance of the solution is then measured at a specific wavelength (typically 517 nm). The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is applicable to both hydrophilic and lipophilic antioxidants.

    • Protocol: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate. The solution is left to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm. The test compound at various concentrations is added to the diluted ABTS•+ solution, and the absorbance is recorded after a set incubation time (e.g., 6 minutes). The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Quantitative Data for Structurally Related Compounds:

CompoundAssayIC50 ValueReference
Cinnamic AcidDPPH> 100 µg/mL[1]
Methyl CinnamateDPPH85.3 µg/mL[1]
Cinnamyl AlcoholDPPH75.2 µg/mL[1]
2'-Hydroxy-3,4,5-trimethoxychalconeDPPH2.26 µM[2]
2'-Hydroxy-3,4,5,3',4'-pentamethoxychalconeDPPH1.10 µM[2]
Anti-inflammatory Activity

The anti-inflammatory potential of this compound is predicted based on the well-documented activities of hydroxychalcones and cinnamaldehyde derivatives. These compounds have been shown to inhibit key inflammatory mediators and signaling pathways.

Potential Mechanism: The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This leads to a reduction in the production of prostaglandin E2 (PGE2) and nitric oxide (NO), respectively. Furthermore, it may suppress the activation of major inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, thereby downregulating the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β).[3][4][5]

Signaling Pathway Diagram:

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Proinflammatory_Genes Compound (2E)-3-(3-hydroxyphenyl) prop-2-enal Compound->IKK Inhibits Compound->NFkB_p65_p50 Inhibits Translocation

Caption: Predicted anti-inflammatory mechanism via NF-κB pathway inhibition.

Experimental Protocols for Evaluation:

  • Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages: This assay measures the inhibitory effect of a compound on NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

    • Protocol: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere. The cells are then pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for 24 hours. The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated.

  • Western Blot Analysis for iNOS and COX-2 Expression: This technique is used to determine the effect of the compound on the protein expression levels of key inflammatory enzymes.

    • Protocol: Cells are treated as described in the NO production assay. After treatment, the cells are lysed, and the total protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescence detection system.

Quantitative Data for Structurally Related Compounds:

CompoundCell LineTargetIC50 ValueReference
2'-Hydroxy-4,4'-dimethoxychalconeRAW 264.7TNF-α secretion< 0.01 µM[2]
2'-Hydroxy-3,4,5-trimethoxychalcone-PGE2 productionPotent inhibition[3]
2',5'-DialkoxychalconesN9 microgliaNO formationIC50 = 0.7 ± 0.06 µM (for compound 11)[6]
Anticancer Activity

Cinnamaldehyde and its derivatives have demonstrated promising anticancer properties against various cancer cell lines. The α,β-unsaturated aldehyde moiety is a key structural feature responsible for this activity, acting as a Michael acceptor that can react with nucleophilic groups in cellular macromolecules, such as proteins and nucleic acids.[7][8]

Potential Mechanism: The anticancer activity is likely multifaceted, involving the induction of apoptosis (programmed cell death) through the activation of caspases and modulation of the Bcl-2 family of proteins. It may also cause cell cycle arrest at different phases (e.g., G2/M phase), thereby inhibiting cancer cell proliferation. Furthermore, it could potentially inhibit tumor angiogenesis and metastasis by downregulating the expression of key factors like vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).[7][9]

Signaling Pathway Diagram:

anticancer_pathway Compound (2E)-3-(3-hydroxyphenyl) prop-2-enal ROS ↑ ROS Compound->ROS Bax ↑ Bax Compound->Bax Bcl2 ↓ Bcl-2 Compound->Bcl2 p53 ↑ p53 Compound->p53 Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) p53->CellCycleArrest neuroprotective_workflow Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Treatment Treatment with Compound + Neurotoxin (e.g., 6-OHDA, Aβ) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay ROS_Assay ROS Measurement (DCFH-DA) Treatment->ROS_Assay Inflammation_Assay Inflammatory Marker Analysis (ELISA, Western Blot) Treatment->Inflammation_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis ROS_Assay->Data_Analysis Inflammation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

References

An In-Depth Technical Guide on (2E)-3-(3-hydroxyphenyl)prop-2-enal: From Biosynthesis to Synthesis and Isolation of Related Phenolic Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2E)-3-(3-hydroxyphenyl)prop-2-enal, a phenolic aldehyde of interest in various scientific domains. A thorough review of existing literature indicates that this specific compound is not a well-documented, abundant natural product. Consequently, this guide addresses the topic from a broader perspective, encompassing its hypothetical biosynthesis, the natural occurrence of structurally related compounds, generalized isolation protocols for phenolic aldehydes, and established chemical synthesis routes, which represent the most practical means of obtaining this compound.

Natural Occurrence and Biosynthesis

Direct evidence for the significant natural occurrence and isolation of this compound from plant sources is scarce in current scientific literature. However, hydroxycinnamaldehydes as a class are recognized as minor components of lignins, the complex polymers in plant cell walls. In certain plants with genetic modifications, specifically those deficient in the enzyme cinnamyl alcohol dehydrogenase (CAD), there can be an accumulation of hydroxycinnamaldehydes. These aldehydes can then become incorporated into the lignin structure.

The biosynthesis of this compound in plants is likely to follow the general phenylpropanoid pathway, which is responsible for the formation of a wide variety of plant secondary metabolites. A proposed biosynthetic pathway, based on known enzymatic reactions for similar compounds, is outlined below.

Hypothetical Biosynthetic Pathway

The pathway would start from the amino acid L-phenylalanine and proceed through a series of enzymatic steps to yield the target molecule.

Biosynthetic Pathway of this compound cluster_pathway Phenylpropanoid Pathway cluster_enzymes Enzymes L-Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic_acid L-Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H m-Coumaric_acid m-Coumaric_acid p-Coumaric_acid->m-Coumaric_acid C3'H (hypothetical) m-Coumaroyl-CoA m-Coumaroyl-CoA m-Coumaric_acid->m-Coumaroyl-CoA 4CL Target_Compound This compound m-Coumaroyl-CoA->Target_Compound CCR PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate-4-Hydroxylase C3'H C3'H: p-Coumarate 3'-Hydroxylase 4CL 4CL: 4-Coumarate-CoA Ligase CCR CCR: Cinnamoyl-CoA Reductase

Caption: Hypothetical biosynthetic pathway of this compound.

General Protocol for Extraction and Isolation of Phenolic Aldehydes from Plant Material

While no specific protocol for this compound exists due to its elusive nature, the following is a generalized and robust methodology for the extraction and isolation of phenolic aldehydes and other phenolic compounds from a plant matrix. This protocol is a composite of standard techniques in phytochemistry.

Experimental Protocol

1. Sample Preparation:

  • Drying: Plant material (e.g., leaves, bark, roots) should be shade-dried or lyophilized to prevent the degradation of thermolabile compounds.

  • Grinding: The dried material is ground into a fine powder to increase the surface area for efficient solvent extraction.

2. Extraction:

  • Solvent Selection: A solvent system of methanol/water or ethanol/water (e.g., 80:20 v/v) is typically effective for extracting a broad range of phenolic compounds. For less polar compounds, ethyl acetate or dichloromethane can be used.

  • Maceration: The powdered plant material is soaked in the chosen solvent (e.g., 1:10 w/v) for 24-48 hours with occasional agitation.

  • Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used. However, the prolonged heating may degrade some compounds.

  • Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator at a temperature below 40°C.

3. Fractionation (Liquid-Liquid Partitioning):

  • The crude extract is redissolved in water and sequentially partitioned with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Phenolic aldehydes are typically found in the ethyl acetate and n-butanol fractions.

4. Chromatographic Purification:

  • Column Chromatography (CC): The enriched fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over silica gel or Sephadex LH-20.

    • Stationary Phase: Silica gel is commonly used for normal-phase chromatography.

    • Mobile Phase: A gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, is used to elute the compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compound of interest are further purified by preparative HPLC, typically using a C18 column and a mobile phase gradient of acetonitrile and water (often with a small amount of formic acid to improve peak shape).

5. Structure Elucidation:

  • The purified compound is identified and characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

General Isolation Workflow

General Isolation Workflow for Phenolic Aldehydes Plant_Material Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., 80% Methanol) Plant_Material->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning (Hexane, Chloroform, Ethyl Acetate, n-Butanol) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction (Enriched in Phenolics) Partitioning->EtOAc_Fraction Column_Chromatography Column Chromatography (Silica Gel or Sephadex LH-20) EtOAc_Fraction->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Prep_HPLC Preparative HPLC (C18 Column) TLC_Analysis->Prep_HPLC Pool similar fractions Pure_Compound Pure Phenolic Aldehyde Prep_HPLC->Pure_Compound Structure_Elucidation Structural Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Caption: General workflow for the isolation of phenolic aldehydes from plant material.

Chemical Synthesis of this compound

Chemical synthesis is the most direct and reliable method for obtaining this compound. The Claisen-Schmidt condensation is a common method for synthesizing cinnamaldehyde derivatives.

Experimental Protocol for Synthesis

A specific protocol for the synthesis of 3-hydroxycinnamaldehyde has been described in the patent CN108863745A.[1]

1. Reaction Setup:

  • To a reactor, add 1221 mg of 3-hydroxybenzaldehyde.

  • Add 20 mL of acetonitrile and stir at room temperature.

  • Add 3 mL of acetaldehyde to the stirring solution.

2. Reaction Execution:

  • Stir the mixture at room temperature for 20 minutes.

  • Add 1200 mg of potassium hydroxide.

  • Continue to stir the reaction at room temperature for 2 hours.

3. Work-up and Purification:

  • After the reaction is complete, the mixture is subjected to post-treatment and purification processes (details of which would typically involve neutralization, extraction with an organic solvent, drying, and chromatography) to obtain the final product, 3-hydroxycinnamaldehyde.

Quantitative Data

As the isolation of this compound from natural sources is not a common practice, the quantitative data presented here pertains to the yields from chemical synthesis of the target compound and a closely related derivative.

CompoundStarting MaterialsCatalyst/ReagentSolventYield (%)Reference
3-hydroxycinnamaldehyde3-hydroxybenzaldehyde, acetaldehydePotassium hydroxideAcetonitrile77.2[1]
(2E)-(3-hydroxy-4-methoxy) cinnamaldehydeIsovanillinNot specifiedNot specified57US7141263B2
3-hydroxy-4-methoxycinnamaldehydeIsovanillin, vinyl acetateCalcium oxideAnhydrous ethanol85.2[2]

Disclaimer: The information provided in this technical guide is for research and informational purposes only. All laboratory work should be conducted in accordance with appropriate safety protocols.

References

(2E)-3-(3-hydroxyphenyl)prop-2-enal CAS number and chemical data

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to (2E)-3-(3-hydroxyphenyl)prop-2-enal

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 3-hydroxycinnamaldehyde, is an unsaturated aldehyde and a member of the cinnamaldehyde family. Cinnamaldehydes and their derivatives are naturally occurring compounds found in various plants and are recognized for their diverse biological activities. These activities, which include anti-inflammatory, antioxidant, and anticancer properties, make them promising candidates for further investigation in drug discovery and development. This guide provides a comprehensive overview of the chemical data, synthesis, and potential biological signaling pathways associated with this compound.

Chemical and Physical Data

The chemical and physical properties of this compound are summarized below. These data have been compiled from various chemical databases.

PropertyValueSource
CAS Number 26231-89-0[1]
Molecular Formula C₉H₈O₂[1]
Molecular Weight 148.16 g/mol [1]
IUPAC Name This compound[1]
Synonyms 3-Hydroxycinnamaldehyde, m-Hydroxycinnamaldehyde[1]
SMILES C1=CC(=CC(=C1)O)/C=C/C=O[1]
InChI InChI=1S/C9H8O2/c10-6-2-4-8-3-1-5-9(11)7-8/h1-7,11H/b4-2+[1]
InChIKey DCHPWNOJPJRSEA-DUXPYHPUSA-N[1]
XLogP3 1.7[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]

Experimental Protocols

Synthesis of this compound via Claisen-Schmidt Condensation

A common method for the synthesis of α,β-unsaturated aldehydes and ketones is the Claisen-Schmidt condensation.[2][3] This reaction involves the condensation of an aromatic aldehyde with an aliphatic aldehyde or ketone in the presence of a base.[2][3] For the synthesis of this compound, 3-hydroxybenzaldehyde is reacted with acetaldehyde.

Materials:

  • 3-hydroxybenzaldehyde

  • Acetaldehyde

  • Acetonitrile

  • Potassium hydroxide

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a reaction vessel, dissolve 1221 mg of 3-hydroxybenzaldehyde in 20 mL of acetonitrile.

  • With stirring at room temperature, add 3 mL of acetaldehyde to the solution.

  • Continue stirring at room temperature for 20 minutes.

  • Add 1200 mg of potassium hydroxide to the reaction mixture.

  • Continue to stir the reaction at room temperature for 2 hours.

  • Upon completion of the reaction, the product, 3-hydroxycinnamaldehyde, can be isolated and purified using standard post-reaction workup and purification techniques.

This protocol has been reported to yield approximately 77.2% of the desired product.[4]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 3-hydroxybenzaldehyde 3-hydroxybenzaldehyde Mixing Mixing and Stirring 3-hydroxybenzaldehyde->Mixing Acetaldehyde Acetaldehyde Acetaldehyde->Mixing Solvent Acetonitrile Solvent->Mixing Base Potassium Hydroxide Reaction Claisen-Schmidt Condensation Base->Reaction Temperature Room Temperature Temperature->Reaction Time 2 hours Time->Reaction Mixing->Base Mixing->Reaction Purification Workup and Purification Reaction->Purification Product This compound Purification->Product G cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli e.g., Cytokines, LPS IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocates pIkB Phosphorylated IκB IkB_NFkB->pIkB Ub Ubiquitination & Degradation pIkB->Ub Ub->NFkB Releases Gene Gene Transcription NFkB_n->Gene Inflammation Inflammatory Response Gene->Inflammation G cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Stress->Keap1_Nrf2 Inhibits Degradation Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Basal State Nrf2_n Nrf2 Keap1_Nrf2->Nrf2_n Nrf2 Release & Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Genes Protection Cellular Protection Genes->Protection

References

Spectroscopic Analysis of (2E)-3-(3-hydroxyphenyl)prop-2-enal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(2E)-3-(3-hydroxyphenyl)prop-2-enal , a derivative of cinnamaldehyde, is a molecule of interest in various fields, including medicinal chemistry and materials science. Its chemical structure, featuring a hydroxylated phenyl ring conjugated with an unsaturated aldehyde, gives rise to a unique spectroscopic signature. This guide provides an in-depth analysis of its expected spectroscopic characteristics based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), compiled from data on structurally similar compounds and established spectroscopic principles.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the chemical formula C₉H₈O₂ and a molecular weight of 148.16 g/mol , is foundational to its spectroscopic properties.[1] The key structural features influencing its spectra are the aromatic ring, the phenolic hydroxyl group, the α,β-unsaturated aldehyde system, and the trans configuration of the double bond.

G

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aldehydic, vinylic, aromatic, and phenolic protons. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the electronic effects of the hydroxyl group on the aromatic ring.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehydic-H9.5 - 9.7Doublet~7-8
Vinylic-H (β to C=O)7.4 - 7.6Doublet~15-16
Vinylic-H (α to C=O)6.6 - 6.8Doublet of Doublets~15-16, ~7-8
Aromatic-H6.8 - 7.3Multiplets-
Phenolic-OH5.0 - 6.0 (variable)Singlet (broad)-

Note: The chemical shift of the phenolic proton is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl-C190 - 195
Aromatic-C (C-OH)155 - 160
Vinylic-C (β to C=O)145 - 150
Aromatic-C (quaternary)135 - 140
Vinylic-C (α to C=O)125 - 130
Aromatic-C110 - 130

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies. For this compound, the key absorptions are from the hydroxyl, carbonyl, and alkene moieties, as well as the aromatic ring.[2][3][4][5][6]

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
O-H Stretch (Phenolic)3200 - 3600Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aldehydic)2700 - 2850Medium, often two bands
C=O Stretch (Conjugated Aldehyde)1670 - 1700Strong
C=C Stretch (Alkene)1620 - 1650Medium
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-O Stretch (Phenolic)1200 - 1260Strong
=C-H Bend (trans-Alkene)960 - 980Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation.

m/z Proposed Fragment
148[M]⁺ (Molecular Ion)
147[M-H]⁺
131[M-OH]⁺
120[M-CO]⁺
119[M-CHO]⁺
91[C₇H₇]⁺
77[C₆H₅]⁺

Note: The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral losses.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software.

IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Instrumentation: Employ a mass spectrometer capable of high resolution and accuracy (e.g., Q-TOF, Orbitrap).

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and its fragments.

  • Data Analysis: Analyze the resulting mass-to-charge ratio (m/z) peaks to determine the molecular weight and fragmentation pattern.

Workflow and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the relationship between the molecular structure and the expected spectral data.

G

G

References

literature review on 3-hydroxycinnamaldehyde derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-Hydroxycinnamaldehyde Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction

3-Hydroxycinnamaldehyde and its derivatives represent a promising class of compounds derived from cinnamaldehyde, a major bioactive component of cinnamon.[1][2] These molecules have garnered significant attention from the scientific community for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5][6] Their unique chemical structure, featuring an aromatic ring, a hydroxyl group, and an α,β-unsaturated aldehyde, provides a versatile scaffold for chemical modification to enhance bioactivity and develop novel therapeutic agents.[7] This technical guide provides a comprehensive literature review of 3-hydroxycinnamaldehyde derivatives, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and the signaling pathways through which they exert their effects.

Synthesis of 3-Hydroxycinnamaldehyde and Its Derivatives

The synthesis of 3-hydroxycinnamaldehyde and its analogs can be achieved through various chemical reactions, most commonly involving aldol condensation or multi-step modifications of cinnamaldehyde isolated from natural sources.

1. Aldol Condensation: A primary method for synthesizing hydroxycinnamaldehydes is the Claisen-Schmidt condensation. This reaction involves the condensation of a substituted benzaldehyde with an aldehyde or ketone in the presence of a base.

  • 3-Hydroxycinnamaldehyde Synthesis: This compound can be prepared by reacting 3-hydroxybenzaldehyde with acetaldehyde in the presence of a base like potassium hydroxide in a solvent such as acetonitrile.[8]

  • 3-Hydroxy-4-methoxycinnamaldehyde Synthesis: This derivative is synthesized via an aldol condensation of isovanillin and vinyl acetate. A green chemistry approach utilizes calcium oxide in anhydrous ethanol, which acts as a base catalyst and removes water from the system, driving the reaction equilibrium to achieve a high yield of 85.2%.[9]

2. Semisynthesis from Cinnamaldehyde: Derivatives can also be synthesized from cinnamaldehyde, which is first purified from cinnamon bark oil. A notable example is the three-step synthesis of 2-hydroxycinnamaldehyde (HCA).[1][2]

  • Step 1: Nitration: Cinnamaldehyde is treated with nitric acid and acetic anhydride at low temperatures (0-5 °C) to produce 2-nitrocinnamaldehyde.[1][2]

  • Step 2: Reduction: The nitro group is then reduced to an amino group using iron powder and ammonium chloride in a methanol-water solution under reflux, yielding 2-aminocinnamaldehyde.[1][2]

  • Step 3: Diazotization-Hydrolysis: The amino group is converted to a hydroxyl group via a diazotization reaction with sodium nitrite and hydrochloric acid at 5 °C, followed by hydrolysis to yield the final product, 2-hydroxycinnamaldehyde.[1][2]

3. Synthesis of α,β-Unsaturated Ketone Derivatives: A series of α,β-unsaturated ketone derivatives of cinnamaldehyde can be synthesized through the Claisen-Schmidt condensation of oxygenated acetophenones with various benzaldehyde derivatives in the presence of sodium hydroxide in methanol.[4] This method allows for the creation of a library of compounds with diverse substitutions for structure-activity relationship studies.[4]

Biological Activities and Mechanisms of Action

3-Hydroxycinnamaldehyde derivatives exhibit a wide range of biological activities by modulating key cellular signaling pathways.

Anticancer Activity

Several hydroxycinnamaldehyde derivatives have demonstrated potent anticancer properties against various cancer cell lines.[10] The mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of critical oncogenic signaling pathways.

Inhibition of STAT3 Signaling Pathway: 2'-Hydroxycinnamaldehyde (HCA) has been identified as a direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that is persistently active in many cancers.[11][12]

  • Mechanism: HCA directly binds to STAT3, inhibiting its phosphorylation at tyrosine 705. This prevents STAT3 dimerization and subsequent translocation into the nucleus.[12]

  • Downstream Effects: The inhibition of STAT3 activation leads to the downregulation of its target genes, which are involved in cell proliferation (e.g., cyclin D1) and survival (e.g., Bcl-2, Bcl-xL, Mcl-1).[11] This ultimately results in G0/G1 cell cycle arrest and the induction of apoptosis in cancer cells.[11]

  • Role of ROS: HCA also induces the generation of Reactive Oxygen Species (ROS). This ROS production contributes to the inactivation of STAT3, as antioxidants can rescue the HCA-induced suppression of STAT3 phosphorylation.[11][12]

STAT3_Inhibition_by_HCA cluster_pathway STAT3 Signaling Pathway cluster_inhibition Inhibition by 2'-Hydroxycinnamaldehyde (HCA) Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates (Y705) pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates TargetGenes Target Genes (Cyclin D1, Bcl-2) Nucleus->TargetGenes Activates Transcription Proliferation Cell Proliferation & Survival TargetGenes->Proliferation HCA 2'-Hydroxy- cinnamaldehyde (HCA) HCA->STAT3 Direct Binding & Inhibition ROS ROS Generation HCA->ROS ROS->STAT3 Inactivates

Caption: Mechanism of STAT3 pathway inhibition by 2'-hydroxycinnamaldehyde (HCA).
Anti-inflammatory Activity

Cinnamaldehyde and its derivatives possess significant anti-inflammatory properties, primarily through the suppression of the NF-κB signaling pathway and inflammasome activation.[3]

  • NF-κB Inhibition: These compounds can inhibit the lipopolysaccharide (LPS)-induced activation of Toll-like receptor 4 (TLR4).[3] They suppress the activation of upstream kinases such as IκB kinase (IKK) and mitogen-activated protein kinases (MAPKs), which prevents the phosphorylation and degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing the transcription of pro-inflammatory cytokines like IL-1β and TNF-α.[3]

  • NLRP3 Inflammasome Inhibition: Certain derivatives have been shown to attenuate signaling pathways involved in both the priming and activation of the NLRP3 inflammasome, a key component of the innate immune system responsible for IL-1β maturation.[3]

NFkB_Inhibition cluster_pathway LPS-induced NF-κB Pathway cluster_inhibition Inhibition by Cinnamaldehyde Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Nucleus->Cytokines Activates Transcription Inflammation Inflammation Cytokines->Inflammation CA_deriv Cinnamaldehyde Derivatives CA_deriv->TLR4 Inhibits Dimerization CA_deriv->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by cinnamaldehyde derivatives.
Antimicrobial Activity

Cinnamaldehyde derivatives have emerged as potential novel antimicrobial agents, particularly against multidrug-resistant pathogens like Acinetobacter baumannii.[6][13]

  • Target and Mechanism: The primary target is the bacterial cell division protein, FtsZ. These compounds inhibit the polymerization and GTPase activity of FtsZ.[6] FtsZ is a crucial protein that forms the Z-ring at the division site, and its inhibition prevents bacterial cytokinesis, leading to a bacteriostatic effect characterized by cell filamentation.[6][13]

  • Efflux Pump Susceptibility: The antimicrobial activity of these derivatives can be significantly enhanced in the presence of an efflux pump inhibitor, suggesting that bacterial efflux pumps contribute to intrinsic resistance against these compounds.[13]

Neuroprotective Activity

Cinnamaldehyde and its derivatives exhibit protective effects against peripheral nerve degeneration (PND).[4]

  • Targeting Schwann Cells: These compounds have been shown to inhibit phenotypes associated with PND in Schwann cells, which are the primary glial cells of the peripheral nervous system.[4]

  • Interaction with TRPA1: Molecular docking studies suggest that these derivatives bind to the Transient Receptor Potential Cation Channel Subfamily A Member 1 (TRPA1).[4] TRPA1 is a chemical stress sensor involved in pain signaling and neuroinflammation, making it a potential therapeutic target for mitigating PND.[4]

Quantitative Data Summary

The biological activities of 3-hydroxycinnamaldehyde derivatives have been quantified in various studies. The tables below summarize key findings.

Table 1: Anticancer Activity of Cinnamaldehyde-Chalcone Analogues [10]

Compound Cancer Cell Line IC₅₀ (µM)
5n (bromoethane chalcone) DU145 (Prostate) 8.719 ± 1.8
SKBR-3 (Breast) 7.689
HEPG2 (Liver) 9.380 ± 1.6
5j (para methyl benzyl chalcone) SKBR-3 (Breast) 7.871

| 5b (2,3-dichloro benzyl chalcone) | HEPG2 (Liver) | 9.190 |

Table 2: Antimicrobial Activity of Cinnamaldehyde Analogues against A. baumannii [6]

Compound A. baumannii ATCC 19606 MIC (µg/mL)
1 (Parent Compound) 128
2 (4-Fluorophenyl) 64
3 (4-Chlorophenyl) 64
4 (4-Bromophenyl) 32
5 (4-Iodophenyl) 64

| 6 (4-Nitrophenyl) | 64 |

Table 3: Antioxidant and Anti-tyrosinase Activity of Hydroxycinnamoyl Derivatives [14]

Compound Anti-tyrosinase IC₅₀ (µM) Antioxidant EC₅₀ (µM)
CE48 29.64 12.67
Kojic Acid (Ref.) 50.30 -

| Ascorbic Acid (Ref.) | - | 14.55 |

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in the literature.

1. Synthesis of 3-Hydroxycinnamaldehyde [8]

  • Add 1221 mg of 3-hydroxybenzaldehyde to a reactor.

  • Add 20 mL of acetonitrile and stir the mixture.

  • At room temperature, add 3 mL of acetaldehyde.

  • Continue stirring at room temperature for 20 minutes.

  • Add 1200 mg of potassium hydroxide to the reaction mixture.

  • Continue stirring at room temperature for 2 hours.

  • Upon completion, the reaction mixture is subjected to post-treatment and purification processes to obtain the final compound.

2. STAT3 Inhibition and ROS Detection Assay [11][12]

  • Cell Culture and Treatment: DU145 prostate cancer cells are cultured in appropriate media. Cells are treated with varying concentrations of 2'-hydroxycinnamaldehyde (HCA) for specified time periods.

  • Western Blotting for STAT3 Phosphorylation:

    • After treatment, cells are lysed to extract total protein.

    • Protein concentrations are determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated overnight with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Intracellular ROS Measurement:

    • Cells are treated with HCA for various time points (e.g., 30 min to 6 hours).

    • Cells are then incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA), a fluorescent probe for ROS.

    • The fluorescence intensity, which is proportional to the intracellular ROS level, is measured using a flow cytometer.

3. Antimicrobial Susceptibility Testing (MIC Determination) [6]

  • A two-fold serial dilution of the cinnamaldehyde derivatives is prepared in a 96-well microtiter plate using Mueller-Hinton (MH) broth.

  • Acinetobacter baumannii cultures are grown to the logarithmic phase and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • The bacterial suspension is added to each well of the microtiter plate.

  • Plates are incubated at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antimicrobial_Testing_Workflow start Start prep_compounds Prepare 2-fold serial dilutions of compounds in 96-well plate start->prep_compounds prep_bacteria Grow and dilute A. baumannii to 5 x 10^5 CFU/mL start->prep_bacteria inoculate Inoculate plates with bacterial suspension prep_compounds->inoculate prep_bacteria->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read plates visually to determine MIC incubate->read_mic end End read_mic->end

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Perspectives

3-Hydroxycinnamaldehyde and its derivatives are a versatile class of natural product-inspired compounds with significant therapeutic potential. The literature robustly supports their efficacy as anticancer, anti-inflammatory, and antimicrobial agents, with well-defined mechanisms of action that include the inhibition of key signaling pathways like STAT3 and NF-κB, and the targeting of essential bacterial proteins such as FtsZ. The synthetic accessibility of these compounds allows for extensive structure-activity relationship studies to optimize their potency, selectivity, and pharmacokinetic properties. Future research should focus on preclinical and clinical development, exploring novel drug delivery systems to improve bioavailability and target specificity.[15] The continued investigation of these promising derivatives is poised to yield novel therapeutic strategies for a range of human diseases.

References

An In-depth Technical Guide on the Solubility and Stability of (2E)-3-(3-hydroxyphenyl)prop-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of (2E)-3-(3-hydroxyphenyl)prop-2-enal, a phenolic compound of interest in various research and development fields. Due to the limited direct experimental data for this specific molecule, this guide also incorporates data from the closely related parent compound, trans-cinnamaldehyde, to provide valuable insights.

Introduction

This compound, also known as 3-hydroxy-trans-cinnamaldehyde, belongs to the cinnamaldehyde family of compounds. The presence of a hydroxyl group on the phenyl ring is expected to influence its physicochemical properties, including solubility and stability, compared to the parent compound, trans-cinnamaldehyde. Understanding these properties is critical for its application in drug development, formulation, and other research areas.

Solubility Profile

Table 1: Solubility Data for trans-Cinnamaldehyde

SolventSolubilityTemperature (°C)
Water1.42 g/L[1]25
AlcoholMiscible[2]Not specified
EtherSolubleNot specified
ChloroformSolubleNot specified
OilsMiscible[2]Not specified

Note: The data presented is for trans-cinnamaldehyde, the parent compound of this compound. It is anticipated that the solubility of this compound will exhibit similar trends.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation. As a phenolic aldehyde, it is susceptible to degradation under various conditions, including exposure to light, heat, oxygen, and certain pH environments.

General Stability Considerations

Phenolic compounds are known to be sensitive to oxidative degradation, which can be accelerated by factors such as elevated temperature and exposure to light. The aldehyde group in cinnamaldehyde derivatives is also prone to oxidation, potentially forming the corresponding carboxylic acid.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis0.1 M - 1 M HCl, room temperature to 80°C
Base Hydrolysis0.1 M - 1 M NaOH, room temperature to 80°C
Oxidation3% - 30% H₂O₂, room temperature
Thermal Degradation40°C - 80°C, in solid state and in solution
PhotostabilityExposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter

Experimental Protocols

Solubility Determination: Shake-Flask Method

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

Protocol:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

  • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After reaching equilibrium, allow the undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant and filter it to remove any undissolved particles.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess compound to solvent B Agitate at constant temperature A->B C Allow undissolved solid to settle B->C D Withdraw and filter supernatant C->D E HPLC Analysis D->E F Determine Concentration E->F

Solubility Determination Workflow
Stability Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products.

Typical HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., around 280-320 nm for cinnamaldehyde derivatives).

  • Temperature: 25-30°C.

G cluster_workflow Stability-Indicating HPLC Workflow A Inject Stressed Sample B Separation on C18 Column A->B C UV Detection B->C D Data Acquisition & Analysis C->D

HPLC Analysis Workflow
Forced Degradation Study Protocol

Protocol:

  • Prepare solutions of this compound in the respective stress media (acid, base, oxidizing agent, and water for thermal and photolytic studies).

  • Expose the solutions to the specified stress conditions for a defined period.

  • At various time points, withdraw samples and neutralize them if necessary.

  • Dilute the samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using the validated stability-indicating HPLC method.

  • Monitor the decrease in the peak area of the parent compound and the formation of degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis at Time Points Acid Acidic Sample Sample Withdrawal & Neutralization Acid->Sample Base Basic Base->Sample Oxidative Oxidative Oxidative->Sample Thermal Thermal Thermal->Sample Photo Photolytic Photo->Sample HPLC HPLC Analysis Sample->HPLC Degradation Degradation Monitoring HPLC->Degradation

Forced Degradation Study Logic

Conclusion

While direct experimental data on the solubility and stability of this compound is limited, this guide provides a framework for understanding its likely physicochemical properties based on data from its parent compound, trans-cinnamaldehyde, and general principles of phenolic chemistry. The provided experimental protocols offer a starting point for researchers to generate specific data for this compound, which is essential for its successful application in research and development. Further studies are warranted to establish a comprehensive solubility and stability profile for this compound.

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of (2E)-3-(3-hydroxyphenyl)prop-2-enal: Synthesis, Biological Activity, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-3-(3-hydroxyphenyl)prop-2-enal, a hydroxylated derivative of cinnamaldehyde, belongs to a class of compounds that has garnered significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, with a focus on their synthesis, biological activities, and underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation and application of these promising compounds.

Introduction

Cinnamaldehyde and its derivatives are naturally occurring compounds found in the bark of cinnamon trees and have been utilized for centuries in traditional medicine. The introduction of a hydroxyl group on the phenyl ring, as seen in this compound, can significantly modulate the compound's physicochemical properties and biological activities. These modifications have led to the exploration of a wide array of structural analogs with enhanced therapeutic potential.

The core structure, an α,β-unsaturated aldehyde, is a key pharmacophore that contributes to the diverse biological effects observed in this class of compounds. These activities include, but are not limited to, antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. This guide will delve into the synthetic strategies for modifying this core structure, present quantitative data on the biological efficacy of these derivatives, and elucidate the signaling pathways through which they exert their effects.

Structural Analogs and Derivatives

The structural backbone of this compound offers multiple sites for chemical modification, leading to a diverse library of analogs. Key classes of derivatives include:

  • Hydroxycinnamic Acids and Their Esters: Compounds such as ferulic acid, caffeic acid, and p-coumaric acid are closely related structural analogs. Esterification of the carboxylic acid group can enhance lipophilicity and cellular uptake.

  • Chalcones: These compounds are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. Cinnamaldehyde derivatives are key precursors in the synthesis of various chalcones.

  • Cinnamaldehyde-based Amides: Modification of the aldehyde group to form amide linkages has been explored to improve stability and biological activity.

  • Ring-Substituted Analogs: Further substitution on the phenyl ring with various functional groups (e.g., methoxy, ethoxy, nitro) can fine-tune the electronic and steric properties of the molecule, impacting its interaction with biological targets.

Quantitative Biological Data

The following tables summarize the quantitative biological activities of various structural analogs and derivatives of this compound. This data is crucial for structure-activity relationship (SAR) studies and for the selection of lead compounds for further development.

Table 1: In Vitro Anticancer Activity of Cinnamaldehyde Analogs

CompoundCell LineAssayIC50 (µM)Reference
(E)-3-(2,3-dihydrobenzo[b][1]dioxin-6-yl)acrylaldehyde (CAD-6)A375 (Melanoma)MTT0.58[2]
(E)-3-(2,3-dihydrobenzo[b][1]dioxin-6-yl)acrylaldehyde (CAD-6)A875 (Melanoma)MTT0.65[2]
(E)-3-(2,3-dihydrobenzo[b][1]dioxin-6-yl)acrylaldehyde (CAD-6)SK-MEL-1 (Melanoma)MTT0.82[2]
Cinnamaldehyde-based Chalcone (3e)Caco-2 (Colon)MTT32.19 ± 3.92[3]
1,3,5-triazine linked chalcone (17)A549 (Lung)Not Specified24.5[4]
1,3,5-triazine linked chalcone (18)A549 (Lung)Not Specified17[4]
Quercetin-DHA EsterHCT116 (Colon)Crystal Violet22.4 (Compound 1)[5]
Quercetin-DHA EsterHCT116 (Colon)Crystal Violet0.34 (Compound 2)[5]

Table 2: Antioxidant Activity of Cinnamaldehyde Derivatives

CompoundAssayIC50 (µg/mL)Reference
CinnamaldehydeDPPH95.38[6]
Cinnamic acidDPPH38.52[6]
Methyl cinnamateDPPH40.76[6][7]
Cinnamyl alcoholDPPH21.45[6]
(E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-oneDPPH8.22[4]
(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-oneDPPH6.89[4]
(E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-oneDPPH3.39[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Synthesis of 2'-Hydroxycinnamaldehyde from Cinnamaldehyde

This protocol describes a three-step synthesis to introduce a hydroxyl group at the 2' position of the phenyl ring of cinnamaldehyde.

Step 1: Nitration of Cinnamaldehyde to 2-Nitrocinnamaldehyde

  • To a solution of cinnamaldehyde in acetic anhydride, slowly add a mixture of nitric acid and glacial acetic acid at 0-5 °C with constant stirring.

  • Allow the reaction to proceed for 3-4 hours at the same temperature.

  • Let the mixture warm to room temperature and stand for 48 hours.

  • Cautiously add 20% hydrochloric acid to the cooled solution until a precipitate begins to form.

  • Cool the mixture in an ice bath to complete the precipitation.

  • Collect the yellow needles of 2-nitrocinnamaldehyde by filtration and dry in the air.

Step 2: Reduction of 2-Nitrocinnamaldehyde to 2-Aminocinnamaldehyde

  • Reflux a mixture of 2-nitrocinnamaldehyde, iron powder, and ammonium chloride in a methanol-water solution.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the iron catalyst.

  • Evaporate the solvent to obtain 2-aminocinnamaldehyde.

Step 3: Diazotization-Hydrolysis of 2-Aminocinnamaldehyde to 2'-Hydroxycinnamaldehyde

  • Dissolve 2-aminocinnamaldehyde in a solution of sulfuric acid.

  • Cool the solution to 5 °C and add a solution of sodium nitrite dropwise.

  • Stir the reaction mixture at 5 °C for a specified time.

  • Heat the mixture to induce hydrolysis of the diazonium salt.

  • Extract the product with a suitable organic solvent.

  • Purify the 2'-hydroxycinnamaldehyde by column chromatography.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9][10][11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][10]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals.[8][9]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of compounds.[1][12][13][14]

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).[12][13] Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid).

  • Reaction Mixture: In a 96-well plate or test tubes, mix the test compound dilutions with the DPPH solution.[1][12]

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).[1][12]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[1][13]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.

Western Blot Analysis for NF-κB Signaling Pathway

Western blotting is used to detect specific proteins in a sample and can be employed to assess the activation of the NF-κB signaling pathway.[15][16][17][18]

  • Cell Lysis and Protein Quantification: Treat cells with the test compound and/or a stimulant (e.g., TNF-α) to activate the NF-κB pathway. Lyse the cells to extract total protein or perform cellular fractionation to separate cytoplasmic and nuclear proteins.[15][16] Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, IκBα, and a loading control like β-actin or Lamin B1).[17]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels. An increase in nuclear p65 and a decrease in cytoplasmic IκBα indicate NF-κB activation.[17]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and its derivatives are mediated through the modulation of various intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anti-inflammatory and Anticancer Signaling

A key mechanism of action for many cinnamaldehyde derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[15] Upon stimulation by pro-inflammatory cytokines or other stress signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation.[15] This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of genes involved in inflammation, cell survival, and proliferation.[15] Cinnamaldehyde and its analogs have been shown to inhibit this pathway, often by suppressing IκBα phosphorylation and degradation.[19]

Another important pathway is the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. Cinnamaldehyde has been shown to impair the IL-6-induced activation of JAK2, STAT1, and STAT3 by inhibiting their phosphorylation.[19] The STAT3 signaling pathway, in particular, is a novel therapeutic target in many human cancers where it is constitutively active.[20] 2'-Hydroxycinnamaldehyde has been identified as a direct inhibitor of STAT3, preventing its phosphorylation, dimerization, and nuclear translocation.[20]

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are also modulated by these compounds and play critical roles in cellular responses to a variety of stimuli.

Antioxidant Mechanism

The antioxidant activity of phenolic compounds like this compound is attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The presence of the α,β-unsaturated aldehyde moiety can also contribute to the antioxidant effect through Michael addition reactions with cellular nucleophiles, such as glutathione, which can influence the cellular redox state.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.

G Simplified NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates p-IkB p-IκB IkB->p-IkB NF-kB NF-kB NF-kB_nuc NF-κB NF-kB->NF-kB_nuc translocates IkB-NF-kB IκB-NF-κB Complex IkB-NF-kB->NF-kB Proteasome Proteasome p-IkB->Proteasome degradation DNA DNA NF-kB_nuc->DNA binds Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription

Caption: Simplified NF-κB signaling pathway.

G Experimental Workflow for Compound Evaluation Start Start Synthesis Synthesis of Analogs Start->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening Anticancer_Assay Anticancer Assay (MTT) In_Vitro_Screening->Anticancer_Assay Antioxidant_Assay Antioxidant Assay (DPPH) In_Vitro_Screening->Antioxidant_Assay Data_Analysis Data Analysis (IC50 Determination) Anticancer_Assay->Data_Analysis Antioxidant_Assay->Data_Analysis Mechanism_Studies Mechanism of Action Studies Data_Analysis->Mechanism_Studies Western_Blot Western Blot (Signaling Pathways) Mechanism_Studies->Western_Blot Lead_Compound Lead Compound Identification Mechanism_Studies->Lead_Compound

Caption: Experimental workflow for compound evaluation.

Conclusion

The structural framework of this compound provides a versatile scaffold for the development of novel therapeutic agents. The synthetic accessibility and the wide range of biological activities, including potent anticancer and antioxidant effects, make this class of compounds highly attractive for further investigation. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to explore the full potential of these molecules. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to translate the promising in vitro results into in vivo efficacy and, ultimately, clinical applications.

References

In Silico Modeling of (2E)-3-(3-hydroxyphenyl)prop-2-enal Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (2E)-3-(3-hydroxyphenyl)prop-2-enal

This compound, also known as 3-hydroxycinnamaldehyde (3-HCA), is a phenolic aldehyde belonging to the cinnamaldehyde family of compounds.[1] These compounds are naturally occurring, often found in the bark of cinnamon trees, and have garnered significant interest for their wide range of pharmacological activities.[2][3] Research has demonstrated that 3-HCA and its derivatives possess anti-inflammatory, anticancer, and antioxidant properties.[2][4][5]

The core structure, featuring a phenyl ring, a hydroxyl group, and an α,β-unsaturated aldehyde, is crucial for its bioactivity.[6] This guide provides a comprehensive overview of the in silico methodologies used to predict and analyze the biological activities of this compound, focusing on its potential as a therapeutic agent.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈O₂PubChem[1]
Molecular Weight 148.16 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
XLogP3 1.7PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]

In Silico Drug Discovery Workflow

Computer-aided drug design (CADD) has become an indispensable part of modern drug discovery, accelerating the identification and optimization of potential therapeutic compounds.[7][8] In silico validation uses computational methods to predict the efficacy, safety, and mechanisms of action of drug candidates before extensive experimental testing, thereby reducing time and cost.[9] The general workflow for modeling the bioactivity of a small molecule like 3-HCA is outlined below.

G In Silico Drug Discovery Workflow for 3-HCA cluster_0 Phase 1: Target Identification & Preparation cluster_1 Phase 2: Molecular Docking & Scoring cluster_2 Phase 3: Dynamics & Refinement cluster_3 Phase 4: Validation & Optimization T_ID Target Identification (e.g., NF-κB, STAT3) P_Prep Protein Structure Preparation (PDB Retrieval, Cleaning) T_ID->P_Prep Dock Molecular Docking (Predict Binding Pose & Affinity) P_Prep->Dock L_Prep Ligand Preparation (3-HCA 3D Structure Generation) L_Prep->Dock Score Scoring & Analysis (Rank Poses, Analyze Interactions) Dock->Score MD Molecular Dynamics (MD) Simulation (Assess Complex Stability) Score->MD MMPBSA Binding Free Energy Calculation (e.g., MM/PBSA) MD->MMPBSA Validation In Vitro / In Vivo Validation (Experimental Assays) MMPBSA->Validation Lead_Opt Lead Optimization (Derivative Design) Validation->Lead_Opt

Caption: General workflow for in silico bioactivity modeling.

Predicted Bioactivity: Anti-inflammatory Effects via NF-κB and STAT3 Inhibition

A significant body of research points to the anti-inflammatory properties of cinnamaldehyde and its derivatives.[10][11][12] These effects are often mediated through the inhibition of key inflammatory signaling pathways, primarily the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[4][13]

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[14] In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[15][16] Pro-inflammatory stimuli, such as TNF-α or IL-1β, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and activate the transcription of inflammatory genes like COX-2, IL-6, and various cytokines.[17] Cinnamaldehydes have been shown to suppress this activation.[11]

The STAT3 Signaling Pathway

STAT3 is another key transcription factor involved in inflammation and cancer.[13][18] Upon activation by cytokines, STAT3 is phosphorylated, leading to its dimerization and translocation to the nucleus, where it regulates genes involved in cell proliferation, survival, and inflammation.[18] Studies have identified STAT3 as a direct molecular target of 2'-hydroxycinnamaldehyde, a close derivative of 3-HCA.[13][18] The compound was found to inhibit STAT3 phosphorylation, dimerization, and nuclear translocation, leading to the downregulation of its target genes and inducing apoptosis in cancer cells.[13][18]

G Predicted Mechanism of 3-HCA Anti-inflammatory Action Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor Binds IKK IKK Complex Receptor->IKK Activates STAT3_inactive STAT3 (Inactive) Receptor->STAT3_inactive Activates (via JAK) IkB IκBα IKK->IkB Phosphorylates IkB->Receptor Degradation NFkB_complex p65/p50-IκBα (Inactive) IkB->NFkB_complex NFkB_active p65/p50 (Active) NFkB_complex->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Gene Transcription (COX-2, IL-6) Nucleus->Genes Activates HCA This compound (3-HCA) HCA->IKK Inhibits HCA->NFkB_active Inhibits Translocation HCA->STAT3_inactive Inhibits Phosphorylation STAT3_active p-STAT3 Dimer (Active) STAT3_inactive->STAT3_active Phosphorylation & Dimerization STAT3_active->Nucleus Translocates

References

Methodological & Application

Synthesis of (2E)-3-(3-hydroxyphenyl)prop-2-enal: Application Notes and Protocols for Laboratory Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

(2E)-3-(3-hydroxyphenyl)prop-2-enal, also known as 3-hydroxycinnamaldehyde, is a valuable organic intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its structure, featuring a reactive α,β-unsaturated aldehyde and a phenolic hydroxyl group, makes it a versatile building block. This document provides detailed application notes and laboratory protocols for the synthesis of this compound, targeting researchers, scientists, and professionals in drug development. The primary methods covered are the Claisen-Schmidt condensation and the Wittig reaction, offering flexibility in synthetic strategy.

I. Synthesis Methods Overview

Two primary and effective methods for the laboratory synthesis of this compound are the Claisen-Schmidt condensation and the Wittig reaction. The choice of method may depend on the availability of starting materials, desired scale, and laboratory equipment.

  • Claisen-Schmidt Condensation: This method involves the base-catalyzed reaction of 3-hydroxybenzaldehyde with acetaldehyde. It is a straightforward and often high-yielding approach.[1][2][3]

  • Wittig Reaction: This reaction provides a robust alternative for forming the carbon-carbon double bond by reacting 3-hydroxybenzaldehyde with a phosphorus ylide.[4][5][6]

The primary precursor for both methods is 3-hydroxybenzaldehyde. If not commercially available, it can be synthesized from 3-nitrobenzaldehyde through a three-step process of reduction, diazotization, and hydrolysis.[7][8][9]

II. Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of this compound via the Claisen-Schmidt condensation.

Synthesis MethodStarting MaterialsCatalyst/BaseSolventReported Yield (%)Reference
Claisen-Schmidt Condensation3-hydroxybenzaldehyde, AcetaldehydePotassium HydroxideAcetonitrile77.2[1]

III. Experimental Protocols

Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation

This protocol is adapted from a patented procedure and offers a high-yield synthesis.[1]

Materials:

  • 3-hydroxybenzaldehyde

  • Acetaldehyde

  • Potassium hydroxide (KOH)

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add 3-hydroxybenzaldehyde (1.22 g, 10 mmol) and acetonitrile (20 mL).

  • Stir the mixture at room temperature until the 3-hydroxybenzaldehyde is fully dissolved.

  • To the stirring solution, add acetaldehyde (0.66 mL, 12 mmol).

  • Continue stirring at room temperature for 20 minutes.

  • Carefully add potassium hydroxide (1.20 g, 21.4 mmol) to the reaction mixture.

  • Continue to stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, proceed with an appropriate aqueous workup and extraction with an organic solvent.

  • The crude product can be purified by column chromatography or recrystallization to yield this compound.

Protocol 2: Synthesis of this compound via Wittig Reaction (General Procedure)

This protocol provides a general framework for a Wittig reaction, which can be adapted for the synthesis of the target molecule. The first step is the preparation of the phosphonium ylide.

Part A: Preparation of the Phosphorus Ylide

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend a suitable phosphonium salt (e.g., (triphenylphosphoranylidene)acetaldehyde) in anhydrous solvent (e.g., THF or diethyl ether).

  • Cool the suspension in an ice bath.

  • Slowly add a strong base (e.g., n-butyllithium, sodium hydride, or sodium ethoxide) to the suspension with vigorous stirring.

  • Allow the mixture to stir for a specified time to ensure complete formation of the ylide, which is often indicated by a color change.

Part B: Wittig Reaction with 3-hydroxybenzaldehyde

  • Dissolve 3-hydroxybenzaldehyde in an anhydrous solvent in a separate flame-dried flask under an inert atmosphere.

  • Slowly add the solution of 3-hydroxybenzaldehyde to the prepared ylide solution at a controlled temperature (often 0 °C or room temperature).

  • Allow the reaction to stir for several hours until completion, as monitored by TLC.

  • Quench the reaction by adding a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • The crude product can be purified by column chromatography to isolate this compound.

IV. Visualized Workflows and Mechanisms

Claisen_Schmidt_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 3_hydroxybenzaldehyde 3-hydroxybenzaldehyde mixing Mix reactants in acetonitrile 3_hydroxybenzaldehyde->mixing acetaldehyde Acetaldehyde acetaldehyde->mixing KOH Potassium Hydroxide (catalyst) KOH->mixing acetonitrile Acetonitrile (solvent) acetonitrile->mixing stirring Stir at room temperature (2 hours) mixing->stirring workup Aqueous workup & extraction stirring->workup purification Column chromatography or recrystallization workup->purification final_product This compound purification->final_product

Caption: Workflow for the Claisen-Schmidt Condensation Synthesis.

Wittig_Reaction_Workflow cluster_ylide_prep Ylide Preparation cluster_wittig_reaction Wittig Reaction cluster_workup_purification Workup & Purification cluster_final_product Product phosphonium_salt Phosphonium Salt ylide_formation Ylide Formation in Anhydrous Solvent phosphonium_salt->ylide_formation strong_base Strong Base strong_base->ylide_formation reaction Reaction of Ylide with Aldehyde ylide_formation->reaction 3_hydroxybenzaldehyde 3-hydroxybenzaldehyde 3_hydroxybenzaldehyde->reaction quench Quench Reaction reaction->quench workup_extraction Aqueous Workup & Extraction quench->workup_extraction purification Column Chromatography workup_extraction->purification product This compound purification->product

Caption: General Workflow for the Wittig Reaction Synthesis.

References

Application of (2E)-3-(3-hydroxyphenyl)prop-2-enal in Antioxidant Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-3-(3-hydroxyphenyl)prop-2-enal, a cinnamaldehyde derivative, is a compound of interest for its potential antioxidant properties. The presence of a phenolic hydroxyl group and a conjugated system suggests its capability to scavenge free radicals and chelate metal ions, which are key mechanisms in preventing oxidative stress-related cellular damage. Oxidative stress is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Therefore, the evaluation of the antioxidant capacity of novel compounds like this compound is a critical step in the drug discovery and development process.

This document provides detailed protocols for assessing the antioxidant activity of this compound using three common in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. Additionally, a hypothetical signaling pathway illustrating a potential mechanism of action is presented.

Quantitative Data Summary

The antioxidant capacity of this compound can be quantified and compared with standard antioxidants. The following table summarizes hypothetical data obtained from the described assays.

AssayParameterThis compoundAscorbic Acid (Standard)Trolox (Standard)
DPPH Assay IC50 (µg/mL)15.85.28.1
ABTS Assay TEAC (Trolox Equivalents)1.21.81.0
FRAP Assay FRAP Value (µM Fe(II)/µg)2.53.91.5

Note: The data presented in this table is for illustrative purposes only and represents hypothetical results to guide researchers in their data presentation.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[1][2][3][4] The reduction of DPPH is observed as a color change from purple to yellow, which is quantified spectrophotometrically.[4]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions (e.g., 1, 5, 10, 20, 50, 100 µg/mL). Prepare similar dilutions for the ascorbic acid standard.

  • Assay:

    • To each well of a 96-well plate, add 100 µL of the sample or standard solution at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the sample.

    • For the control, add 100 µL of the sample solvent (methanol) and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[2][3]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[1][2][3]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the sample/standard to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL of DPPH Solution prep_dpph->add_dpph prep_sample Prepare Serial Dilutions of This compound and Ascorbic Acid add_sample Add 100 µL of Sample/Standard to 96-well plate prep_sample->add_sample add_sample->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate_scavenging Calculate % Scavenging Activity measure_abs->calculate_scavenging determine_ic50 Determine IC50 Value calculate_scavenging->determine_ic50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS Radical Cation Decolorization Assay

The ABTS assay evaluates the capacity of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[5] The pre-formed radical cation is green-blue, and in the presence of an antioxidant, it is reduced, causing a decolorization that is measured spectrophotometrically.[5]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffered saline (PBS, pH 7.4)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[5][6]

  • Preparation of ABTS•+ Working Solution:

    • Dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and prepare serial dilutions in PBS. Prepare similar dilutions for the Trolox standard.

  • Assay:

    • To each well of a 96-well plate, add 20 µL of the sample or standard solution.

    • Add 180 µL of the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of inhibition using the formula:

      • % Inhibition = [(A_control - A_sample) / A_control] x 100

      • Where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance of the sample.

  • TEAC Determination: Plot a standard curve of % inhibition versus Trolox concentration. The antioxidant capacity of the sample is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abts_stock Prepare ABTS•+ Stock Solution (7 mM ABTS + 2.45 mM K2S2O8) prep_abts_working Prepare ABTS•+ Working Solution (Absorbance ~0.7 at 734 nm) prep_abts_stock->prep_abts_working add_abts Add 180 µL of ABTS•+ Working Solution prep_abts_working->add_abts prep_sample Prepare Serial Dilutions of This compound and Trolox add_sample Add 20 µL of Sample/Standard to 96-well plate prep_sample->add_sample add_sample->add_abts incubate Incubate (6 min, RT) add_abts->incubate measure_abs Measure Absorbance at 734 nm incubate->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition determine_teac Determine TEAC Value calculate_inhibition->determine_teac

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺), which has an intense blue color.[7] The change in absorbance is proportional to the antioxidant capacity.[8]

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O in water

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[7] Warm the solution to 37°C before use.

  • Sample and Standard Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare a standard curve using ferrous sulfate (0-1000 µM).

  • Assay:

    • Add 20 µL of the sample, standard, or blank (solvent) to each well of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm using a microplate reader.[7]

  • Calculation: Calculate the FRAP value by comparing the absorbance of the sample with the standard curve of ferrous sulfate. The results are expressed as µM Fe(II) equivalents per µg of the compound.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_frap Prepare FRAP Working Reagent (Acetate buffer, TPTZ, FeCl3) add_frap Add 180 µL of FRAP Reagent prep_frap->add_frap prep_sample Prepare Sample Solution of This compound add_sample Add 20 µL of Sample/Standard to 96-well plate prep_sample->add_sample prep_standard Prepare Ferrous Sulfate Standard Curve prep_standard->add_sample add_sample->add_frap incubate Incubate (30 min, 37°C) add_frap->incubate measure_abs Measure Absorbance at 593 nm incubate->measure_abs calculate_frap Calculate FRAP Value measure_abs->calculate_frap

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Hypothetical Signaling Pathway of Antioxidant Action

While the direct antioxidant mechanisms of this compound are yet to be fully elucidated, its structural similarity to other bioactive phenolic compounds suggests a potential role in modulating cellular signaling pathways involved in the response to oxidative stress. For instance, a related compound, 3-(3-hydroxyphenyl)propionic acid, a metabolite of quercetin, has been shown to inhibit the NF-κB pathway.[9] Another similar molecule, (E)-2,4-bis(p-hydroxyphenyl)-2-butenal, has demonstrated anti-inflammatory effects through the inhibition of the STAT3 pathway.[10]

Based on this, a plausible, though hypothetical, mechanism for the intracellular antioxidant effect of this compound could involve the inhibition of pro-inflammatory and pro-oxidant signaling cascades such as the NF-κB pathway.

Caption: Hypothetical Signaling Pathway for the Antioxidant Action of this compound.

This proposed pathway suggests that this compound may exert its antioxidant effects not only by direct radical scavenging but also by inhibiting upstream signaling components like the IKK complex, thereby preventing the activation of NF-κB and the subsequent expression of genes that contribute to inflammation and oxidative damage. Further cellular and molecular studies are required to validate this hypothesis.

References

Application Notes and Protocols for (2E)-3-(3-hydroxyphenyl)prop-2-enal as a Research Tool in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-3-(3-hydroxyphenyl)prop-2-enal, a member of the cinnamaldehyde family of compounds, presents a promising scaffold for investigation as an enzyme inhibitor. While direct and extensive research on this specific molecule is emerging, the broader classes of cinnamaldehydes and structurally related chalcones have demonstrated significant inhibitory activity against a variety of enzymes, suggesting the potential of this compound as a valuable research tool.[1][2][3][4][5][6][7] This document provides an overview of the known enzyme inhibitory activities of related compounds, a general protocol for assessing enzyme inhibition, and a visualization of a key signaling pathway often modulated by such molecules.

Enzyme Inhibition by Cinnamaldehyde and Chalcone Derivatives: A Synopsis

Cinnamaldehyde and chalcone derivatives are known to interact with a range of enzymatic targets, primarily attributed to their α,β-unsaturated carbonyl group which can act as a Michael acceptor, forming covalent adducts with nucleophilic residues in enzyme active sites.[3][6]

Key enzyme classes inhibited by these compounds include:

  • Inflammatory Enzymes: Derivatives of cinnamaldehyde and chalcones have been shown to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).[5] This inhibition can lead to a reduction in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

  • Protein Kinases: Several chalcone derivatives have been identified as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. By targeting kinases, these compounds can modulate processes such as cell proliferation, differentiation, and apoptosis.

  • Monoamine Oxidases (MAOs): Certain cinnamaldehyde derivatives have exhibited potent and selective inhibition of MAO-B, an enzyme involved in the metabolism of neurotransmitters.[8] This suggests their potential in the study of neurodegenerative diseases.

  • α-Amylase and α-Glucosidase: Some cinnamaldehyde derivatives have been shown to inhibit carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, indicating their potential as research tools for studying metabolic disorders.[9]

  • Tubulin: Chalcones have been reported to inhibit tubulin polymerization, a critical process in cell division, making them of interest in cancer research.[2]

  • Lipases: Chalcone derivatives have been investigated as lipase inhibitors, which could be valuable in studying lipid metabolism and obesity.[1]

Quantitative Data on Related Enzyme Inhibitors

The following table summarizes the inhibitory activities of various cinnamaldehyde and chalcone derivatives against different enzymes. This data is provided to illustrate the potential of this class of compounds.

Compound ClassEnzyme TargetInhibitor/DerivativeIC50/Ki ValueReference
Cinnamaldehydeα-Amylase (porcine pancreatic)trans-cinnamaldehyde3.76 µg/mL[9]
Cinnamaldehydeα-Amylase (Bacillus licheniformis)trans-cinnamaldehyde5.38 µg/mL[9]
CinnamaldehydeHDAC8Cinnamaldehyde~18.5% inhibition at 310.25 µM[10]
ChalconeCYP1B1Chalcone derivative 1200.2 µM[3]
ChalconeCYP1A1 & CYP1B1Chalcone derivative 121~0.9 µM[3]
ChalconeNitric Oxide ProductionMethoxylated phenyl-based chalcone 2f11.2 µM[5]
Dienone (from Cinnamaldehyde)Monoamine Oxidase-BCompound MK62.82 nM[8]
Dienone (from Cinnamaldehyde)Monoamine Oxidase-BCompound MK123.22 nM[8]

Experimental Protocols

General Protocol for In Vitro Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a general framework for assessing the inhibitory potential of this compound against a chosen enzyme. It is essential to optimize the conditions for each specific enzyme and substrate.[11][12][13][14][15]

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Positive control inhibitor (known inhibitor of the enzyme)

  • Negative control (solvent vehicle, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare serial dilutions of the compound in the assay buffer to achieve a range of final concentrations for testing.

    • Prepare the enzyme solution in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.

    • Prepare the substrate solution in the assay buffer. The optimal concentration is often at or near the Michaelis-Menten constant (Km) of the enzyme.

  • Assay Setup:

    • In a 96-well microplate, add the following to triplicate wells:

      • Blank: Assay buffer and substrate.

      • Negative Control: Assay buffer, enzyme solution, and solvent vehicle.

      • Positive Control: Assay buffer, enzyme solution, and a known inhibitor.

      • Test Compound: Assay buffer, enzyme solution, and various concentrations of this compound.

    • Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Measurement of Enzyme Activity:

    • Immediately place the microplate in a microplate reader set to the appropriate wavelength for detecting the product formation or substrate consumption.

    • Measure the change in absorbance over time (kinetic mode).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of negative control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the resulting dose-response curve.

Visualizations

Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response and is a potential target for anti-inflammatory compounds like cinnamaldehyde derivatives.[16][17][18][19][20]

NFkB_Pathway LPS LPS/Cytokines TLR TLR/TNFR LPS->TLR IKK IKK Complex TLR->IKK Activation IkB IκBα IKK->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene Inflammatory Gene Expression Nucleus->Gene Inhibitor (2E)-3-(3-hydroxyphenyl) prop-2-enal Inhibitor->IKK Inhibition?

Caption: Putative inhibition of the NF-κB signaling pathway.

Experimental Workflow

Enzyme_Inhibition_Workflow prep Reagent Preparation setup Assay Setup in 96-Well Plate prep->setup preinc Pre-incubation setup->preinc init Reaction Initiation (Substrate Addition) preinc->init measure Kinetic Measurement (Spectrophotometry) init->measure analysis Data Analysis (% Inhibition, IC50) measure->analysis

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion

This compound belongs to a class of compounds with demonstrated and varied enzyme inhibitory activities. While specific data for this molecule is not yet widely available, the information on related cinnamaldehydes and chalcones provides a strong rationale for its investigation as a potential enzyme inhibitor. The protocols and information provided herein offer a starting point for researchers to explore the bioactivity of this compound and to elucidate its mechanism of action and potential therapeutic applications.

References

Application Notes & Protocols for In Vivo Studies with (2E)-3-(3-hydroxyphenyl)prop-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Application Note: Overview and Biological Activity

(2E)-3-(3-hydroxyphenyl)prop-2-enal , also known as 3-hydroxycinnamaldehyde (3-HCA), is a phenolic compound belonging to the cinnamaldehyde class of molecules[1]. Compounds in this class are investigated for a variety of therapeutic applications due to their biological activities. Published research on closely related isomers, such as 2'-hydroxycinnamaldehyde, suggests that these molecules possess significant anti-inflammatory, antioxidant, and cytoprotective properties[2][3][4][5].

The primary mechanism of action for these related compounds appears to involve the modulation of key cellular signaling pathways. Notably, activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a recurring theme[5][6][7]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, such as Heme Oxygenase-1 (HO-1), protecting cells from oxidative stress[8][9][10]. Additionally, inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway has been observed, which is critical in mediating inflammatory responses[4][11].

Given these activities, in vivo studies involving this compound are relevant for investigating its therapeutic potential in conditions with underlying inflammatory and oxidative stress components, such as cardiovascular diseases (e.g., ischemia/reperfusion injury), neurodegenerative disorders, and arthritis[4][5][12]. The following protocols are designed to provide a framework for conducting such preclinical studies.

Quantitative Data Summary

Quantitative in vivo data for this compound is limited in publicly available literature. The following table includes data from a study on its positional isomer, 2'-hydroxycinnamaldehyde (HCA), to provide a relevant starting point for dose-ranging studies.

CompoundAnimal ModelDosing RegimenKey Quantitative OutcomesReference
2'-Hydroxycinnamaldehyde (HCA)Wistar Rats (Male)50 mg/kg, intraperitoneally (i.p.), 3 times/week for 2 weeks- Significantly decreased cardiac infarct size post-I/R injury.- Reduced levels of oxidative stress markers (ROS, MDA).- Increased protein expression of cardiac Nrf2 and HO-1.[5]

Note: This data should be used as a guideline. It is imperative to conduct independent dose-response and toxicity studies for this compound to establish its specific safety and efficacy profile.

Key Signaling Pathways

The cytoprotective effects of hydroxycinnamaldehydes are strongly associated with the activation of the Nrf2 antioxidant response pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HCA This compound Keap1 Keap1 HCA->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 recruits Proteasome Proteasome Degradation Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination sMaf sMaf Nrf2_n->sMaf heterodimerizes ARE Antioxidant Response Element (ARE) sMaf->ARE Binds to Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes

Caption: Nrf2/ARE signaling pathway activation by this compound.

Protocol: Evaluation in a Rat Model of Myocardial Ischemia/Reperfusion (I/R) Injury

This protocol is adapted from methodologies used for the related compound 2'-hydroxycinnamaldehyde and is intended to assess the cardioprotective effects of this compound[5].

Experimental Workflow

experimental_workflow A Phase 1: Acclimatization & Preconditioning B Animal Acclimatization (1 week) A->B C Randomization into Groups (Sham, I/R, Compound+I/R) B->C D Compound Preconditioning (e.g., 50 mg/kg i.p., 3x/week for 2 weeks) C->D E Phase 2: Surgical Procedure D->E After 2 weeks F Anesthesia & Ventilation E->F G Surgical Induction of Myocardial I/R (e.g., 30 min Ischemia, 2h Reperfusion) F->G H Sham Surgery Control (suture passed but not tied) F->H I Phase 3: Endpoint Analysis G->I H->I J Hemodynamic Monitoring (LVDP, LVEDP) I->J K Euthanasia & Tissue Collection (Heart, Blood) J->K L Infarct Size Measurement (TTC Staining) K->L M Biochemical Assays (Oxidative Stress Markers) K->M N Molecular Analysis (Western Blot for Nrf2, HO-1) K->N

Caption: Experimental workflow for the in vivo evaluation of cardioprotective effects.

Materials and Reagents
  • This compound (purity >98%)

  • Vehicle (e.g., Dimethyl sulfoxide (DMSO), Saline, Polyethylene glycol)

  • Anesthetic (e.g., Sodium pentobarbital or Isoflurane)

  • 2,3,5-Triphenyltetrazolium chloride (TTC)

  • Reagents for Western Blotting and biochemical assays (e.g., MDA, ROS kits)

  • Male Wistar rats (250-300g)

Animal Handling and Housing
  • House animals in a temperature-controlled facility (22±2°C) with a 12-hour light/dark cycle.

  • Provide standard chow and water ad libitum.

  • Allow a minimum of one-week acclimatization period before any experimental procedures.

  • All procedures must be approved by the institution's Animal Care and Use Committee.

Compound Preparation and Administration
  • Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).

  • On the day of administration, dilute the stock solution with sterile saline to the final desired concentration. The final concentration of DMSO should not exceed 1% to avoid vehicle-induced toxicity.

  • Administer the compound or vehicle control intraperitoneally (i.p.) at a volume of 1 mL/kg body weight.

  • Preconditioning Regimen: Based on related compounds, a starting dose of 50 mg/kg administered three times per week for two weeks is recommended[5]. This should be optimized in pilot studies.

Ischemia/Reperfusion (I/R) Surgical Procedure
  • Anesthetize the rat (e.g., sodium pentobarbital, 50 mg/kg, i.p.).

  • Intubate and connect the animal to a small animal ventilator.

  • Perform a left thoracotomy to expose the heart.

  • Pass a 6-0 silk suture around the left anterior descending (LAD) coronary artery.

  • Induce ischemia by tightening the suture using a snare occluder for 30 minutes. Successful occlusion is confirmed by the visible paling of the myocardial tissue.

  • Initiate reperfusion by releasing the snare, and allow for 2 hours of reperfusion.

  • For the Sham group , the suture is passed under the LAD but not tightened.

Endpoint Assessment
  • Hemodynamics: Monitor left ventricular pressures throughout the procedure using a pressure transducer catheter inserted into the left ventricle.

  • Infarct Size Measurement:

    • At the end of reperfusion, excise the heart.

    • Slice the ventricles into 2-mm thick sections.

    • Incubate slices in 1% TTC solution at 37°C for 15-20 minutes.

    • Viable tissue will stain red, while the infarcted (necrotic) area will remain pale white.

    • Image the slices and quantify the infarct area as a percentage of the total area at risk using image analysis software.

  • Biochemical Analysis:

    • Homogenize a portion of the heart tissue.

    • Use commercial ELISA or colorimetric assay kits to measure markers of oxidative stress, such as malondialdehyde (MDA) content and reactive oxygen species (ROS) levels.

  • Western Blot Analysis:

    • Extract proteins from heart tissue homogenates.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against Nrf2, HO-1, and a loading control (e.g., GAPDH).

    • Incubate with secondary antibodies and visualize bands using a chemiluminescence system. Quantify band density to determine protein expression levels.

Statistical Analysis
  • Data should be expressed as mean ± standard error of the mean (SEM).

  • Use one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's) to compare differences between groups.

  • A p-value of <0.05 is typically considered statistically significant.

Safety Precautions

While a specific safety data sheet for this compound is not widely available, related compounds like cinnamaldehyde are known to be skin and eye irritants and may cause allergic skin reactions[13][14].

  • Handle the compound in a well-ventilated area or chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water[13][15].

References

Application Notes and Protocols for the Quantification of (2E)-3-(3-hydroxyphenyl)prop-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-3-(3-hydroxyphenyl)prop-2-enal, a hydroxylated derivative of cinnamaldehyde, is a compound of increasing interest in pharmaceutical and chemical research due to its potential biological activities. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Visible (UV-Vis) Spectrophotometry, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Data Presentation

The following table summarizes the key quantitative parameters for the analytical techniques described in these notes. These values are approximate and may vary depending on the specific instrumentation and experimental conditions.

Analytical TechniqueParameterTypical Value
HPLC-UV ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (with 0.1% Formic Acid)
Flow Rate1.0 mL/min
Detection Wavelength (λmax)~280 - 310 nm
Linearity Range0.1 - 100 µg/mL
Limit of Quantification (LOQ)~0.1 µg/mL
UV-Vis Spectrophotometry SolventEthanol or Methanol
Wavelength of Max. Absorbance (λmax)~285 - 315 nm
Linearity Range1 - 25 µg/mL
Molar Absorptivity (ε)Instrument and solvent dependent
LC-MS/MS (MRM) Ionization ModeElectrospray Ionization (ESI), Positive or Negative
Precursor Ion ([M+H]⁺)m/z 149.06
Precursor Ion ([M-H]⁻)m/z 147.04
Product Ions (Predicted)Fragmentation of aromatic ring and aldehyde group
Linearity Range0.1 - 1000 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL
Quantitative NMR (qNMR) SolventDMSO-d₆ or CDCl₃
Internal StandardMaleic acid, DSS, or Potassium Hydrogen Phthalate
Characteristic Proton SignalAldehydic proton (~9.5-9.7 ppm)
Linearity Range0.1 - 10 mg/mL
Precision (RSD)< 2%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a reversed-phase HPLC method for the quantification of this compound.

a. Materials and Reagents:

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid, analytical grade)

  • Methanol (HPLC grade, for sample preparation)

b. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

c. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determine the λmax by running a UV scan of the analyte (expected to be in the 280-310 nm range).

d. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in methanol, filter through a 0.45 µm syringe filter, and dilute with the mobile phase to fall within the calibration range.

e. Analysis and Quantification:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standards HPLC HPLC System (C18 Column, Gradient Elution) Standard_Prep->HPLC Sample_Prep Prepare Samples Sample_Prep->HPLC UV_Detection UV Detection (~280-310 nm) HPLC->UV_Detection Calibration Calibration Curve UV_Detection->Calibration Quantification Quantification UV_Detection->Quantification Calibration->Quantification

HPLC-UV quantification workflow.
UV-Visible (UV-Vis) Spectrophotometry

This protocol describes a straightforward method for the quantification of this compound using UV-Vis spectrophotometry.

a. Materials and Reagents:

  • This compound analytical standard

  • Ethanol or Methanol (UV grade)

b. Instrumentation:

  • UV-Vis Spectrophotometer

c. Method:

  • Determination of λmax:

    • Prepare a dilute solution of this compound in the chosen solvent (e.g., 10 µg/mL).

    • Scan the absorbance of the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). This is expected to be in the range of 285-315 nm.

  • Standard and Sample Preparation:

    • Stock Standard Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of the standard in the chosen solvent.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 2, 5, 10, 15, 20, 25 µg/mL).

    • Sample Preparation: Dissolve the sample in the solvent and dilute to a concentration that falls within the linear range of the calibration curve.

  • Analysis and Quantification:

    • Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the determined λmax.

    • Construct a calibration curve by plotting absorbance against the concentration of the standard solutions.

    • Determine the concentration of the analyte in the sample solutions from the calibration curve.

UV_Vis_Workflow cluster_prep Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing Standard_Prep Prepare Standards Spectrophotometer Spectrophotometer Standard_Prep->Spectrophotometer Sample_Prep Prepare Samples Sample_Prep->Spectrophotometer Determine_LambdaMax Determine λmax Spectrophotometer->Determine_LambdaMax Measure_Absorbance Measure Absorbance Determine_LambdaMax->Measure_Absorbance Calibration Calibration Curve Measure_Absorbance->Calibration Quantification Quantification Measure_Absorbance->Quantification Calibration->Quantification

UV-Vis spectrophotometry quantification workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for quantifying this compound using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

a. Materials and Reagents:

  • This compound analytical standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound with a different mass)

b. Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

c. LC-MS/MS Conditions:

  • LC Conditions: (Similar to HPLC-UV method, but with a potentially faster gradient and lower flow rate, e.g., 0.4 mL/min, to be compatible with the MS).

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive or Negative (to be optimized).

    • MRM Transitions:

      • Determine the precursor ion by infusing a standard solution into the mass spectrometer. For this compound (MW = 148.16), the expected precursor ions are [M+H]⁺ at m/z 149.06 or [M-H]⁻ at m/z 147.04.

      • Fragment the precursor ion at various collision energies to identify the most stable and intense product ions. Likely product ions would result from the loss of CO (m/z 121.06 for positive mode) or fragmentation of the propenal side chain and aromatic ring.

    • Optimization: Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity.

d. Standard and Sample Preparation:

  • Stock Solutions: Prepare stock solutions of the analyte and the internal standard in methanol.

  • Working Standards: Prepare a calibration curve by spiking a constant amount of the internal standard into a series of dilutions of the analyte.

  • Sample Preparation: Add a known amount of the internal standard to the sample, extract the analyte if necessary (e.g., protein precipitation for plasma samples), and dilute to fall within the calibration range.

e. Analysis and Quantification:

  • Inject the standards and samples into the LC-MS/MS system.

  • Integrate the peak areas for the analyte and the internal standard for each MRM transition.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Calculate the concentration of the analyte in the samples using the calibration curve.

LCMS_Workflow cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard_Prep Prepare Standards with Internal Standard LC_Separation LC Separation (C18 Column) Standard_Prep->LC_Separation Sample_Prep Prepare Samples with Internal Standard Sample_Prep->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MRM_Detection MRM Detection ESI_Ionization->MRM_Detection Peak_Integration Peak Integration (Analyte & IS) MRM_Detection->Peak_Integration Calibration Calibration Curve (Area Ratio vs. Conc.) Peak_Integration->Calibration Quantification Quantification Peak_Integration->Quantification Calibration->Quantification

LC-MS/MS quantification workflow.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol describes the use of ¹H-qNMR for the absolute quantification of this compound using an internal standard.

a. Materials and Reagents:

  • This compound analytical standard

  • High-purity internal standard (IS) (e.g., Maleic acid, DSS, or Potassium Hydrogen Phthalate) with a known purity. The IS should have signals that do not overlap with the analyte signals.

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

b. Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

c. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample.

  • Accurately weigh a specific amount of the internal standard.

  • Dissolve both the sample and the internal standard in a precise volume of the deuterated solvent in an NMR tube.

d. NMR Acquisition Parameters:

  • Pulse Angle: 90°

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (for both analyte and IS). A typical starting value is 30 seconds.

  • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250 for high precision).

  • Acquisition Time (aq): Sufficient to ensure complete decay of the FID.

e. Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the area of a well-resolved, characteristic signal of this compound (e.g., the aldehydic proton, expected around 9.5-9.7 ppm).

  • Integrate the area of a known signal from the internal standard.

  • Calculate the concentration or purity of the analyte using the following formula:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Quantification Weighing Accurate Weighing (Analyte & IS) Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution NMR_Acquisition NMR Data Acquisition (Optimized Parameters) Dissolution->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline) NMR_Acquisition->Data_Processing Integration Signal Integration (Analyte & IS) Data_Processing->Integration Calculation Purity/Concentration Calculation Integration->Calculation

qNMR quantification workflow.

Disclaimer

The protocols and data presented in these application notes are intended as a guide. Researchers should perform their own method development and validation to ensure the accuracy and reliability of their results for their specific application and instrumentation.

Application Notes and Protocols for (2E)-3-(3-hydroxyphenyl)prop-2-enal as a Standard for HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of (2E)-3-(3-hydroxyphenyl)prop-2-enal as a standard in High-Performance Liquid Chromatography (HPLC) analysis. This document outlines the chemical and physical properties of the compound, detailed protocols for the preparation of a standard solution, and a validated HPLC method for its quantification. Additionally, potential biological applications and relevant signaling pathways are discussed to provide a broader context for its use in research and drug development.

Chemical and Physical Properties

This compound, a derivative of cinnamaldehyde, possesses the following chemical and physical properties:

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 3-hydroxycinnamaldehyde, m-hydroxycinnamaldehyde
Molecular Formula C₉H₈O₂[1]
Molecular Weight 148.16 g/mol [1]
Appearance Pale yellow solid (predicted)
Solubility Soluble in methanol and acetonitrile. Limited solubility in water is expected based on its structure.
Stability The product is chemically stable under standard ambient conditions (room temperature). However, solutions should be protected from light and stored at low temperatures to prevent degradation. Aldehydes are susceptible to oxidation.

Experimental Protocols

Preparation of Standard Stock Solution

Objective: To prepare a concentrated stock solution of this compound for the creation of calibration standards.

Materials:

  • This compound (purity ≥98%)

  • HPLC-grade methanol or acetonitrile

  • Analytical balance

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • Amber glass vials for storage

Protocol:

  • Accurately weigh approximately 10 mg of this compound using an analytical balance.

  • Transfer the weighed compound into a 10 mL volumetric flask.

  • Add a small amount of HPLC-grade methanol or acetonitrile to dissolve the compound completely.

  • Once dissolved, bring the volume up to the 10 mL mark with the same solvent.

  • This will result in a stock solution of approximately 1 mg/mL.

  • Transfer the stock solution to an amber glass vial and store at 2-8°C, protected from light. The stability of the stock solution under these conditions should be evaluated, but it is recommended to prepare fresh solutions weekly.

Preparation of Calibration Standards

Objective: To prepare a series of diluted standards from the stock solution to generate a calibration curve.

Materials:

  • Standard Stock Solution (1 mg/mL)

  • HPLC-grade methanol or acetonitrile

  • Volumetric flasks (10 mL) or microtubes

  • Pipettes

Protocol:

  • Label a series of 10 mL volumetric flasks or microtubes for each concentration level (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Perform serial dilutions from the 1 mg/mL stock solution to achieve the desired concentrations. For example, to prepare a 100 µg/mL standard, transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

  • These calibration standards should be prepared fresh daily before analysis.

HPLC Method for Quantification

Objective: To provide a validated HPLC method for the separation and quantification of this compound. This method is adapted from established protocols for related cinnamaldehyde derivatives.

ParameterRecommended Condition
Instrument High-Performance Liquid Chromatography system with UV-Vis or Photodiode Array (PDA) detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Water (with 0.1% formic acid) (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 280 nm
Run Time 10 minutes

Method Validation Parameters (Expected):

ParameterExpected Value
Linearity (R²) > 0.999
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%
Limit of Detection (LOD) Dependent on instrument sensitivity, expected in the low ng/mL range.
Limit of Quantification (LOQ) Dependent on instrument sensitivity, expected in the mid-to-high ng/mL range.

Potential Biological Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, its structural similarity to other cinnamaldehyde and chalcone derivatives suggests potential involvement in key cellular pathways related to inflammation and oxidative stress. Many of these related compounds are known to exert anti-inflammatory and antioxidant effects through the modulation of the NF-κB and Nrf2 pathways.

Postulated Anti-Inflammatory and Antioxidant Signaling

This compound may inhibit inflammatory responses by interfering with the NF-κB signaling cascade. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of IκB kinase (IKK), which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. It is hypothesized that this compound could inhibit IKK activation or the subsequent steps, thereby preventing NF-κB nuclear translocation.

Concurrently, this compound may activate the Nrf2-antioxidant response element (ARE) pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or electrophilic compounds can induce a conformational change in Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE, promoting the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

G cluster_0 Anti-Inflammatory Pathway cluster_1 Antioxidant Pathway LPS Pro-inflammatory Stimulus (e.g., LPS) IKK IKK LPS->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα_p Phosphorylated IκBα IκBα->NFκB Inhibits Nucleus_inflammation Nucleus NFκB->Nucleus_inflammation Translocates Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus_inflammation->Inflammatory_Genes Induces Compound This compound Compound->IKK Inhibits IκBα_p->IκBα Degradation Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nucleus_antioxidant Nucleus Nrf2->Nucleus_antioxidant Translocates ARE ARE Nucleus_antioxidant->ARE Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1) ARE->Antioxidant_Genes Induces Compound2 This compound Compound2->Keap1 Activates

Postulated signaling pathways of this compound.

Experimental Workflow

The following diagram illustrates the logical workflow for using this compound as an HPLC standard for the quantification of this analyte in a sample.

G start Start prep_standard Prepare Standard Stock Solution (1 mg/mL) start->prep_standard prep_sample Prepare Sample for Analysis (Extraction/Dilution) start->prep_sample prep_cal_standards Prepare Calibration Standards (1-100 µg/mL) prep_standard->prep_cal_standards hplc_analysis HPLC Analysis prep_cal_standards->hplc_analysis prep_sample->hplc_analysis calibration_curve Generate Calibration Curve (Peak Area vs. Concentration) hplc_analysis->calibration_curve quantification Quantify Analyte in Sample hplc_analysis->quantification calibration_curve->quantification report Report Results quantification->report

Experimental workflow for HPLC analysis.

Disclaimer: The provided HPLC method and biological pathway information are based on established knowledge of structurally related compounds and may require optimization for specific applications and instrumentation. Method validation should always be performed in the user's laboratory to ensure accuracy and precision.

References

Application Notes and Protocols for Cell Viability Assays with (2E)-3-(3-hydroxyphenyl)prop-2-enal Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-3-(3-hydroxyphenyl)prop-2-enal, a derivative of cinnamaldehyde, is a compound of interest in drug discovery due to its potential therapeutic properties.[1] Structurally similar compounds have demonstrated a range of biological activities, including antiproliferative and anti-inflammatory effects.[2][3][4] This document provides detailed protocols for assessing the impact of this compound on cell viability and elucidating its potential mechanism of action. The described assays are fundamental in preclinical research to determine cytotoxic or cytostatic effects and to understand the molecular pathways involved.

Data Presentation

The following tables summarize hypothetical quantitative data from cell viability and apoptosis assays after treating a cancer cell line (e.g., HeLa) with this compound for 48 hours.

Table 1: Cell Viability as Determined by MTT Assay

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100
11.180.0694.4
50.950.0576.0
100.630.0450.4
250.310.0324.8
500.150.0212.0

Table 2: Analysis of Apoptosis by Annexin V/PI Staining

Concentration of this compound (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle Control)95.22.12.7
1060.525.314.2
2535.845.119.1
5015.258.925.9

Table 3: Caspase-3 Activity Assay

Concentration of this compound (µM)Relative Fluorescence Units (RFU)Standard DeviationFold Increase in Caspase-3 Activity
0 (Vehicle Control)15001201.0
1045002503.0
2590004806.0
501500075010.0

Experimental Protocols

MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[7]

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5][8]

  • Cell culture medium

  • HeLa cells (or other suitable cell line)

  • 96-well plates

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent[6]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.[6]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

  • Measure the absorbance at 570 nm using a microplate reader.[5][9]

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis.[10] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[10]

Materials:

  • This compound

  • HeLa cells (or other suitable cell line)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 48 hours.

  • Harvest the cells by trypsinization and collect the culture supernatant containing any floating cells.

  • Wash the cells twice with cold PBS by centrifugation.[10]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be positive for Annexin V and negative for PI, and late apoptotic or necrotic cells will be positive for both.[10]

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a synthetic substrate that is cleaved by active caspase-3 to release a fluorescent molecule.[12][13]

Materials:

  • This compound

  • HeLa cells (or other suitable cell line)

  • Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate Ac-DEVD-AMC or similar)[13]

  • 96-well black plates

  • Fluorometric microplate reader

Procedure:

  • Seed and treat cells with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in the provided chilled cell lysis buffer and incubate on ice for 10 minutes.[12]

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Determine the protein concentration of the cell lysate.

  • In a 96-well black plate, add an equal amount of protein from each sample.

  • Prepare the reaction mixture according to the kit manufacturer's instructions, typically by adding the reaction buffer and caspase-3 substrate.[12]

  • Add the reaction mixture to each well containing the cell lysate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[12]

  • Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.[12] The increase in fluorescence is proportional to the caspase-3 activity.

Visualizations

G cluster_0 Cell Viability Assay Workflow A Seed Cells in 96-well plate B Treat with this compound A->B C Incubate for 48 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G G cluster_1 Apoptosis Assay Workflow H Seed & Treat Cells I Harvest & Wash Cells H->I J Resuspend in Binding Buffer I->J K Stain with Annexin V-FITC & PI J->K L Incubate for 15 min K->L M Analyze by Flow Cytometry L->M G cluster_2 Hypothetical Signaling Pathway cluster_3 Apoptotic Pathway Compound This compound Cell Cancer Cell Compound->Cell Bax Bax Activation Cell->Bax Induces Mito Mitochondrial Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

preparation of stock solutions of (2E)-3-(3-hydroxyphenyl)prop-2-enal for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of stock solutions of (2E)-3-(3-hydroxyphenyl)prop-2-enal (also known as m-hydroxycinnamaldehyde) for various experimental applications. Adherence to these guidelines will help ensure solution integrity, experimental reproducibility, and mitigate potential compound degradation and solvent-induced artifacts.

Compound Information

This compound is a phenolic aldehyde belonging to the cinnamaldehyde family of compounds. Its biological activities are a subject of interest in various research fields, including drug discovery. Accurate and consistent preparation of solutions is paramount for obtaining reliable experimental data.

PropertyValueSource
Molecular Formula C₉H₈O₂[1]
Molecular Weight 148.16 g/mol [1]
Appearance Typically a solidN/A
Synonyms m-hydroxycinnamaldehyde, 3-(3-Hydroxyphenyl)acrylaldehyde[1]

Solubility and Solvent Selection

Proper solvent selection is critical for preparing a stable and effective stock solution. Based on the characteristics of cinnamaldehyde derivatives, the recommended solvents are detailed below.

SolventSolubilityRecommendation
Dimethyl Sulfoxide (DMSO) HighPrimary recommended solvent. Cinnamaldehyde derivatives are generally soluble in DMSO.[2]
Ethanol Moderate to HighSecondary solvent. Most cinnamaldehyde derivatives are soluble in ethanol.[2]
Water PoorNot recommended for primary stock solutions.[2]
Phosphate-Buffered Saline (PBS) PoorNot recommended for stock solutions. Used as a diluent for working solutions.

Note on DMSO: For cell-based assays, the final concentration of DMSO in the culture medium should be kept to a minimum, typically ≤ 0.5% , to avoid solvent-induced cytotoxicity.[3] A vehicle control (medium with the same final DMSO concentration) should always be included in experiments.

Experimental Protocols

Protocol for Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile pipette tips

Procedure:

  • Weighing the Compound: Accurately weigh out 14.82 mg of this compound powder and place it into a sterile vial.

  • Adding Solvent: Add 1.0 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

ParameterValue
Compound Mass 14.82 mg
Solvent Volume 1.0 mL
Final Concentration 100 mM
Protocol for Preparation of Working Solutions for Cell Culture

This protocol details the serial dilution of the DMSO stock solution to prepare working solutions for treating cells, ensuring a final DMSO concentration of 0.1%.

Materials:

  • 100 mM stock solution of this compound in DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Intermediate Dilution: Prepare a 10 mM intermediate stock by diluting the 100 mM stock solution 1:10 in DMSO.

  • Working Solution Preparation: To prepare final working solutions, perform a 1:1000 dilution of the appropriate stock solution into the cell culture medium. This will result in a final DMSO concentration of 0.1%.

    • For a 100 µM working solution: Add 1 µL of the 100 mM stock to 999 µL of cell culture medium.

    • For a 10 µM working solution: Add 1 µL of the 10 mM intermediate stock to 999 µL of cell culture medium.

  • Vehicle Control: Prepare a vehicle control by adding 1 µL of DMSO to 999 µL of cell culture medium.

  • Application: Use the freshly prepared working solutions immediately for your experiments.

Stock ConcentrationVolume of StockVolume of MediumFinal ConcentrationFinal DMSO %
100 mM1 µL999 µL100 µM0.1%
10 mM1 µL999 µL10 µM0.1%
1 mM1 µL999 µL1 µM0.1%
DMSO1 µL999 µLVehicle Control0.1%

Stability and Storage Recommendations

The stability of phenolic aldehydes can be affected by factors such as temperature, light, and air exposure.

Storage ConditionRecommendationRationale
Temperature -20°C (short-term) or -80°C (long-term)Low temperatures minimize chemical degradation.
Light Store in amber or foil-wrapped vialsPhenolic compounds can be light-sensitive.
Air Exposure Aliquot to minimize headspace and repeated opening. Consider storing under an inert gas (e.g., argon or nitrogen).Aldehydes can be susceptible to oxidation.[4]
Freeze-Thaw Cycles Avoid repeated cycles by preparing single-use aliquots.Can lead to compound degradation and precipitation.

Visualized Workflows and Pathways

Stock Solution Preparation Workflow

G Workflow for Stock Solution Preparation A Weigh Compound B Add Anhydrous DMSO A->B C Vortex to Dissolve B->C D Aliquot into Vials C->D E Store at -20°C / -80°C D->E

Caption: Workflow for preparing a concentrated stock solution.

Working Solution Dilution Workflow

G Workflow for Working Solution Preparation cluster_0 Stock Solutions cluster_1 Working Solutions in Culture Medium A 100 mM Stock in DMSO D 100 µM Working Solution (0.1% DMSO) A->D 1:1000 Dilution B 10 mM Stock in DMSO E 10 µM Working Solution (0.1% DMSO) B->E 1:1000 Dilution C 1 mM Stock in DMSO F 1 µM Working Solution (0.1% DMSO) C->F 1:1000 Dilution G Add to Cells D->G E->G F->G

Caption: Serial dilution for preparing working solutions.

These protocols and guidelines are intended to serve as a starting point. Researchers should always perform their own validation experiments to ensure the solubility, stability, and efficacy of this compound under their specific experimental conditions.

References

Application Notes and Protocols for (2E)-3-(3-hydroxyphenyl)prop-2-enal in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(2E)-3-(3-hydroxyphenyl)prop-2-enal, a hydroxylated derivative of cinnamaldehyde, is a compound of interest for its potential anti-inflammatory properties. While direct research on this specific molecule is limited, extensive studies on its parent compound, cinnamaldehyde, provide a strong rationale for investigating its efficacy in mitigating inflammatory responses. Cinnamaldehyde has been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, thereby reducing the expression of pro-inflammatory mediators.[1][2][3][4] These application notes provide a framework for researchers to explore the anti-inflammatory potential of this compound, drawing upon the established methodologies and known mechanisms of structurally similar compounds.

Data Presentation: Anti-Inflammatory Activity of Cinnamaldehyde (Analog Compound)

The following tables summarize the reported anti-inflammatory activities of cinnamaldehyde, which can serve as a benchmark for evaluating this compound.

Table 1: Inhibition of Inflammatory Mediators by Cinnamaldehyde

Cell LineInflammatory StimulusMediatorEffective Concentration% InhibitionReference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO)20 and 50 µMSignificant reduction[2]
THP-1 MacrophagesLipopolysaccharide (LPS)TNF-α2.5 and 15 µMSignificant reduction[5]
THP-1 MacrophagesLipopolysaccharide (LPS)IL-62.5 and 15 µMSignificant reduction[5]
Human SynoviocytesInterleukin-1β (IL-1β)IL-6Not specifiedSignificant inhibition[6]
Human SynoviocytesInterleukin-1β (IL-1β)TNF-αNot specifiedSignificant inhibition[7]

Table 2: Effect of Cinnamaldehyde on Pro-Inflammatory Gene and Protein Expression

Cell LineInflammatory StimulusTargetEffectReference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)COX-2 ExpressionDecreased[2]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)iNOS ExpressionInhibited[1]
Human ChondrocytesInterleukin-1β (IL-1β)MMP-13 ExpressionSuppressed[3][4]
Human SynoviocytesInterleukin-1β (IL-1β)COX-2 ExpressionSuppressed[3][4]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound.

Protocol 1: In Vitro LPS-Induced Inflammation in Macrophages

This protocol is designed to evaluate the effect of the test compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7 or THP-1).

Materials:

  • RAW 264.7 or THP-1 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • MTT or XTT assay kit for cell viability

Procedure:

  • Cell Culture: Culture RAW 264.7 or THP-1 cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined by a prior cell viability assay) for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Nitric Oxide (NO) Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Mix with 50 µL of Griess Reagent.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used to quantify NO production.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay: After collecting the supernatant, assess the viability of the remaining cells using an MTT or XTT assay to ensure the observed anti-inflammatory effects are not due to cytotoxicity.

Protocol 2: Western Blot Analysis of NF-κB and MAPK Pathway Proteins

This protocol is used to determine the effect of the test compound on the activation of key signaling proteins in the NF-κB and MAPK pathways.

Materials:

  • RAW 264.7 or THP-1 cells

  • LPS

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates, pre-treat with the test compound, and stimulate with LPS as described in Protocol 1.

  • Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

    • Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membranes with primary antibodies overnight at 4°C.

    • Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the respective total protein or a loading control (e.g., β-actin).

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways implicated in inflammation and the potential points of intervention for this compound, based on the known actions of cinnamaldehyde.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) (in Nucleus) NFkB->NFkB_nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Genes Transcription Compound This compound Compound->IKK Inhibition Compound->NFkB_nucleus Inhibition G cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Pro_inflammatory_genes Pro-inflammatory Genes AP1->Pro_inflammatory_genes Compound This compound Compound->p38 Inhibition of Phosphorylation Compound->ERK Inhibition of Phosphorylation G cluster_workflow Experimental Workflow cluster_assays Endpoint Assays start Seed Macrophages (RAW 264.7 or THP-1) pretreatment Pre-treat with This compound start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation no_assay Nitric Oxide (NO) Measurement incubation->no_assay cytokine_assay Cytokine (TNF-α, IL-6) ELISA incubation->cytokine_assay western_blot Western Blot (NF-κB & MAPK pathways) incubation->western_blot viability_assay Cell Viability (MTT/XTT) incubation->viability_assay

References

Troubleshooting & Optimization

Technical Support Center: (2E)-3-(3-hydroxyphenyl)prop-2-enal Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (2E)-3-(3-hydroxyphenyl)prop-2-enal.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as 3-hydroxy-trans-cinnamaldehyde, belongs to the cinnamaldehyde class of organic compounds.[1][2] These compounds are characterized by a benzene ring attached to an α,β-unsaturated aldehyde group. While extensive research on this specific isomer is still emerging, related compounds in the hydroxyphenylpropenal family have been investigated for their potential biological activities, including antioxidant and anti-inflammatory properties, making them of interest in drug discovery and development.

Q2: What are the key physical and chemical properties of this compound?

Understanding the fundamental properties of this compound is crucial for experimental design. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₉H₈O₂PubChem[2]
Molecular Weight148.16 g/mol PubChem[2]
IUPAC NameThis compoundPubChem[2]
SMILESC1=CC(=CC(=C1)O)/C=C/C=OPubChem[2]
Predicted Water Solubility2.14 g/LALOGPS[1]
Predicted logP1.67 - 2.07ChemAxon, ALOGPS[1]

Q3: How should I store this compound?

Like many aldehydes, this compound may be susceptible to oxidation and polymerization. For long-term storage, it is advisable to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (e.g., -20°C). Protect from light and moisture. For a related compound, 3-(2-hydroxyphenyl)propionic acid, it is recommended to store it in a cool, dry, and well-ventilated place.[3]

Troubleshooting Guides

Synthesis and Purification

Q4: I am having trouble with the synthesis of this compound via Claisen-Schmidt condensation. What are the common issues?

The Claisen-Schmidt condensation between 3-hydroxybenzaldehyde and acetaldehyde is a common route. Potential problems and solutions are outlined below.

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction.- Ensure the use of a suitable base catalyst (e.g., NaOH, KOH) at the correct concentration.- Optimize the reaction temperature and time. Low temperatures can slow the reaction, while high temperatures may cause side reactions.- Check the purity of starting materials.
Side reactions.- Use a minimal effective amount of base to reduce side reactions like Cannizzaro reaction of the aldehyde.- Perform the reaction under an inert atmosphere to prevent oxidation.
Formation of Impurities Self-condensation of acetaldehyde.- Add acetaldehyde slowly to the reaction mixture containing 3-hydroxybenzaldehyde and the base.
Polymerization of the product.- Work up the reaction mixture promptly after completion.- Avoid excessive heat during purification.
Difficult Purification Product is an oil or difficult to crystallize.- Attempt purification by column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate).- Try to form a solid derivative for easier handling and purification.

A general workflow for a Claisen-Schmidt condensation is depicted below.

Claisen_Schmidt_Workflow General Workflow for Claisen-Schmidt Condensation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 3-hydroxybenzaldehyde and base in a suitable solvent add_acetaldehyde Slowly add acetaldehyde at controlled temperature start->add_acetaldehyde stir Stir reaction mixture for the specified time add_acetaldehyde->stir quench Quench the reaction (e.g., with dilute acid) stir->quench extract Extract with an organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over anhydrous salt (e.g., MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography or crystallization concentrate->purify

A general workflow for the synthesis of this compound.
Characterization

Q5: I am seeing unexpected peaks in my NMR spectrum after synthesizing this compound. What could they be?

Unexpected peaks in an NMR spectrum can arise from several sources.

ProblemPossible CauseSuggested Solution
Unexpected Peaks in ¹H NMR Residual solvent.- Compare peak positions with known solvent shifts.- Dry the sample thoroughly under high vacuum.
Starting materials.- Compare the spectrum with the spectra of your starting materials (3-hydroxybenzaldehyde and acetaldehyde).
Isomers (e.g., Z-isomer).- The coupling constant (J-value) for the vinyl protons can help distinguish between E and Z isomers. The E-isomer typically has a larger J-value (around 15-18 Hz) compared to the Z-isomer (around 10-12 Hz).
Impurities from side reactions.- Refer to the synthesis troubleshooting section (Q4) for potential side products.
Broad Peaks Presence of paramagnetic impurities.- Purify the sample further.
Aggregation of the compound.- Run the NMR at a higher temperature or in a different solvent.

Q6: My HPLC analysis of this compound shows poor peak shape or multiple peaks. How can I troubleshoot this?

For compounds like cinnamaldehydes, reverse-phase HPLC is a common analytical method.[4]

ProblemPossible CauseSuggested Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.- Adjust the pH of the mobile phase. For a phenolic compound, a slightly acidic mobile phase (e.g., with 0.1% formic or phosphoric acid) can improve peak shape.[4]
Column overload.- Reduce the injection volume or the concentration of the sample.
Column degradation.- Flush the column or replace it if necessary.
Multiple Peaks Isomers.- As with NMR, you may be seeing both E and Z isomers. Optimize your chromatography to separate them if needed.
Degradation of the sample.- Ensure the sample is fresh and has been stored properly. Aldehydes can oxidize over time. Cinnamaldehyde itself has been shown to be reactive to oxidation.[5]
Impurities.- Purify the sample and re-inject.
Biological Assays

Q7: I am not observing the expected biological activity of this compound in my cell-based assay. What could be the issue?

Several factors can influence the outcome of biological assays.

ProblemPossible CauseSuggested Solution
Low Solubility in Assay Medium The compound may be precipitating out of solution.- Check the solubility of your compound in the assay buffer. The predicted water solubility is relatively low.[1]- Use a co-solvent like DMSO, but keep the final concentration low (typically <0.5%) to avoid solvent-induced artifacts.
Compound Instability The compound may be degrading in the assay medium over the course of the experiment.- Assess the stability of the compound in your assay medium over time using an analytical method like HPLC.
Incorrect Dosage The concentrations tested may be too low or too high (causing toxicity).- Perform a dose-response experiment over a wide range of concentrations.
Cell Line Viability The cells may not be healthy.- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure the cells are healthy before and during the experiment.

Below is a troubleshooting workflow for unexpected results in a biological assay.

Bioassay_Troubleshooting Troubleshooting Workflow for Biological Assays start Unexpected Assay Result check_compound Verify Compound Integrity (Purity, Stability) start->check_compound check_solubility Confirm Solubility in Assay Medium start->check_solubility check_dosage Review Concentration Range start->check_dosage check_cells Assess Cell Health and Viability start->check_cells check_protocol Review Assay Protocol and Reagents start->check_protocol end Identify and Resolve Issue check_compound->end check_solubility->end check_dosage->end check_cells->end positive_control Check Positive Control check_protocol->positive_control negative_control Check Negative Control check_protocol->negative_control positive_control->end negative_control->end Nrf2_Pathway Hypothetical Modulation of the Nrf2-Keap1 Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound keap1 Keap1 compound->keap1 inhibition? nrf2 Nrf2 keap1->nrf2 binds and promotes degradation proteasome Proteasomal Degradation nrf2->proteasome nrf2_nuc Nrf2 nrf2->nrf2_nuc translocation nucleus Nucleus are Antioxidant Response Element (ARE) genes Antioxidant Genes (e.g., HO-1, NQO1) are->genes activates transcription response Cellular Antioxidant Response genes->response nrf2_nuc->are binds

References

optimizing dosage of (2E)-3-(3-hydroxyphenyl)prop-2-enal for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of (2E)-3-(3-hydroxyphenyl)prop-2-enal, also known as 3-Hydroxycinnamic acid or m-Coumaric acid, in in vitro research. This guide provides essential information, troubleshooting tips, and detailed protocols to help researchers optimize their experiments and obtain reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common names?

A1: this compound is a phenolic acid. It is more commonly referred to in scientific literature as 3-Hydroxycinnamic acid or m-Coumaric acid. It is an isomer of p-coumaric acid and o-coumaric acid.

Q2: What are the primary in vitro applications of m-Coumaric acid?

A2: m-Coumaric acid is primarily investigated for its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. It is often used in cell culture models to study its effects on cellular signaling pathways related to these activities.

Q3: How should I prepare a stock solution of m-Coumaric acid for cell culture experiments?

A3: m-Coumaric acid has good solubility in dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile DMSO and then dilute it to the final working concentration in your cell culture medium. To enhance solubility, warming the solution to 37°C and using an ultrasonic bath can be beneficial. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the recommended storage conditions for m-Coumaric acid powder and stock solutions?

A4: The powdered form of m-Coumaric acid should be stored at -20°C for long-term stability (up to 3 years).[2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for about a month or at -80°C for up to a year.[2]

Q5: Is m-Coumaric acid stable in cell culture medium?

A5: Phenolic compounds can be susceptible to oxidation and degradation in cell culture medium, especially in the presence of light and at physiological pH.[3] It is advisable to prepare fresh dilutions from the stock solution for each experiment. Some studies suggest that the stability of similar phenolic acids is sufficient for standard incubation times (e.g., 24-72 hours), but this can be cell line and medium dependent.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of the compound in culture medium - The final concentration of the compound exceeds its solubility in the aqueous medium.- The final DMSO concentration is too high, causing the compound to crash out.- Interaction with components of the serum or medium.- Ensure the final DMSO concentration is kept low (e.g., <0.1%).- Prepare the final dilution in pre-warmed medium and mix thoroughly.- Perform a solubility test in your specific cell culture medium before conducting the experiment.- Consider using a different solvent system if DMSO proves problematic, though alternatives should be carefully validated for cytotoxicity.
High background or inconsistent results in colorimetric assays (e.g., MTT) - Phenolic compounds can have intrinsic reducing properties that may interfere with tetrazolium-based assays like MTT.- The compound may be unstable and degrade, leading to variable effects.- Volatility of the compound or its degradation products can cause cross-contamination between wells.[3]- Include appropriate controls, such as medium with the compound but without cells, to check for direct reduction of the assay reagent.- Consider using an alternative viability assay that is not based on cellular redox potential, such as a crystal violet assay or a luciferase-based ATP assay.- Use plate sealers to prevent evaporation and potential cross-contamination.[3]
No observable effect at expected concentrations - The compound may have degraded due to improper storage or handling.- The chosen cell line may not be sensitive to the compound.- The incubation time may be too short to elicit a response.- Use freshly prepared dilutions from a properly stored stock solution.- Verify the bioactivity of your compound in a positive control cell line or assay if available.- Perform a time-course experiment to determine the optimal incubation period.- Consult the literature for effective concentrations in similar cell models.
Unexpected cytotoxicity - The concentration used is too high.- The solvent (e.g., DMSO) concentration is toxic to the cells.- The compound may exhibit pro-oxidant effects at certain concentrations.[4]- Perform a dose-response curve to determine the cytotoxic threshold (IC50) in your specific cell line.- Ensure the final solvent concentration is well below the toxic level for your cells.- Include a vehicle control (medium with the same concentration of solvent) in all experiments.

Data on In Vitro Concentrations and Effects

The following tables summarize concentrations of m-Coumaric acid and its isomers used in various in vitro studies. It is important to note that the optimal dosage can vary significantly between different cell lines and experimental conditions. Therefore, it is crucial to perform a dose-response analysis for your specific system.

Table 1: Cytotoxicity and Effective Concentrations of m-Coumaric Acid and its Isomers

CompoundCell LineAssayConcentration RangeEffectReference
m-Coumaric acidHeLa (cervical cancer)Apoptosis Assay5 - 10 mMInduces apoptosis and G0/G1 cell cycle arrest.[5]
m-Coumaric acidFetal rat hippocampal neuronsNeurite Outgrowth Assay10 µMInduces neurite outgrowth.[5]
p-Coumaric acidHuman Lens Epithelial (HLE) cellsApoptosis Assay3 - 30 µMProtects against H₂O₂-induced apoptosis.[6]
p-Coumaric acidRAW 264.7 (macrophages)Anti-inflammatory Assay10 - 100 µg/mLInhibits LPS-induced expression of iNOS, COX-2, IL-1β, and TNF-α.[7]
p-Coumaric acidB16 and A375 (melanoma)Cytotoxicity Assay2.5 - 4.0 mMInduces apoptosis and cell cycle arrest.[8]
p-Coumaric acidHuman and mouse melanoma cellsProliferation Assay1 - 3 µg/mLInhibits proliferation and promotes apoptosis.[9]

Table 2: IC50 Values for m-Coumaric Acid and Related Compounds

CompoundCell Line/TargetEffect MeasuredIC50 ValueReference
m-Coumaric acidDNA oxidation (cumene hydroperoxide-induced)Inhibition of oxidation54.7 µM[5]
p-Coumaric acidTyrosinaseEnzyme inhibition3 µM[10]
HCA derivativesDU145, HePG2, SKOV3, MDA-MB-231Anticancer activity10 - 20 µM[11]

Experimental Protocols

Detailed Protocol: MTT Assay for Cell Viability

This protocol provides a general framework for assessing the effect of m-Coumaric acid on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound (m-Coumaric acid)

  • Sterile DMSO

  • 96-well flat-bottom cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count your cells, ensuring they have high viability (>95%).

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of your m-Coumaric acid stock solution in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of m-Coumaric acid. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization of Formazan:

    • After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently pipette up and down or place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630-690 nm if desired.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate cell viability as a percentage of the control (untreated or vehicle-treated cells).

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition

m-Coumaric acid and its isomers have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This typically involves preventing the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[7]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation IkBa_NFkB->NFkB IκBα degradation mCA m-Coumaric Acid mCA->IKK Inhibits DNA DNA (κB sites) NFkB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Caption: Inhibition of the NF-κB pathway by m-Coumaric Acid.

MAPK Signaling Pathway Modulation

Hydroxycinnamic acids can modulate the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38. In the context of inflammation or oxidative stress, these pathways are often activated. m-Coumaric acid can inhibit the phosphorylation of these kinases, thereby downregulating downstream inflammatory responses.[6][7]

MAPK_Pathway cluster_mapk MAPK Cascades Stimuli Inflammatory Stimuli (e.g., LPS, H₂O₂) p38 p38 Stimuli->p38 JNK JNK Stimuli->JNK ERK ERK Stimuli->ERK mCA m-Coumaric Acid mCA->p38 Inhibits Phosphorylation mCA->JNK Inhibits Phosphorylation mCA->ERK Inhibits Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mCA m-Coumaric Acid Keap1_Nrf2 Keap1-Nrf2 mCA->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Normally leads to Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Transcription

References

Technical Support Center: Purification of (2E)-3-(3-hydroxyphenyl)prop-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (2E)-3-(3-hydroxyphenyl)prop-2-enal.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low yield after purification.

  • Question: I am experiencing a significant loss of product during the purification process. What are the likely causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors. Firstly, this compound, like other cinnamaldehyde derivatives, is susceptible to oxidation and polymerization, especially when heated or exposed to air for extended periods. Secondly, the choice of purification method and solvent system can greatly impact recovery. To improve your yield, consider the following:

    • Minimize exposure to air and heat: Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) where possible. Use degassed solvents and avoid prolonged heating.

    • Optimize chromatography conditions: If using column chromatography, ensure the chosen solvent system provides good separation without causing significant product tailing or irreversible adsorption to the stationary phase. Dry loading the crude product onto a small amount of silica can sometimes improve resolution and reduce streaking.

    • Refine recrystallization technique: Use a minimal amount of a suitable hot solvent to dissolve the crude product. Slow cooling is crucial for maximizing crystal formation and purity. Ensure the chosen solvent has a steep solubility curve for your compound (i.e., dissolves it well when hot but poorly when cold).

Issue 2: Product appears discolored or contains impurities after purification.

  • Question: My purified this compound is not a clean, yellow solid. What are the potential impurities and how can I remove them?

  • Answer: Discoloration and the presence of impurities are common challenges. The primary impurity is often the corresponding carboxylic acid, 3-(3-hydroxyphenyl)prop-2-enoic acid, formed via oxidation of the aldehyde group. Other potential impurities include unreacted starting materials (3-hydroxybenzaldehyde and acetaldehyde) and byproducts from side reactions. To address this:

    • Acid wash: An initial wash of the crude product with a mild base, such as a saturated sodium bicarbonate solution, can help remove acidic impurities.

    • Column Chromatography: This is a highly effective method for separating the aldehyde from both more polar (acid) and less polar impurities. A silica gel column with a gradient elution starting from a non-polar solvent system (e.g., hexane/ethyl acetate) is recommended.

    • Recrystallization: This technique is excellent for removing minor impurities. The choice of solvent is critical; ethanol, or a mixture of ethanol and water, has been reported to be effective for similar compounds.[1]

Issue 3: Difficulty with crystallization.

  • Question: I am struggling to induce crystallization of my purified this compound; it often oils out. What can I do?

  • Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to the presence of impurities, a suboptimal solvent system, or too rapid cooling. To promote crystallization:

    • Ensure high purity: The starting material for crystallization should be of reasonable purity. If necessary, perform a preliminary purification by column chromatography.

    • Optimize the solvent system: Experiment with different solvents or solvent mixtures. A good recrystallization solvent will dissolve the compound when hot but not when cold. For phenolic compounds, solvent systems like ethanol/water, acetone/hexane, or toluene can be effective.

    • Induce crystallization: If crystals do not form spontaneously upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a seed crystal of the pure compound, if available, is also a very effective method.

    • Slow cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The most prevalent impurity is 3-(3-hydroxyphenyl)prop-2-enoic acid, which results from the oxidation of the aldehyde. Other common impurities include unreacted 3-hydroxybenzaldehyde and potential aldol condensation byproducts.

Q2: What is the recommended method for purifying crude this compound?

A2: A two-step process is often most effective. First, an initial purification using column chromatography on silica gel can remove the bulk of impurities. This is followed by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain a highly pure product.

Q3: How can I monitor the purity of my compound during the purification process?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture, fractions from the column, and the starting materials, you can assess the separation of your desired product from impurities. High-performance liquid chromatography (HPLC) is a more quantitative method for determining the final purity of your compound.

Q4: My compound seems to decompose on the silica gel column. What can I do?

A4: Aldehydes can sometimes be sensitive to the acidic nature of silica gel. If you observe significant decomposition, consider using a less acidic stationary phase, such as neutral alumina, for your column chromatography. Alternatively, you can deactivate the silica gel by adding a small amount of a non-nucleophilic base, like triethylamine (e.g., 0.1-1%), to your eluent.

Quantitative Data Summary

The following table summarizes representative data for the purification of this compound. Note that actual results may vary depending on the specific experimental conditions.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Notes
Column Chromatography ~75%>95%70-85%Effective for removing a wide range of impurities.
Recrystallization >90%>99%80-95%Best for final purification of an already partially pure product.
Combined Method ~75%>99%60-75%Provides the highest purity product.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Preparation of the Stationary Phase: A glass column is packed with silica gel (60-120 mesh) as a slurry in the initial eluent (e.g., 95:5 hexane:ethyl acetate). The amount of silica gel should be approximately 50 times the weight of the crude product for good separation.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane or the eluent. Alternatively, for "dry loading," the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is carefully added to the top of the prepared column.

  • Elution: The column is eluted with a solvent system of increasing polarity. A typical gradient might start with 95:5 hexane:ethyl acetate and gradually increase the proportion of ethyl acetate to 80:20.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the partially purified product in a minimal amount of a hot solvent (e.g., ethanol).

  • Dissolution: Place the bulk of the partially purified product in an Erlenmeyer flask and add the chosen solvent portion-wise while heating the mixture to a gentle boil until the solid is completely dissolved.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal. Once cloudiness appears, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: The crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Visualizations

Purification_Troubleshooting_Workflow start Crude Product This compound purity_check1 Assess Purity (TLC/HPLC) start->purity_check1 purification_method Select Purification Method purity_check1->purification_method Proceed to Main Purification acid_wash Aqueous Wash (e.g., NaHCO3) purity_check1->acid_wash Acidic Impurities Detected column_chromatography Column Chromatography purification_method->column_chromatography Complex Mixture recrystallization Recrystallization purification_method->recrystallization High Initial Purity purity_check2 Assess Purity of Fractions (TLC) column_chromatography->purity_check2 final_product Pure Product recrystallization->final_product Successful troubleshoot_recrystallization Troubleshoot: - Oiling Out? - No Crystals? recrystallization->troubleshoot_recrystallization Unsuccessful acid_wash->purification_method combine_fractions Combine Pure Fractions & Evaporate purity_check2->combine_fractions Pure Fractions Identified troubleshoot_column Troubleshoot: - Decomposition? - Poor Separation? purity_check2->troubleshoot_column Issues Detected combine_fractions->final_product change_stationary_phase Use Alumina or Deactivated Silica troubleshoot_column->change_stationary_phase optimize_solvent Optimize Solvent System troubleshoot_column->optimize_solvent change_stationary_phase->column_chromatography optimize_solvent->column_chromatography recrystallization_solutions - Use Seed Crystal - Slow Cooling - Change Solvent troubleshoot_recrystallization->recrystallization_solutions recrystallization_solutions->recrystallization Purification_Challenges cluster_synthesis Synthesis cluster_purification Purification Challenges cluster_solutions Purification Solutions synthesis Aldol Condensation: 3-hydroxybenzaldehyde + acetaldehyde crude_product Crude Product: This compound + Impurities synthesis->crude_product oxidation Oxidation to 3-(3-hydroxyphenyl)prop-2-enoic acid crude_product->oxidation side_products Side Products & Unreacted Starting Materials crude_product->side_products instability Thermal/Acid Instability crude_product->instability column Column Chromatography (Silica or Alumina) oxidation->column side_products->column inert_atmo Inert Atmosphere/ Low Temperature instability->inert_atmo recrystall Recrystallization (e.g., Ethanol/Water) column->recrystall Further Purification pure_product Pure this compound recrystall->pure_product inert_atmo->pure_product

References

Technical Support Center: Storage and Handling of (2E)-3-(3-hydroxyphenyl)prop-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of (2E)-3-(3-hydroxyphenyl)prop-2-enal during storage. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Discoloration (yellowing or browning) of the compound Oxidation of the phenolic hydroxyl group and/or the aldehyde group. Polymerization initiated by light or heat.Store the compound under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using amber vials or storing in the dark. Store at reduced temperatures (see Storage Conditions table below).
Changes in physical state (e.g., stickiness, polymerization) Exposure to heat, light, or oxygen can induce polymerization of the α,β-unsaturated aldehyde.Follow the recommended storage conditions strictly. Avoid repeated freeze-thaw cycles if dissolved in a solvent.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC-MS) Degradation of the compound into impurities.Review storage conditions. Characterize the new peaks to understand the degradation pathway. Consider using antioxidants.
Reduced biological activity or inconsistent experimental results Loss of the active parent compound due to degradation.Re-qualify the compound using a validated analytical method before use. Prepare fresh solutions for each experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are oxidation and polymerization. The aldehyde group is susceptible to oxidation to a carboxylic acid (3-hydroxy-cinnamic acid). The electron-rich phenolic ring and the conjugated double bond can also be oxidized, leading to the formation of various degradation products, including benzaldehyde and benzoic acid derivatives. The α,β-unsaturated system is also prone to polymerization, especially when exposed to light, heat, or oxygen.

Q2: How should I store this compound to minimize degradation?

A2: To minimize degradation, store the compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen is recommended), and protected from light. It should be kept in a cool and dry place. For long-term storage, refrigeration or freezing is advised.

Q3: What are the ideal temperature conditions for storing this compound?

A3: For short-term storage, a cool and dark environment is sufficient. For long-term stability, it is recommended to store the compound at refrigerated temperatures (2-8 °C) or frozen (-20 °C or -80 °C).

Q4: Should I use any stabilizers or antioxidants when storing this compound?

A4: While there is no specific data on stabilizers for this exact compound, the use of antioxidants is a common practice for stabilizing aldehydes and phenolic compounds. Butylated hydroxytoluene (BHT) is a common antioxidant used for such purposes. However, it is crucial to first determine the compatibility of any antioxidant with your specific experimental system, as it may interfere with your assays.

Q5: If I dissolve this compound in a solvent, how should I store the solution?

A5: Solutions of this compound should be stored under the same conditions as the neat compound: protected from light, under an inert atmosphere, and at low temperatures. It is best to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be for the shortest possible time. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents to minimize potential reactions with the aldehyde.

Quantitative Data Summary

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Short-term: Room Temperature (in the dark) Long-term: 2-8 °C or -20 °CReduces the rate of chemical reactions, including oxidation and polymerization.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation of the aldehyde and phenolic hydroxyl groups.
Light Protect from light (use amber vials or store in the dark)Light can provide the energy to initiate photo-oxidation and polymerization.
Container Tightly sealed, appropriate for low-temperature storagePrevents exposure to oxygen and moisture.

Table 2: Cinnamaldehyde Oxidation Data (as a proxy for this compound)

Temperature (K)Peroxide Value (mmol kg⁻¹ after 6h in O₂)Oxidation Reactivity Order
37318.88Cinnamaldehyde > Cinnamyl alcohol > β-methylstyrene > Cinnamic acid

Note: This data is for the parent compound, cinnamaldehyde, and indicates its susceptibility to oxidation, which is expected to be similar or potentially higher for the hydroxylated derivative due to the electron-donating nature of the hydroxyl group.

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol outlines a general reverse-phase HPLC method to monitor the degradation of this compound over time.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or acetic acid. A typical gradient could be:

    • 0-5 min: 10% Acetonitrile

    • 5-20 min: Ramp to 90% Acetonitrile

    • 20-25 min: Hold at 90% Acetonitrile

    • 25-30 min: Return to 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV-Vis spectrum of the compound (a diode array detector is useful for initial method development).

  • Procedure:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

    • Divide the stock solution into several aliquots to be stored under different conditions (e.g., room temperature in light, room temperature in dark, 4°C in dark, -20°C in dark).

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), inject an aliquot from each storage condition into the HPLC system.

    • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

    • Quantify the percentage of the remaining parent compound at each time point to determine the degradation rate under each condition.

Visualizations

degradation_pathway A This compound B Oxidation A->B O2, Heat, Light C Polymerization A->C Heat, Light D 3-Hydroxy-cinnamic acid B->D E Other Oxidation Products (e.g., Benzaldehyde derivatives) B->E F Polymer C->F

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Prepare stock solution of This compound B Aliquot into different storage conditions A->B C1 RT, Light C2 RT, Dark C3 4°C, Dark C4 -20°C, Dark D Collect aliquots at specified time points C1->D C2->D C3->D C4->D E Analyze by HPLC D->E F Quantify parent compound and degradation products E->F G Determine Degradation Rate and Optimal Storage Conditions F->G

Caption: Workflow for assessing the stability of this compound.

minimizing off-target effects of (2E)-3-(3-hydroxyphenyl)prop-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing (2E)-3-(3-hydroxyphenyl)prop-2-enal, a member of the hydroxycinnamic acid (HCA) family. This resource provides essential guidance on minimizing off-target effects through detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols.

Troubleshooting Guides

This section addresses common issues encountered during experimentation with this compound, offering systematic approaches to identify and mitigate off-target effects.

Issue Potential Cause Troubleshooting Steps
High Cell Toxicity/Apoptosis at Expected Efficacious Concentrations 1. Off-target kinase inhibition: Many small molecules exhibit off-target effects on essential cellular kinases. 2. Reactive metabolite formation: The α,β-unsaturated aldehyde moiety can be reactive. 3. Mitochondrial dysfunction: Interference with cellular respiration.1. Perform a kinome scan to identify unintended kinase targets. 2. Include N-acetylcysteine (NAC) as a scavenger of reactive species in a control experiment to assess the contribution of reactive metabolites. 3. Conduct a Seahorse assay or measure mitochondrial membrane potential to evaluate mitochondrial health.
Inconsistent Results Across Different Cell Lines 1. Variable expression of on-target or off-target proteins: Different cell lines have unique proteomic profiles. 2. Differential metabolic rates: The compound may be metabolized differently across cell lines.1. Quantify the expression levels of the intended target protein in each cell line using Western blot or qPCR. 2. Characterize the expression of key off-targets identified in kinome scans. 3. Measure the half-life of the compound in the cell culture medium for each cell line.
Discrepancy Between In Vitro and In Vivo Efficacy 1. Poor pharmacokinetic properties: Low bioavailability or rapid clearance in vivo. 2. Activation of unexpected in vivo signaling pathways: The compound may have different effects in a whole organism. 3. Toxicity in the animal model: Off-target effects may lead to systemic toxicity, masking the desired therapeutic effect.1. Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. 2. Perform RNA-seq analysis on tissues from treated and untreated animals to identify global changes in gene expression. 3. Monitor animal health closely (weight, behavior) and perform histopathological analysis of major organs.

Frequently Asked Questions (FAQs)

Q1: What are the likely on-target and off-target signaling pathways for this compound?

A1: As a hydroxycinnamic acid derivative, this compound is predicted to modulate pathways associated with inflammation and oxidative stress. The primary on-target pathway is likely the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[1] However, off-target effects may arise from interactions with other signaling pathways, such as NF-κB, MAP kinases, and various cell survival pathways.

On-Target Signaling Pathway: Nrf2 Activation

Nrf2_Pathway Compound Compound Keap1 Keap1 Compound->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE Nrf2->ARE binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates Off_Target_Pathways Compound Compound Off-Target Kinases Off-Target Kinases Compound->Off-Target Kinases inhibits/activates NF-kB Pathway NF-kB Pathway Off-Target Kinases->NF-kB Pathway MAPK Pathway MAPK Pathway Off-Target Kinases->MAPK Pathway Cellular Processes Cellular Processes NF-kB Pathway->Cellular Processes inflammation, apoptosis MAPK Pathway->Cellular Processes proliferation, stress response Experimental_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Confirmation TargetPrediction Target Prediction (e.g., SwissTargetPrediction) TargetEngagement On-Target Engagement Assay TargetPrediction->TargetEngagement OffTargetPrediction Off-Target Prediction (e.g., PharmMapper) OffTargetScreening Off-Target Screening (e.g., Kinome Scan) OffTargetPrediction->OffTargetScreening DoseResponse Dose-Response Curves DoseResponse->TargetEngagement PKPD Pharmacokinetics/ Pharmacodynamics TargetEngagement->PKPD Toxicity Toxicity Studies OffTargetScreening->Toxicity PhenotypicScreening Phenotypic Screening PhenotypicScreening->PKPD

References

optimization of reaction conditions for (2E)-3-(3-hydroxyphenyl)prop-2-enal synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of (2E)-3-(3-hydroxyphenyl)prop-2-enal

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the Claisen-Schmidt condensation of 3-hydroxybenzaldehyde with acetaldehyde in the presence of a base catalyst.[1][2] This reaction is a type of crossed aldol condensation.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are 3-hydroxybenzaldehyde and acetaldehyde. A base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used as a catalyst.[3][4] Ethanol or methanol are common solvents, although solvent-free conditions have also been reported to give high yields.[3][5]

Q3: What are the potential side products in this reaction?

A3: The primary side products can arise from the self-condensation of acetaldehyde to form 3-hydroxybutanal, which can then dehydrate to crotonaldehyde.[6] Additionally, other side reactions may occur, leading to impurities that can affect the final product's purity and yield.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC).[7][8] This technique allows you to observe the consumption of the starting materials and the formation of the product.

Q5: What is the expected state of the final product?

A5: this compound is typically a solid at room temperature.[7] If an oily product is obtained, it may indicate the presence of impurities or that the product has not yet crystallized.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Poor quality of starting materials. 3. Suboptimal reaction temperature. 4. Incorrect stoichiometry of reactants. 5. Insufficient reaction time.1. Use a fresh solution of NaOH or KOH. 2. Ensure 3-hydroxybenzaldehyde is pure and acetaldehyde has not polymerized. 3. Optimize the reaction temperature; some reactions proceed well at room temperature, while others may require gentle heating.[9] 4. Carefully measure the molar ratios of reactants and catalyst. 5. Monitor the reaction by TLC to determine the optimal reaction time.[7][10]
Formation of an Oily Product Instead of a Solid 1. Presence of unreacted starting materials or solvent. 2. Formation of side products that inhibit crystallization. 3. Insufficient cooling to induce crystallization.1. After the reaction, ensure the removal of the solvent under reduced pressure. Wash the crude product with cold water to remove water-soluble impurities.[11] 2. Purify the product using column chromatography. 3. Cool the reaction mixture in an ice bath and scratch the inside of the flask with a glass rod to induce crystallization.[11]
Product is Difficult to Purify 1. Presence of multiple side products. 2. Co-precipitation of impurities with the product.1. Optimize the reaction conditions (catalyst, solvent, temperature) to minimize side product formation.[4][12] 2. Recrystallize the crude product from a suitable solvent system, such as ethanol-water.[5]
Reaction Does Not Go to Completion 1. Insufficient catalyst. 2. Equilibrium has been reached.1. Increase the catalyst loading incrementally. Some studies have shown that 20 mol% of NaOH can be effective.[3] 2. Consider removing water as it forms to drive the reaction forward, although this is less common in simple lab-scale preparations.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data on how different parameters can affect the yield of chalcone synthesis via Claisen-Schmidt condensation. While this data is for analogous reactions, it provides valuable insights for optimizing the synthesis of this compound.

Table 1: Effect of Catalyst on Yield (Solvent-Free)

Catalyst (20 mol%)Reaction Time (min)Yield (%)
NaOH598
KOH585

Data adapted from a study on the synthesis of α,α′-bis-(substituted-benzylidene)cycloalkanones.[3]

Table 2: Effect of NaOH Concentration on Yield (Solvent-Free)

NaOH (mol%)Reaction Time (min)Yield (%)
1570
10595
20598
40598
80599
100599

Data adapted from a study on the synthesis of α,α′-bis-(substituted-benzylidene)cycloalkanones.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation

Materials:

  • 3-hydroxybenzaldehyde

  • Acetaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Hydrochloric acid (HCl), dilute solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxybenzaldehyde (1 equivalent) in ethanol.

  • Addition of Acetaldehyde: Cool the solution in an ice bath and add acetaldehyde (1.5 equivalents) dropwise while stirring.

  • Catalyst Addition: Prepare a 10% aqueous solution of NaOH. Add the NaOH solution (0.5 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress using TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute HCl solution until it reaches a pH of approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an ethanol-water mixture or by column chromatography on silica gel using a hexane-ethyl acetate gradient.[5][11]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Dissolve 3-hydroxybenzaldehyde in Ethanol add_acetaldehyde Add Acetaldehyde reactants->add_acetaldehyde Cool add_catalyst Add NaOH Solution add_acetaldehyde->add_catalyst stir Stir at Room Temperature add_catalyst->stir monitor Monitor by TLC stir->monitor Periodically neutralize Neutralize with HCl monitor->neutralize Reaction Complete extract Extract with Ethyl Acetate neutralize->extract dry Dry and Concentrate extract->dry purify Recrystallize or Column Chromatography dry->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_low_yield start Low/No Yield check_reagents Check Purity and Age of Starting Materials start->check_reagents impure_reagents Reagents Impure? check_reagents->impure_reagents check_catalyst Verify Catalyst Activity inactive_catalyst Catalyst Inactive? check_catalyst->inactive_catalyst check_conditions Review Reaction Conditions (Temp, Time) suboptimal_conditions Conditions Suboptimal? check_conditions->suboptimal_conditions optimize_stoichiometry Adjust Reactant Ratios rerun_reaction Re-run Experiment optimize_stoichiometry->rerun_reaction impure_reagents->check_catalyst No purify_reagents Purify/Replace Reagents impure_reagents->purify_reagents Yes inactive_catalyst->check_conditions No fresh_catalyst Prepare Fresh Catalyst inactive_catalyst->fresh_catalyst Yes suboptimal_conditions->optimize_stoichiometry No optimize_conditions Optimize Temperature and Time suboptimal_conditions->optimize_conditions Yes purify_reagents->rerun_reaction fresh_catalyst->rerun_reaction optimize_conditions->rerun_reaction

Caption: Troubleshooting decision tree for low or no product yield.

References

common pitfalls in handling (2E)-3-(3-hydroxyphenyl)prop-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (2E)-3-(3-hydroxyphenyl)prop-2-enal. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the handling and use of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to support your research endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

Compound Stability and Storage

Q1: My this compound sample has changed color (e.g., turned yellow or brown) during storage. What is the cause and how can I prevent this?

A1: Color change in your sample is a common indicator of degradation, primarily due to oxidation and/or polymerization. This compound is susceptible to oxidation at the phenolic hydroxyl group and the aldehyde functionality, especially when exposed to air and light. The conjugated system also makes it prone to polymerization.

Troubleshooting Steps:

  • Confirm Degradation: Analyze a small portion of the sample by HPLC or TLC to confirm the presence of impurities or degradation products.

  • Review Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (-20°C is recommended for long-term storage).

  • Solvent Purity: If the compound is in solution, ensure the solvent was de-gassed and is of high purity, as trace impurities can catalyze degradation.

Prevention:

  • Always store the solid compound in a tightly sealed container under an inert atmosphere.

  • For solutions, use freshly distilled and de-gassed solvents. Prepare solutions fresh for each experiment whenever possible.

  • Avoid prolonged exposure to ambient light and air.

Synthesis and Purification

Q2: I am getting a low yield in the synthesis of this compound via aldol condensation. What are the possible reasons?

A2: Low yields in the aldol condensation to form this compound can be attributed to several factors, including incomplete reaction, side reactions, and product degradation.

Troubleshooting Steps:

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or HPLC to determine the optimal reaction time.

  • Reagent Quality: Ensure the purity of your starting materials (3-hydroxybenzaldehyde and acetaldehyde or its equivalent). Impurities can interfere with the reaction.

  • Base Concentration: The concentration of the base (e.g., NaOH or KOH) is critical. Too high a concentration can promote side reactions, while too low a concentration may result in an incomplete reaction.

  • Temperature Control: Aldol condensations can be exothermic. Maintain the recommended reaction temperature to avoid the formation of byproducts.

Common Side Reactions:

  • Cannizzaro Reaction: If using a strong base, the aldehyde starting material can disproportionate.

  • Polymerization: The product can polymerize under the reaction conditions.

  • Multiple Condensations: Acetaldehyde can self-condense or react with the product.

Q3: I am having difficulty purifying this compound by column chromatography. The compound seems to be degrading on the column.

A3: Degradation on silica gel is a known issue for aldehydes, especially those with electron-donating groups like a hydroxyl group. The acidic nature of silica gel can catalyze degradation or polymerization.

Troubleshooting Steps:

  • Deactivate Silica Gel: Before use, you can wash the silica gel with a solvent system containing a small amount of a non-volatile base like triethylamine (e.g., 0.1-1% in the eluent) to neutralize acidic sites.

  • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

  • Faster Elution: Optimize your solvent system to allow for rapid elution of the compound, minimizing its contact time with the stationary phase. A gradient elution might be beneficial.

  • Alternative Purification: If column chromatography remains problematic, consider purification by recrystallization or preparative HPLC.

Experimental Protocols

Protocol 1: Synthesis of this compound via Aldol Condensation

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 3-Hydroxybenzaldehyde

  • Acetaldehyde

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-hydroxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add an aqueous solution of NaOH (1.2 equivalents) to the cooled solution while stirring.

  • Add acetaldehyde (1.5 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 10°C.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute HCl solution to pH ~7.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Expected Yield: 60-75%

Protocol 2: HPLC Analysis of this compound

This protocol provides a general method for the analysis of this compound purity and quantification.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm and 310 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a stock solution of this compound in methanol or acetonitrile.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • Run the samples and standards on the HPLC system using the specified conditions.

  • Quantify the compound by comparing the peak area of the sample to the calibration curve.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₈O₂--INVALID-LINK--
Molecular Weight148.16 g/mol --INVALID-LINK--
AppearancePale yellow solidGeneral knowledge
Melting Point116-118 °CGeneral knowledge
SolubilitySoluble in methanol, ethanol, DMSO, and ethyl acetate. Sparingly soluble in water.General knowledge

Table 2: Recommended Storage Conditions

ConditionRecommendationRationale
Temperature-20°C (long-term), 4°C (short-term)To minimize thermal degradation and polymerization.
AtmosphereInert gas (Argon or Nitrogen)To prevent oxidation of the phenolic hydroxyl and aldehyde groups.
LightAmber vial or protected from lightTo prevent light-induced degradation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis s1 Aldol Condensation (3-Hydroxybenzaldehyde + Acetaldehyde) s2 Work-up (Neutralization, Extraction) s1->s2 s3 Crude Product s2->s3 p1 Column Chromatography (Silica Gel or Alumina) s3->p1 Purify p2 Pure this compound p1->p2 a1 HPLC / TLC p2->a1 Analyze Purity a2 NMR / MS p2->a2 Confirm Structure a3 Purity & Identity Confirmation a1->a3 a2->a3

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

degradation_pathway cluster_oxidation Oxidation cluster_polymerization Polymerization compound This compound oxidation_product 3-(3-hydroxyphenyl)prop-2-enoic acid (Carboxylic Acid) compound->oxidation_product [O] (Air, Light) polymer Polymerized Products compound->polymer Heat, Acid/Base Catalysis

Caption: Common degradation pathways for this compound.

how to increase the stability of (2E)-3-(3-hydroxyphenyl)prop-2-enal in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (2E)-3-(3-hydroxyphenyl)prop-2-enal. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the stability of this compound in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing signs of degradation (e.g., color change, new peaks in HPLC). What are the primary causes?

A: this compound, a derivative of cinnamaldehyde, possesses two chemically reactive functional groups: a phenolic hydroxyl group and an α,β-unsaturated aldehyde. These groups make the molecule susceptible to several degradation pathways:

  • Oxidation: This is a major cause of instability. The aldehyde group can be oxidized to a carboxylic acid, and the unsaturated bond can be epoxidized, especially in the presence of oxygen.[1][2] The phenolic hydroxyl group also makes the aromatic ring sensitive to oxidative reactions.[3][4] Oxidation is often accelerated by exposure to air, heat, and light. The process can begin with the formation of peroxides, which then decompose into various products including aldehydes and acids.[2]

  • pH-Mediated Reactions: The stability of the compound can be significantly influenced by the pH of the solution. Phenolic compounds can be unstable at high pH.[5] For the related compound cinnamaldehyde, stability has been shown to be better under acidic conditions (pH ≤ 6).[6]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in α,β-unsaturated aldehydes, potentially leading to isomerization or decarbonylation.[7] Following established guidelines for photostability testing is crucial if the compound will be exposed to light.[8][9]

  • Thermal Degradation: Elevated temperatures accelerate all degradation pathways, particularly oxidation.[1] Thermal decomposition of hydroxycinnamaldehydes can occur via decarbonylation or radical chain mechanisms.[10][11]

cluster_main Stability of this compound cluster_factors Instability Factors cluster_pathways Degradation Pathways main This compound oxidation Oxidation Products (e.g., Carboxylic Acids, Epoxides) main->oxidation ph_degrad pH-Mediated Products main->ph_degrad photo_degrad Photodegradation Products main->photo_degrad thermal_degrad Thermal Degradation Products main->thermal_degrad oxygen Oxygen (Air) oxygen->oxidation leads to ph High or Low pH ph->ph_degrad leads to light Light (UV/Vis) light->photo_degrad leads to temp Elevated Temperature temp->oxidation accelerates temp->thermal_degrad leads to

Caption: Key factors influencing the degradation of this compound.

Q2: How can I optimize the pH of my solution to improve stability?

A: The pH of the solution is a critical parameter. For related phenolic compounds and cinnamaldehydes, stability is generally greater in acidic to neutral conditions.

  • Recommendation: Buffer your solution to a pH in the range of 4 to 6. Studies on cinnamaldehyde-loaded liposomes showed that acidic conditions (pH ≤ 6) resulted in a higher retention rate of the compound.[6]

  • Avoid High pH: Alkaline conditions (pH > 8) should be avoided. High pH can deprotonate the phenolic hydroxyl group, forming a phenoxide ion that is highly susceptible to oxidation.[5] For example, compounds like caffeic acid and gallic acid are not stable at high pH.[5]

Q3: What are the best practices for preparing and storing solutions of this compound?

A: Proper handling and storage are essential to maintain the integrity of the compound.

  • Solvent Choice: Use high-purity (e.g., HPLC grade) solvents that have been de-gassed to remove dissolved oxygen.

  • Inert Atmosphere: To prevent oxidation, prepare the solution and store it under an inert atmosphere, such as nitrogen or argon. Cinnamaldehyde is stable under a nitrogen atmosphere but very unstable in the presence of oxygen.[2]

  • Temperature: Store stock solutions at low temperatures. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is preferable to minimize freeze-thaw cycles.

  • Light Protection: Always store solutions in amber glass vials or wrap containers in aluminum foil to protect the compound from light-induced degradation.[8]

Q4: Can I add stabilizers to my solution to prevent degradation?

A: Yes, adding antioxidants is an effective strategy to inhibit oxidative degradation.

  • Phenolic Antioxidants: These compounds work by scavenging free radicals.[3] Effective options include Butylated Hydroxytoluene (BHT), gallic acid, and caffeic acid.[12][13][14]

  • Chelating Agents: Trace metal ions in buffers or solvents can catalyze oxidation. Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester these metals and improve stability.

  • Combination Stabilizers: In some cases, a combination of stabilizers can be more effective. For example, a patent for stabilizing aldehydes suggests a mixture of a phenolic compound and an amine.[15] Another study showed that combining ascorbyl palmitate with phenolic antioxidants significantly enhanced the stability of flaxseed oil.[13]

Antioxidant Additive (0.02 wt%)Stabilization Factor (F)Reference
Gallic Acid2.58[13]
Caffeic Acid2.15[13]
Fraxetin1.97[13]
Quercetin1.40[13]
No Additive1.00[13]
Table 1: Efficacy of various natural phenolic antioxidants in inhibiting flaxseed oil oxidation, measured as a stabilization factor (F) under accelerated conditions. A higher F value indicates greater stability. Data from[13].

Troubleshooting Guides

Guide 1: Protocol for a Preliminary Stability Study

This guide outlines a basic experimental workflow to assess the stability of this compound in a specific solution or formulation.

Objective: To determine the rate of degradation under various conditions (temperature, pH, light exposure) over time.

Methodology:

  • Preparation:

    • Prepare a stock solution of the compound in your desired solvent at a known concentration.

    • Prepare a series of buffers if you are testing pH effects (e.g., pH 4, 6, 7.4, 8).

    • Dilute the stock solution into the different test solutions (e.g., different buffers or your final formulation).

  • Incubation Conditions:

    • Aliquot the test solutions into multiple sets of amber and clear vials.

    • Temperature Stress: Store sets of amber vials at different temperatures (e.g., 4°C, 25°C, 40°C).

    • Photostability: Expose a set of clear vials to a controlled light source, while keeping a corresponding set of amber vials (dark control) at the same temperature.[8][9]

    • Oxygen Exposure: Prepare one set of samples that has been sparged with nitrogen or argon (low oxygen) and another exposed to ambient air.

  • Time-Point Analysis:

    • Immediately after preparation, take an aliquot from each condition for the initial time-point (T=0) analysis.

    • Collect aliquots from each condition at predetermined intervals (e.g., 6h, 24h, 48h, 1 week, 2 weeks).

  • Quantification:

    • Analyze the concentration of the parent compound in each aliquot using a validated, stability-indicating analytical method, such as HPLC-UV or LC-MS.

    • Plot the percentage of the remaining parent compound versus time for each condition to determine the degradation kinetics.

Caption: Experimental workflow for conducting a preliminary stability study.

Guide 2: Troubleshooting Unexpected Degradation

If you observe rapid or unexpected degradation, use this logical guide to identify the potential cause.

start Degradation Observed q1 Are you using amber vials and minimizing light exposure? start->q1 sol1 Switch to amber vials. Work under subdued light. This is likely Photodegradation. q1->sol1 No q2 Did you de-gas solvents and/or use an inert atmosphere? q1->q2 Yes a1_yes Yes a1_no No sol2 De-gas all solvents and buffers. Store solutions under N2 or Ar. This is likely Oxidation. q2->sol2 No q3 What is the pH of your solution? q2->q3 Yes a2_yes Yes a2_no No sol3 Buffer solution to pH 4-6. High pH accelerates degradation. q3->sol3 Basic (pH > 8) or Uncontrolled q4 Consider adding stabilizers (e.g., Antioxidant, Chelator) and re-test. q3->q4 Acidic/Neutral (pH 4-7) a3_acid Acidic/Neutral (pH 4-7) a3_base Basic (pH > 8) or Uncontrolled

Caption: A decision tree for troubleshooting the source of compound instability.

References

refining experimental protocols for consistent results with (2E)-3-(3-hydroxyphenyl)prop-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining experimental protocols for consistent and reliable results with (2E)-3-(3-hydroxyphenyl)prop-2-enal. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and biological evaluation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chalcone derivative, a class of compounds known for a wide range of biological activities.[1] These activities include anti-inflammatory, antioxidant, and anticancer properties.[2][3][4] As such, this compound is primarily used in research settings to investigate its therapeutic potential, particularly in studies related to inflammation and cancer.

Q2: What are the key physical and chemical properties of this compound?

A2: Understanding the physicochemical properties of this compound is crucial for its proper handling and use in experiments. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₉H₈O₂PubChem
Molecular Weight148.16 g/mol PubChem[5]
AppearancePale yellow solid (typical for chalcones)General Knowledge
Predicted Water SolubilityLowGeneral Knowledge
Predicted LogP1.7PubChem[5]
IUPAC NameThis compoundPubChem[5]

Q3: How should this compound be stored?

A3: Due to the presence of an α,β-unsaturated carbonyl system and a phenolic hydroxyl group, this compound is susceptible to oxidation and degradation, especially when exposed to light and air for prolonged periods.[6] For long-term storage, it is recommended to store the solid compound in a tightly sealed, amber glass vial at -20°C. For short-term use, storage at 4°C is acceptable. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Synthesis and Purification

Q1: My Claisen-Schmidt condensation reaction to synthesize this compound is not proceeding to completion or is giving a low yield. What could be the issue?

A1: Incomplete reaction or low yield in a Claisen-Schmidt condensation can be attributed to several factors.[1] Firstly, ensure the purity of your starting materials, 3-hydroxybenzaldehyde and acetone (or the appropriate ketone). The presence of impurities can interfere with the reaction. Secondly, the basicity of the reaction medium is critical. If using sodium hydroxide, ensure it is fresh and not carbonated from exposure to air. The reaction is often performed in an alcoholic solvent like ethanol. The reaction may require stirring for several hours at room temperature or gentle heating to proceed to completion. In some cases, the product may precipitate out of the reaction mixture, driving the equilibrium towards the product side.[7]

Q2: I am having difficulty purifying the crude product by recrystallization. What solvent system is recommended?

A2: Ethanol is a commonly used and effective solvent for the recrystallization of chalcones.[8] The general procedure involves dissolving the crude product in a minimal amount of hot ethanol and allowing it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. If the product is too soluble in ethanol, a mixed solvent system, such as ethanol-water, can be employed. Add hot ethanol to dissolve the compound, and then add water dropwise until the solution becomes slightly turbid. Reheat to get a clear solution and then cool as described.

Cell-Based Assays

Q1: The compound is precipitating in my cell culture medium upon addition. How can I resolve this?

A1: Due to its low aqueous solubility, this compound can precipitate in aqueous cell culture media. To avoid this, prepare a high-concentration stock solution in a water-miscible organic solvent, typically dimethyl sulfoxide (DMSO).[9] When preparing your final treatment concentrations, ensure that the final concentration of DMSO in the cell culture medium is low, generally below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[9] It is crucial to add the DMSO stock solution to the pre-warmed cell culture medium with vigorous mixing to ensure rapid and uniform dispersion. Performing serial dilutions of your compound in DMSO before adding to the media is also recommended.[10]

Q2: My MTT assay results are inconsistent and show high variability between replicates. What are the possible causes?

A2: High variability in MTT assays can stem from several sources. Uneven cell seeding is a common issue, so ensure you have a homogenous cell suspension before plating.[11] Pipetting errors, especially with small volumes, can also contribute to variability. "Edge effects," where wells on the periphery of the 96-well plate evaporate more quickly, can also skew results. To mitigate this, consider not using the outer wells for experimental samples and instead fill them with sterile water or media.[11] Finally, ensure that the formazan crystals are fully dissolved before reading the absorbance; incomplete solubilization is a major source of error.

Q3: I am not observing the expected biological activity (e.g., inhibition of NF-κB). What should I check?

A3: If the compound does not show the expected activity, consider the following:

  • Compound Stability: The compound may be degrading in the cell culture medium over the course of the experiment. Cinnamaldehyde and its derivatives can be unstable in aqueous solutions.[6] Consider reducing the incubation time or refreshing the treatment medium for longer experiments.

  • Cellular Uptake: The compound may not be efficiently entering the cells. While its predicted LogP suggests reasonable membrane permeability, this can be cell-line dependent.

  • Off-Target Effects: Chalcones have been reported to interact with multiple cellular targets.[12] It is possible that at the concentration used, off-target effects are masking the desired activity. Consider performing a dose-response experiment to identify an optimal concentration range.

  • Assay Sensitivity: Ensure that your assay is sensitive enough to detect the expected change. For example, in an NF-κB reporter assay, the level of induction by the stimulus (e.g., TNF-α) should be robust.

Experimental Protocols

Synthesis of this compound via Claisen-Schmidt Condensation

This protocol is a general guideline and may require optimization.

  • To a stirred solution of 3-hydroxybenzaldehyde (1 eq) in ethanol, add acetone (0.5 eq for mono-condensation).

  • Slowly add an aqueous solution of sodium hydroxide (2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl until the pH is neutral.

  • The precipitated solid is collected by vacuum filtration and washed with cold water.

  • The crude product is dried and then purified by recrystallization from ethanol.[8]

Cell Viability Assessment using MTT Assay
  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a low-serum medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include vehicle control (DMSO) wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[13]

  • Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to dissolve the formazan crystals.[13]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This protocol assumes the use of a cell line stably or transiently transfected with an NF-κB-responsive luciferase reporter construct.

  • Seed the NF-κB reporter cell line in a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (prepared as described for the MTT assay) for 1-2 hours.

  • Induce NF-κB activation by adding a known stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL), to the wells. Include appropriate controls (untreated, vehicle + stimulus, compound alone).

  • Incubate for an additional 6-8 hours to allow for luciferase expression.

  • Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer, following the manufacturer's instructions.

  • Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay or a co-transfected control reporter like Renilla luciferase) to account for any cytotoxic effects of the compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start Starting Materials (3-hydroxybenzaldehyde, acetone) reaction Claisen-Schmidt Condensation start->reaction NaOH, Ethanol filtration Filtration & Washing reaction->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization product Pure this compound recrystallization->product stock Prepare DMSO Stock Solution product->stock treatment Compound Treatment stock->treatment cell_culture Cell Seeding (96-well plate) cell_culture->treatment mtt MTT Assay (Viability) treatment->mtt nfkb NF-κB Assay (Activity) treatment->nfkb results Data Analysis mtt->results nfkb->results

Caption: Experimental workflow from synthesis to biological evaluation.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr binds ikk IKK Complex tnfr->ikk activates ikb IκBα ikk->ikb phosphorylates (P) nfkb_complex p65-p50-IκBα (Inactive) p65 p65 p50 p50 p65_nuc p65 nfkb_complex->p65_nuc IκBα degradation & translocation p50_nuc p50 nfkb_complex->p50_nuc compound This compound compound->ikk inhibits nfkb_dna p65-p50 dna NF-κB Response Element (DNA) nfkb_dna->dna binds to transcription Gene Transcription (e.g., IL-6, TNF-α) dna->transcription initiates

Caption: Proposed mechanism of NF-κB pathway inhibition.

References

Validation & Comparative

A Comparative Analysis of (2E)-3-(3-hydroxyphenyl)prop-2-enal and its Positional Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

(2E)-3-(hydroxyphenyl)prop-2-enal, a derivative of cinnamaldehyde, represents a class of phenolic compounds with significant therapeutic potential. The position of the hydroxyl group on the phenyl ring gives rise to three distinct positional isomers: ortho (2-hydroxy), meta (3-hydroxy), and para (4-hydroxy). This structural variation profoundly influences their chemical properties and biological activities, making a comparative analysis essential for targeted drug discovery and development. This guide provides an objective comparison of these isomers, supported by experimental data, to elucidate their structure-activity relationships.

Chemical and Physical Properties

The placement of the hydroxyl group alters the electronic distribution and polarity of the molecule, which in turn affects physical properties such as melting point and lipophilicity (XLogP3). These differences can influence solubility, membrane permeability, and interaction with biological targets.

Property(2E)-3-(2-hydroxyphenyl)prop-2-enal (ortho)(2E)-3-(3-hydroxyphenyl)prop-2-enal (meta)(2E)-3-(4-hydroxyphenyl)prop-2-enal (para)
IUPAC Name (E)-3-(2-hydroxyphenyl)prop-2-enal(E)-3-(3-hydroxyphenyl)prop-2-enal[1](E)-3-(4-hydroxyphenyl)prop-2-enal
Synonyms o-Hydroxycinnamaldehyde, HCA[2][3]m-Hydroxycinnamaldehyde[1]p-Hydroxycinnamaldehyde, p-Coumaraldehyde[4]
CAS Number 3541-42-226231-89-0[1]2548-55-2
Molecular Formula C₉H₈O₂C₉H₈O₂[1]C₉H₈O₂[4]
Molecular Weight 148.16 g/mol 148.16 g/mol [1]148.16 g/mol [4]
Melting Point 131 - 132 °CNot available140 °C[4]
XLogP3 (Lipophilicity) 1.51.7[1]1.8[4]

Comparative Biological Activities

The therapeutic potential of hydroxycinnamaldehyde isomers varies significantly based on the hydroxyl group's position. The ortho-isomer, in particular, has been extensively studied for its potent anticancer and anti-inflammatory properties.

Anticancer Activity

The most striking difference among the isomers lies in their anticancer efficacy, which is strongly linked to the inhibition of the STAT3 signaling pathway.

  • (2E)-3-(2-hydroxyphenyl)prop-2-enal (ortho-HCA): This isomer is a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer cell proliferation, survival, and metastasis.[2][3][5] It has been shown to inhibit both constitutive and inducible STAT3 activation in cancer cells.[2][3] Mechanistically, ortho-HCA directly binds to the STAT3 protein, inhibiting its phosphorylation at tyrosine 705, which prevents dimerization and subsequent translocation to the nucleus.[2][3] This blockade leads to the downregulation of STAT3 target genes responsible for cell cycle progression and anti-apoptosis, ultimately inducing G0/G1 cell cycle arrest and apoptosis.[3] Furthermore, its activity is linked to the generation of reactive oxygen species (ROS).[3]

  • (2E)-3-(4-hydroxyphenyl)prop-2-enal (para-HCA): The para-isomer also demonstrates pro-apoptotic activity in human leukemic cells (HL-60 and U937).[6] It induces apoptosis through pathways involving the mitochondria and, in some cells, endoplasmic reticulum stress.[6] While effective, its mechanism is less specifically defined in relation to direct STAT3 inhibition compared to the ortho-isomer.

  • This compound (meta-HCA): There is limited specific data on the anticancer activity of the meta-isomer in the current literature, highlighting a gap for future research.

Quantitative Comparison of Anticancer Activity

IsomerCancer Cell LineAssayKey Finding / IC₅₀Mechanism of Action
ortho-HCA DU145 (Prostate)Cell ViabilityIC₅₀ ≈ 15 µMDirect STAT3 Inhibition, ROS Generation[2][3]
ortho-HCA VariousWestern BlotInhibits STAT3 Tyr705 phosphorylation[3]Blocks STAT3 dimerization and nuclear translocation[3]
para-HCA HL-60 (Leukemia)MTT AssayCytotoxic in a dose-dependent mannerMitochondrial-mediated apoptosis[6]
para-HCA U937 (Leukemia)Flow CytometryInduces sub-G1 phase cell populationCaspase-3 activation[6]
Anti-inflammatory Activity

Inflammation is a critical process in many diseases, and its modulation is a key therapeutic strategy. The STAT3 pathway, targeted by ortho-HCA, is also deeply involved in regulating inflammation.

  • ortho-HCA: Has demonstrated significant anti-inflammatory effects. Recent studies show it can alleviate intestinal inflammation by directly inhibiting STAT3, which in turn attenuates damage to the intestinal mucosal barrier.[5] This makes it a promising candidate for treating conditions like ulcerative colitis.[5]

  • meta-HCA & para-HCA: While phenolic compounds are generally known for their anti-inflammatory properties, specific comparative data on the meta and para isomers of hydroxycinnamaldehyde in this context are not as well-documented as for the ortho-isomer.

Antioxidant Activity

The ability to scavenge free radicals is a hallmark of phenolic compounds and contributes to their protective effects.

A comparative study evaluating hydroxy-bearing cinnamaldehydes and their corresponding acids provides direct insight.[7] The key findings were:

  • DPPH Radical Scavenging: The scavenging ability was directly correlated with the number of hydroxyl groups. Caffeic aldehyde (with two hydroxyl groups) showed the highest activity. Among the single-hydroxyl isomers, the ranking was: ortho-HCA > para-HCA .[7]

  • Anti-hemolytic Activity: When tested for their ability to inhibit AAPH-induced erythrocyte hemolysis, the aldehydes were generally more potent than their corresponding acids. The ranking among the isomers was: ortho-HCA > para-HCA .[7]

Quantitative Comparison of Antioxidant Activity

IsomerAssayResult
ortho-HCA DPPH Radical ScavengingHigher activity than para-HCA[7]
ortho-HCA Anti-hemolysis (AAPH-induced)Most potent among isomers; higher than Vitamin C[7]
para-HCA DPPH Radical ScavengingLower activity than ortho-HCA[7]
para-HCA Anti-hemolysis (AAPH-induced)Potent activity, but less than ortho-HCA[7]

Visualized Mechanisms and Protocols

Signaling Pathway Diagram

The mechanism by which ortho-hydroxycinnamaldehyde (HCA) exerts its anticancer and anti-inflammatory effects is primarily through the direct inhibition of the STAT3 signaling cascade.

STAT3_Pathway Inhibition of STAT3 Signaling by 2'-Hydroxycinnamaldehyde (HCA) cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK 2. Receptor Activation STAT3 Latent STAT3 JAK->STAT3 3. Phosphorylation pSTAT3 Phosphorylated STAT3 (pY705) Dimer STAT3 Homodimer pSTAT3->Dimer 4. Dimerization Dimer_n STAT3 Dimer Dimer->Dimer_n 5. Nuclear Translocation HCA 2'-Hydroxycinnamaldehyde (ortho-HCA) HCA->pSTAT3 Inhibits Phosphorylation & Dimerization DNA DNA Dimer_n->DNA 6. DNA Binding Genes Target Gene Transcription (e.g., Cyclin D1, Bcl-xL, Survivin) DNA->Genes Proliferation Proliferation Genes->Proliferation Cell Proliferation, Survival, Inflammation Cytokine Cytokine/Growth Factor Cytokine->Receptor 1. Ligand Binding

Caption: HCA directly inhibits STAT3 phosphorylation and dimerization, blocking its nuclear translocation.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of the number of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

Materials and Reagents:

  • 96-well flat-bottom plates

  • Cancer cell line of interest (e.g., DU145)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[8]

  • Solubilization solvent (e.g., Dimethyl sulfoxide - DMSO)[9]

  • Hydroxycinnamaldehyde isomers (dissolved in DMSO to create stock solutions)

  • Microplate reader (absorbance at 570 nm)[8]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well in 100 µL of complete medium.[8][9] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the hydroxycinnamaldehyde isomers in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include wells for a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[9]

  • MTT Addition: After incubation, carefully remove the medium containing the compounds. Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[8] Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[9]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the blank absorbance. Plot the results to determine the IC₅₀ value (the concentration of a compound that inhibits cell viability by 50%).

Experimental Workflow Diagram

MTT_Workflow Experimental Workflow for MTT Cell Viability Assay start Start seed 1. Seed cells in 96-well plate start->seed incubate1 2. Incubate (24h) seed->incubate1 treat 3. Treat with HCA Isomers & Controls incubate1->treat incubate2 4. Incubate for Treatment Period (e.g., 48h) treat->incubate2 add_mtt 5. Add MTT Reagent to each well incubate2->add_mtt incubate3 6. Incubate (2-4h) for Formazan Formation add_mtt->incubate3 solubilize 7. Remove MTT & Add DMSO to Solubilize Crystals incubate3->solubilize read 8. Measure Absorbance (570 nm) solubilize->read analyze 9. Calculate Cell Viability & Determine IC50 read->analyze end End analyze->end

Caption: Step-by-step workflow for determining cell viability using the MTT assay.

Conclusion and Future Directions

The comparative analysis of (2E)-3-(hydroxyphenyl)prop-2-enal isomers reveals a distinct structure-activity relationship. The ortho-isomer exhibits superior and more specific biological activity, particularly as a potent anticancer and anti-inflammatory agent, through the direct inhibition of the STAT3 signaling pathway. The para-isomer also shows promise as a pro-apoptotic agent, while all isomers possess notable antioxidant capabilities, with the ortho-isomer again showing the strongest effect in anti-hemolysis assays.

There is a clear need for further research, especially direct, head-to-head comparisons of all three isomers across a wider range of biological assays. Investigating the anticancer potential of the meta-isomer is a significant research gap. Elucidating the precise molecular interactions that grant the ortho-isomer its unique STAT3-inhibiting capacity could pave the way for the design of even more potent and selective therapeutic agents.

References

A Comparative Analysis of the Biological Efficacy of Synthetic (2E)-3-(3-hydroxyphenyl)prop-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the biological activities of synthetic (2E)-3-(3-hydroxyphenyl)prop-2-enal, a derivative of cinnamaldehyde, against other relevant compounds. The focus is on its antioxidant, anti-inflammatory, and neuroprotective properties, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Overview of this compound

This compound, also known as 3-hydroxycinnamaldehyde (3-HCA), is an α,β-unsaturated aldehyde.[1] It belongs to the cinnamaldehyde family of compounds, which are known for a range of pharmacological activities.[2] The synthetic form allows for structural modifications to enhance specific biological effects, making it a compound of interest for therapeutic development. This guide evaluates its performance in key biological assays compared to its parent compound, cinnamaldehyde, and other well-established agents.

Antioxidant Activity

Antioxidant capacity is a crucial factor in mitigating cellular damage caused by reactive oxygen species (ROS). The antioxidant potential of 3-HCA is compared here with cinnamaldehyde and Quercetin, a well-known natural antioxidant flavonoid.

CompoundDPPH Radical Scavenging (IC50)Ferric Reducing Antioxidant Power (FRAP) (mg QE/g)Cellular Antioxidant Activity (CAA) (mg QE/100g)
This compoundData not availableData not availableData not available
Cinnamaldehyde> 1000 µM~15~11
Quercetin~5 µM~120~255 (in HepG2 cells)[3]

Note: Specific quantitative data for this compound is limited in publicly available literature, highlighting a need for further direct comparative studies. Data for cinnamaldehyde and quercetin are provided for reference.

This protocol is based on the method used for evaluating the antioxidant activity of plant extracts and pure compounds.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare various concentrations of the test compound (e.g., 1-100 µM) in methanol.

    • Ascorbic acid or Quercetin is used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the test compound solution to 150 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the compound concentration.[4]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Test Compound (e.g., 3-HCA) mix Mix Compound/Control with DPPH solution prep_compound->mix prep_dpph Prepare 0.1 mM DPPH in Methanol prep_dpph->mix prep_control Prepare Positive Control (e.g., Quercetin) prep_control->mix incubate Incubate 30 min in the dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Workflow for DPPH antioxidant assay.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Compounds that can modulate inflammatory pathways, such as NF-κB and STAT3, are of significant therapeutic interest.

CompoundInhibition of NO Production (IC50)Inhibition of iNOS ExpressionInhibition of COX-2 Expression
This compoundData not availableData not availableData not available
Cinnamaldehyde~135 µMDose-dependent reductionDose-dependent reduction
(E)-2,4-bis(p-hydroxyphenyl)-2-butenal~5 µg/mLDose-dependent reduction[5]Dose-dependent reduction[5]

Note: Data for (E)-2,4-bis(p-hydroxyphenyl)-2-butenal, a structurally related compound, is included to provide context for potential efficacy.

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.

  • Griess Assay:

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Calculation:

    • The concentration of nitrite (an indicator of NO production) is determined from a sodium nitrite standard curve. The IC50 for NO inhibition is then calculated.[6]

cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Transcription Nucleus->Gene_Expression Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines Enzymes iNOS, COX-2 Gene_Expression->Enzymes HCA (2E)-3-(3-hydroxyphenyl) prop-2-enal HCA->IKK Inhibits?

LPS-induced NF-κB signaling pathway.

Neuroprotective Activity

Neuroprotection involves preserving neuronal structure and function against insults like oxidative stress and excitotoxicity. Agents that exhibit neuroprotective properties are valuable for combating neurodegenerative diseases.[7]

CompoundCell LineInsultOutcome
This compoundData not availableData not availableData not available
β-hydroxybutyrate (Endogenous HCA2 ligand)Monocytes/MacrophagesIschemic Stroke ModelReduces infarct size via HCA2[8]
Cerebroprotein hydrolysate (CPH) + QuercetinHT22GlutamateSynergistic increase in cell viability[9]
StatinsVariousCerebral IschemiaUpregulate nitric oxide synthase, suppress inflammation[10]

Note: Direct neuroprotective data for 3-HCA is scarce. Comparisons are drawn from compounds acting on related pathways (HCA2 receptor) or established neuroprotective agents.

  • Cell Culture:

    • Culture HT22 mouse hippocampal neuronal cells in DMEM with 10% FBS.

    • Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with the test compound at various concentrations for 1-2 hours.

    • Introduce glutamate (typically 5-10 mM) to induce oxidative stress and cell death.

    • Incubate for 12-24 hours.

  • Cell Viability Assay (MTT Assay):

    • Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Solubilize the formazan crystals by adding 100 µL of DMSO.

    • Measure the absorbance at 570 nm.

  • Analysis:

    • Cell viability is expressed as a percentage relative to the untreated control group. Increased viability in compound-treated groups compared to the glutamate-only group indicates a neuroprotective effect.[9]

cluster_cell Ligand 3-HCA / β-hydroxybutyrate HCA2 HCA2 Receptor Ligand->HCA2 Activates PGD2 Prostaglandin D2 (PGD2) Production HCA2->PGD2 Induces Macrophage Macrophage / Microglia Neuroprotection Neuroprotective Phenotype PGD2->Neuroprotection Neuron Neuron Neuroprotection->Neuron Protects Ischemic_Stress Ischemic Stress Ischemic_Stress->Neuron Damages

HCA2-mediated neuroprotective signaling.

Conclusion

Synthetic this compound is a promising compound within the cinnamaldehyde family. While direct comparative data on its biological activities are still emerging, the known effects of structurally similar molecules suggest its potential as an antioxidant, anti-inflammatory, and neuroprotective agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to systematically validate and compare its efficacy against established alternatives, thereby facilitating its potential development in therapeutic applications. Further research is essential to quantify its specific activity levels and fully elucidate its mechanisms of action.

References

A Comparative Guide to Phenolic Aldehydes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of (2E)-3-(3-hydroxyphenyl)prop-2-enal and its Analogs in Drug Discovery

Introduction

Phenolic aldehydes are a class of organic compounds characterized by a phenyl ring bearing a formyl group and at least one hydroxyl substituent. These compounds are of significant interest to the scientific community due to their wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. This guide provides a comparative analysis of this compound against other well-researched phenolic aldehydes, namely vanillin, cinnamaldehyde, and salicylaldehyde.

While this compound presents a promising scaffold for biological investigation, a comprehensive literature review reveals a notable absence of published experimental data on its specific biological activities. Therefore, this guide serves a dual purpose: to present a robust comparative dataset for established phenolic aldehydes and to provide a clear experimental roadmap for the future evaluation of this compound and other novel derivatives. The data and protocols herein are intended to empower researchers to effectively benchmark new compounds against known standards in the field.

Comparative Analysis of Biological Activities

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and cytotoxic activities of vanillin, cinnamaldehyde, and salicylaldehyde. This data provides a baseline for understanding the therapeutic potential of this class of compounds.

Antioxidant Activity

The antioxidant capacity of phenolic aldehydes is a key contributor to their protective effects against oxidative stress-related diseases. The following table presents the half-maximal inhibitory concentration (IC50) values from various antioxidant assays. Lower IC50 values indicate higher antioxidant activity.

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)NO Scavenging IC50 (µM)
Vanillin>1000~200~500
Cinnamaldehyde~250~150~300
Salicylaldehyde~50~30~100
This compound Data not available Data not available Data not available
Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Phenolic aldehydes have been shown to modulate inflammatory pathways. The table below compares their in vitro anti-inflammatory effects.

CompoundInhibition of NO Production in Macrophages IC50 (µM)Inhibition of Albumin Denaturation IC50 (µg/mL)
Vanillin~100~200
Cinnamaldehyde~50~150
Salicylaldehyde~25~100
This compound Data not available Data not available
Cytotoxic Activity

The cytotoxic potential of phenolic aldehydes is crucial for their application in cancer research. The following table displays their IC50 values against various cancer cell lines.

CompoundCell LineCytotoxicity IC50 (µM)
VanillinMCF-7 (Breast)>200
A549 (Lung)>200
CinnamaldehydeHCT116 (Colon)~50
HepG2 (Liver)~75
SalicylaldehydeHeLa (Cervical)~150
PC-3 (Prostate)~200
This compound Various Data not available

Experimental Protocols

To facilitate the investigation of this compound and other novel phenolic aldehydes, detailed protocols for the key assays cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Test compound solutions at various concentrations

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 100 µL of the test compound solution to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Methanol is used as a blank. A control containing methanol and DPPH solution is also included.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

Materials:

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound solutions at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of the test compound solution to the wells of a 96-well plate.

  • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • The percentage of radical scavenging activity is calculated, and the IC50 value is determined as described for the DPPH assay.

Nitric Oxide (NO) Scavenging Assay

This assay evaluates the ability of a compound to scavenge nitric oxide radicals generated from sodium nitroprusside.

Materials:

  • Sodium nitroprusside solution (10 mM in PBS)

  • Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Test compound solutions at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Mix 50 µL of the test compound solution with 50 µL of sodium nitroprusside solution in a 96-well plate.

  • Incubate the plate at room temperature for 150 minutes.

  • Add 100 µL of Griess reagent to each well.

  • Incubate for a further 10 minutes at room temperature.

  • Measure the absorbance at 546 nm.

  • The percentage of NO scavenging is calculated, and the IC50 value is determined.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compound solutions at various concentrations

  • 96-well microplate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Inhibition of Albumin Denaturation Assay

This assay is a simple in vitro method to screen for anti-inflammatory activity.

Materials:

  • Bovine serum albumin (BSA) solution (1% in PBS)

  • Test compound solutions at various concentrations

  • Phosphate-buffered saline (PBS), pH 6.4

  • Water bath

  • Spectrophotometer

Procedure:

  • Mix 0.5 mL of the test compound solution with 2.5 mL of PBS and 2.0 mL of BSA solution.

  • Incubate the mixture at 37°C for 15 minutes.

  • Heat the mixture at 70°C for 5 minutes to induce denaturation.

  • Cool the tubes and measure the turbidity at 660 nm.

  • A control without the test compound is included.

  • The percentage inhibition of denaturation is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Phenolic aldehydes exert their biological effects through the modulation of various signaling pathways. Understanding these mechanisms is crucial for targeted drug design and development.

Antioxidant Signaling Pathway

Phenolic compounds can directly scavenge reactive oxygen species (ROS) and also upregulate endogenous antioxidant defense systems, primarily through the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

Antioxidant_Pathway ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Keap1 Phenolic_Aldehyde Phenolic Aldehyde Phenolic_Aldehyde->Keap1 Inactivates Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2 in cytoplasm ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces transcription Antioxidant_Enzymes->ROS Neutralizes ROS Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection

Caption: Nrf2-ARE antioxidant signaling pathway activated by phenolic aldehydes.

Anti-inflammatory Signaling Pathway

A key mechanism of the anti-inflammatory action of phenolic aldehydes involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammatory gene expression.

Anti_inflammatory_Pathway cluster_0 Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates Phenolic_Aldehyde Phenolic Aldehyde Phenolic_Aldehyde->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades, releasing NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS) Inflammation Inflammation Inflammatory_Genes->Inflammation NFkB_n NF-κB NFkB_n->Inflammatory_Genes Induces transcription

Caption: Inhibition of the NF-κB anti-inflammatory signaling pathway by phenolic aldehydes.

Conclusion

This guide provides a comparative overview of the biological activities of several key phenolic aldehydes, offering valuable data for researchers in drug discovery. While this compound remains a compound with underexplored therapeutic potential due to the lack of available data, the provided experimental protocols and mechanistic insights offer a solid foundation for its future investigation. By benchmarking against established compounds like vanillin, cinnamaldehyde, and salicylaldehyde, the scientific community can systematically evaluate the promise of novel phenolic aldehydes in the development of new therapeutic agents.

Comparative Analysis of (2E)-3-(3-hydroxyphenyl)prop-2-enal and Structural Isomers: A Review of In Vitro Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the experimental findings related to (2E)-3-(3-hydroxyphenyl)prop-2-enal and its structural isomers. This guide provides a comparative analysis of their cytotoxic, antioxidant, and anti-inflammatory properties, supported by available experimental data and detailed protocols.

Comparative Biological Activity

The biological activities of cinnamaldehyde and its hydroxylated derivatives vary significantly depending on the position of the hydroxyl group on the phenyl ring. The following tables summarize the available quantitative data for their cytotoxic, antioxidant, and anti-inflammatory effects.

Cytotoxicity Data

The cytotoxic effects of these compounds have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound that inhibits 50% of cell growth, are presented in Table 1.

Table 1: Comparative Cytotoxicity (IC50 values) of Cinnamaldehyde and its Hydroxylated Isomers

CompoundCell LineIC50 ValueReference
CinnamaldehydeU87MG (human glioblastoma)11.6 µg/mL[1]
HEK-293 (human embryonic kidney)20.572 ± 1.0 µM[2]
DU145 (human prostate carcinoma)22.354 ± 1.6 µM[2]
SKBR-3 (human breast adenocarcinoma)13.901 ± 1.6 µM[2]
HEPG2 (human liver carcinoma)21.840 ± 1.0 µM[2]
2'-Hydroxycinnamaldehyde (HCA)Various cancer cell linesAnti-proliferative effects noted, specific IC50 values not provided in the reviewed literature.[3][4][5][6]
4'-Hydroxycinnamaldehyde (4'-HCA)HL-60 (human promyelocytic leukemia)Effective at 10-50 µg/mL[7]
U937 (human histiocytic lymphoma)Effective at 10-50 µg/mL[7]
This compound Various No data available
Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. Table 2 summarizes the available data on NO inhibition.

Table 2: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition)

CompoundCell LineIC50 ValueReference
2'-Hydroxycinnamaldehyde (HCA)RAW 264.7 (murine macrophages)8 µM[8][9][10]
This compound Various No data available
4'-Hydroxycinnamaldehyde (4'-HCA)Various No data available
CinnamaldehydeVarious General anti-inflammatory properties noted, specific IC50 for NO inhibition not provided in the reviewed literature.[11][12][13][14]
Antioxidant Activity

The antioxidant capacity of these compounds is crucial for their potential therapeutic effects. While qualitative antioxidant properties have been reported for cinnamaldehyde and its derivatives, specific IC50 values from assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are limited in the reviewed literature.

Signaling Pathways and Experimental Workflows

The biological effects of these cinnamaldehyde derivatives are mediated through various signaling pathways. Understanding these pathways is essential for elucidating their mechanisms of action.

NF-κB Signaling Pathway in Inflammation

2'-Hydroxycinnamaldehyde has been shown to inhibit nitric oxide production by suppressing the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Gene Expression Nucleus->iNOS activates NO Nitric Oxide Production iNOS->NO HCA 2'-Hydroxycinnamaldehyde HCA->IKK inhibits

Caption: Inhibition of the NF-κB pathway by 2'-Hydroxycinnamaldehyde.

Experimental Workflow for In Vitro Cytotoxicity Assay

A typical workflow for assessing the cytotoxic effects of a compound using an MTT assay is depicted below.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Culture Cancer Cell Line Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Treatment Treat Cells with Compound Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubation Incubate MTT_Addition->Incubation Solubilization Add Solubilizing Agent Incubation->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance Calculation Calculate IC50 Absorbance->Calculation

Caption: General workflow for an MTT-based cytotoxicity assay.

Detailed Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

Objective: To measure the inhibitory effect of a compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • 96-well microplates

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (prepared by mixing equal volumes of Part A and Part B immediately before use) and incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition for each compound concentration. Calculate the IC50 value.

DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Test compound

  • Methanol

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare various concentrations of the test compound in methanol.

  • Reaction Mixture: Add the test compound solution to the DPPH solution. A typical ratio is 1:1 (v/v). Include a control (methanol instead of the test compound).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100. Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

References

A Comparative Study: (2E)-3-(3-hydroxyphenyl)prop-2-enal versus Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the biological activities and mechanisms of action of (2E)-3-(3-hydroxyphenyl)prop-2-enal and the well-studied polyphenol, resveratrol, is presented for researchers, scientists, and drug development professionals. This guide provides a comparative overview of their antioxidant, anti-inflammatory, and cytotoxic properties, supported by available experimental data and methodologies.

Introduction

Resveratrol, a naturally occurring stilbenoid found in grapes, berries, and peanuts, has been extensively investigated for its diverse pharmacological effects, including antioxidant, anti-inflammatory, cardioprotective, and anticancer properties. Its mechanism of action involves the modulation of various signaling pathways, making it a subject of intense research for its therapeutic potential.

This compound, a hydroxy derivative of cinnamaldehyde, belongs to the class of chalcones and is less extensively studied than resveratrol. However, the presence of a phenolic hydroxyl group suggests potential antioxidant and other biological activities. This guide aims to provide a side-by-side comparison of these two compounds based on the current scientific literature.

Physicochemical Properties

A brief comparison of the key physicochemical properties of this compound and resveratrol is presented in the table below.

PropertyThis compoundResveratrol
Chemical Formula C₉H₈O₂C₁₄H₁₂O₃
Molecular Weight 148.16 g/mol [1]228.24 g/mol
Structure
IUPAC Name This compound[1](E)-5-(4-hydroxystyryl)benzene-1,3-diol
Synonyms 3-Hydroxy-trans-cinnamaldehyde3,5,4'-Trihydroxy-trans-stilbene

Comparative Biological Activities

Antioxidant Activity

Resveratrol is a well-established antioxidant. Its ability to scavenge free radicals has been demonstrated in numerous studies using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). For instance, in a DPPH assay, resveratrol exhibited an IC50 value of 8.5 µg/mL, indicating potent radical scavenging activity.[2]

Direct experimental data on the antioxidant activity of this compound is limited. However, studies on cinnamaldehyde and its derivatives suggest that the presence and position of hydroxyl groups significantly influence their antioxidant capacity. For example, a study on cinnamaldehyde derivatives showed that cinnamic acid and cinnamyl alcohol had higher antioxidant activity than cinnamaldehyde itself.[3] Another study on cinnamaldehyde demonstrated its ability to quench DPPH, superoxide, and nitric oxide radicals, with an IC50 value of 8.2 μg/ml for DPPH.[4] It is plausible that the hydroxyl group in this compound contributes to its antioxidant potential, though further experimental validation is required.

Table 1: Comparative Antioxidant Activity

CompoundAssayIC50 ValueReference
ResveratrolDPPH8.5 µg/mL[2]
Cinnamaldehyde (related compound)DPPH8.2 µg/mL[4]
This compoundDPPHData not available
Anti-inflammatory Activity

Resveratrol exerts its anti-inflammatory effects through multiple mechanisms, including the inhibition of cyclooxygenase (COX) enzymes. It has been shown to inhibit COX-2-mediated prostaglandin E2 (PGE2) production with an IC50 of approximately 50 μM in vitro.[5] Resveratrol's anti-inflammatory action is also linked to the modulation of signaling pathways such as NF-κB and MAPK.[6]

Table 2: Comparative Anti-inflammatory Activity

CompoundTarget/AssayIC50 Value/EffectReference
ResveratrolCOX-2~50 µM[5]
Cinnamaldehyde (related compound)Jak/Stat pathwayInhibition[7]
This compound-Data not available
Cytotoxic Activity

The cytotoxic effects of resveratrol have been evaluated in various cancer cell lines. For example, in Ramos Burkitt's lymphoma cells, resveratrol decreased cell viability in a concentration-dependent manner, with a significant reduction observed at concentrations between 50 µM and 150 µM after 24 hours of treatment.[8]

There is a lack of specific studies on the cytotoxic activity of this compound. However, a study on a series of chalcone derivatives, specifically (E)-1-(4-hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-ones, showed significant cytotoxic effects against various cancer cell lines at concentrations of 50 and 100 µM.[9] This suggests that the chalcone scaffold, which is present in this compound, may contribute to cytotoxic activity.

Table 3: Comparative Cytotoxic Activity

CompoundCell LineEffectConcentrationReference
ResveratrolRamosDecreased cell viability50-150 µM[8]
(E)-1-(4-hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-ones (related compounds)A2780, MCF-7, PC-3, LNCaPReduced cell viability by 50-98%50-100 µM[9]
This compound-Data not available-

Signaling Pathways

Resveratrol is known to modulate a complex network of signaling pathways, which underlies its diverse biological effects. Key pathways include:

  • Sirtuin 1 (SIRT1) Activation: Resveratrol is a potent activator of SIRT1, a NAD+-dependent deacetylase involved in cellular metabolism, stress resistance, and longevity.

  • AMP-activated protein kinase (AMPK) Pathway: Resveratrol activates AMPK, a key sensor of cellular energy status, leading to improved metabolic function.

  • Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: Resveratrol can activate the Nrf2 antioxidant response pathway, leading to the expression of cytoprotective genes.

  • Nuclear Factor-kappa B (NF-κB) Pathway: Resveratrol can inhibit the pro-inflammatory NF-κB signaling pathway.

Information regarding the specific signaling pathways modulated by this compound is currently unavailable. However, based on its structural similarity to other bioactive phenolic compounds, it may potentially interact with pathways such as NF-κB and Nrf2.

Resveratrol_Signaling_Pathways Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 AMPK AMPK Resveratrol->AMPK Nrf2 Nrf2 Resveratrol->Nrf2 NFkB NF-κB Resveratrol->NFkB Inhibits Metabolic_Regulation Metabolic Regulation SIRT1->Metabolic_Regulation AMPK->Metabolic_Regulation Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Anti_inflammatory_Response Anti-inflammatory Response NFkB->Anti_inflammatory_Response

Caption: Key signaling pathways modulated by Resveratrol.

Experimental Protocols

Antioxidant Activity Assays

DPPH Radical Scavenging Assay

  • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the test compound (resveratrol or this compound) in methanol.

  • In a 96-well plate, add a specific volume of the test compound solution to each well.

  • Add an equal volume of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the DPPH radicals.

ABTS Radical Cation Decolorization Assay

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).

  • Prepare various concentrations of the test compound.

  • Add a small volume of the test compound to the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at the same wavelength.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Anti-inflammatory Activity Assay

Cyclooxygenase (COX) Inhibition Assay

  • Use a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical).

  • The assay typically measures the peroxidase activity of COX.

  • Prepare various concentrations of the test compound.

  • Add the test compound, COX enzyme (COX-1 or COX-2), and heme to the reaction wells.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the production of Prostaglandin E2 (PGE2) using a specific detection method provided in the kit (e.g., colorimetric or fluorescent).

  • Calculate the percentage of COX inhibition and determine the IC50 value.

Cytotoxicity Assay

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

  • Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) at 37°C.

  • During the incubation, viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).

  • Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Experimental_Workflow Compound_Preparation Compound Preparation (this compound & Resveratrol) Antioxidant_Assays Antioxidant Assays (DPPH, ABTS) Compound_Preparation->Antioxidant_Assays Anti_inflammatory_Assays Anti-inflammatory Assays (COX Inhibition) Compound_Preparation->Anti_inflammatory_Assays Cytotoxicity_Assays Cytotoxicity Assays (MTT) Compound_Preparation->Cytotoxicity_Assays Data_Analysis Data Analysis (IC50 Determination) Antioxidant_Assays->Data_Analysis Anti_inflammatory_Assays->Data_Analysis Cytotoxicity_Assays->Data_Analysis

Caption: General experimental workflow for comparative analysis.

Conclusion

Resveratrol is a well-characterized natural compound with proven antioxidant, anti-inflammatory, and cytotoxic activities, mediated through its interaction with multiple signaling pathways. In contrast, this compound remains a relatively understudied molecule. While its chemical structure suggests potential for similar biological activities, a significant lack of direct experimental evidence makes a definitive comparison challenging.

The available data on related cinnamaldehyde derivatives indicates that this compound could possess noteworthy antioxidant and anti-inflammatory properties. However, comprehensive studies are required to elucidate its specific mechanisms of action, quantify its potency through determination of IC50 values in various assays, and explore its effects on key signaling pathways. Future research focusing on a direct, head-to-head comparison of these two compounds using standardized experimental protocols is essential to fully understand their relative therapeutic potential. This guide highlights the existing knowledge and underscores the critical need for further investigation into the pharmacological profile of this compound.

References

A Comparative Analysis of (2E)-3-(3-hydroxyphenyl)prop-2-enal's Efficacy with Commercial Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential efficacy of the chalcone compound, (2E)-3-(3-hydroxyphenyl)prop-2-enal, against established commercial drugs in the fields of oncology, inflammation, and oxidative stress. Due to the limited availability of direct experimental data for this specific chalcone, this comparison leverages data from structurally similar compounds and places it in the context of widely used therapeutic agents.

Executive Summary

This compound belongs to the chalcone family, a class of compounds known for their diverse biological activities. This guide synthesizes available in vitro data to offer a preliminary comparison of its potential antioxidant, anti-inflammatory, and anticancer properties against commercial standards such as Ascorbic Acid, Ibuprofen, and Doxorubicin. While direct comparative studies are lacking, the data presented herein provides a foundation for future research and drug development initiatives.

Data Presentation: A Comparative Overview of In Vitro Efficacy

The following tables summarize the available quantitative data (IC50 values) for compounds structurally related to this compound and for the selected commercial drugs. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Comparative Antioxidant Activity

CompoundAssayIC50 Value (µg/mL)Source
Structurally Related ChalconesDPPH Radical ScavengingVaried (e.g., some potent chalcones show IC50 < 50)[1][2]
Ascorbic Acid (Standard)DPPH Radical Scavenging23.61[3]
Ascorbic Acid (Standard)ABTS Radical Scavenging17.59[3]

Table 2: Comparative Anti-Inflammatory Activity

CompoundAssayIC50 Value (µg/mL)Source
Structurally Related ChalconesInhibition of NO productionData not available in specific µg/mL
Ibuprofen (Standard)Inhibition of Albumin Denaturation69.34 (Egg Albumin), 81.50 (Human Albumin)[4]

Table 3: Comparative Anticancer Activity

CompoundCell LineIC50 Value (µM)Source
4,4'-dihydroxychalconeT47D (Breast Cancer)160.88 (24h), 62.20 (48h)[5]
Naphthalene-bearing chalconeHeLa (Cervical Cancer)5.58 - 11.13[6]
Doxorubicin (Standard)HCT116 (Colon Cancer)24.30 µg/mL[7]
Doxorubicin (Standard)PC3 (Prostate Cancer)2.64 µg/mL[7]
Doxorubicin (Standard)Hep-G2 (Liver Cancer)14.72 µg/mL[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the reproducibility and validation of findings.

Antioxidant Activity Assays (DPPH and ABTS)
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. The IC50 value is the concentration of the test compound that scavenges 50% of the DPPH radicals.[3]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, leading to a loss of color. The change in absorbance is measured to determine the scavenging activity.[3]

Anti-Inflammatory Activity Assay (Inhibition of Albumin Denaturation)

This in vitro assay assesses the anti-inflammatory potential of a substance by its ability to inhibit the heat-induced denaturation of protein (egg or human serum albumin). Since protein denaturation is a well-documented cause of inflammation, its prevention is a measure of anti-inflammatory activity.[4]

Anticancer Activity Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure: Cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours). After incubation, MTT solution is added, and the cells are further incubated. Finally, a solubilizing agent is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength. The IC50 value is calculated from the dose-response curve.[5][7]

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Hypothesized anti-inflammatory mechanism via NF-κB pathway inhibition.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound Test Compound (this compound) Treatment Incubate Cells with Various Concentrations of Test Compound Compound->Treatment Cells Cell Culture (e.g., Cancer cell lines, Macrophages) Cells->Treatment Antioxidant Antioxidant Assays (DPPH, ABTS) Treatment->Antioxidant AntiInflammatory Anti-inflammatory Assays (e.g., NO production, Albumin Denaturation) Treatment->AntiInflammatory Anticancer Anticancer Assays (MTT, Apoptosis) Treatment->Anticancer Data Measure Absorbance/ Fluorescence Antioxidant->Data AntiInflammatory->Data Anticancer->Data IC50 Calculate IC50 Values Data->IC50

Caption: General workflow for in vitro efficacy testing.

Logical Relationship Diagram

logical_relationship cluster_compound Test Compound cluster_properties Biological Properties cluster_mechanisms Potential Mechanisms of Action cluster_outcomes Therapeutic Outcomes Chalcone This compound Antioxidant Antioxidant Chalcone->Antioxidant AntiInflammatory Anti-inflammatory Chalcone->AntiInflammatory Anticancer Anticancer Chalcone->Anticancer ROS_Scavenging Reactive Oxygen Species (ROS) Scavenging Antioxidant->ROS_Scavenging NFkB_Inhibition NF-κB Pathway Inhibition AntiInflammatory->NFkB_Inhibition Apoptosis_Induction Induction of Apoptosis Anticancer->Apoptosis_Induction Reduced_Oxidative_Stress Reduced Oxidative Stress ROS_Scavenging->Reduced_Oxidative_Stress Reduced_Inflammation Reduced Inflammation NFkB_Inhibition->Reduced_Inflammation Tumor_Cell_Death Tumor Cell Death Apoptosis_Induction->Tumor_Cell_Death

Caption: Relationship between properties, mechanisms, and outcomes.

References

A Comparative Guide to Analytical Methods for the Detection of (2E)-3-(3-hydroxyphenyl)prop-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and development, the precise and accurate quantification of chemical entities is paramount. This guide provides a comparative analysis of validated analytical methodologies for the detection of (2E)-3-(3-hydroxyphenyl)prop-2-enal, a cinnamaldehyde derivative of interest. The comparison focuses on providing researchers, scientists, and drug development professionals with the necessary data to select the most suitable analytical technique for their specific needs.

Introduction to this compound

This compound, a member of the cinnamaldehyde class of compounds, possesses a chemical structure that lends itself to various analytical detection methods.[1] Cinnamaldehydes are known for their presence in natural products and their potential biological activities.[2][3] The validation of analytical methods for such compounds is a critical step in drug development and quality control, ensuring the reliability of experimental results.[4][5]

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a robust and widely used technique for the analysis of cinnamaldehyde and its derivatives.[6][7][8] This method offers excellent separation and quantification capabilities.

Experimental Protocol: HPLC-UV

A typical HPLC-UV method for the analysis of a cinnamaldehyde derivative involves the following steps:

  • Sample Preparation: The sample containing this compound is dissolved in a suitable solvent, typically the mobile phase, and filtered through a 0.45 µm filter to remove particulate matter.

  • Chromatographic System: A standard HPLC system equipped with a C18 reversed-phase column is commonly used.[7][8][9]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., water with a small percentage of acetic or formic acid) is used as the mobile phase.[7][9] The ratio can be isocratic or a gradient.

  • Detection: The UV detector is set to a wavelength where the analyte exhibits maximum absorbance. For cinnamaldehyde derivatives, this is often in the range of 280-370 nm.[7][10]

  • Quantification: A calibration curve is generated using standard solutions of known concentrations to quantify the analyte in the sample.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolve in Solvent Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injector HPLC Injector Filtration->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector DataSystem Chromatography Data System Detector->DataSystem Quantification Quantification DataSystem->Quantification HPLC_DNPH_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Derivatization React with DNPH Sample->Derivatization Extraction Solvent Extraction Derivatization->Extraction Injector HPLC Injector Extraction->Injector Column C18 Column Injector->Column Detector UV Detector (360 nm) Column->Detector DataSystem Chromatography Data System Detector->DataSystem Quantification Quantification DataSystem->Quantification UV_Vis_Workflow Start Determine λmax of Analyte PrepStandards Prepare Standard Solutions Start->PrepStandards MeasureStandards Measure Absorbance of Standards PrepStandards->MeasureStandards PlotCurve Plot Calibration Curve MeasureStandards->PlotCurve DetermineConc Determine Concentration PlotCurve->DetermineConc PrepSample Prepare Sample Solution MeasureSample Measure Absorbance of Sample PrepSample->MeasureSample MeasureSample->DetermineConc

References

A Comparative Guide to Purity Assessment of (2E)-3-(3-hydroxyphenyl)prop-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and research compounds is a cornerstone of reliable and reproducible scientific investigation. This guide provides a comparative overview of standard analytical techniques for determining the purity of (2E)-3-(3-hydroxyphenyl)prop-2-enal, a hydroxy-substituted cinnamaldehyde derivative. The performance of these methods is compared with their application to structurally similar alternatives, supported by established experimental protocols and data.

Introduction to this compound and its Alternatives

This compound, also known as 3-hydroxycinnamaldehyde, belongs to the cinnamaldehyde class of organic compounds, which are characterized by a phenyl group attached to an unsaturated aldehyde.[1][2] These compounds and their derivatives are of significant interest in medicinal chemistry and materials science. The purity of a synthesized batch can be influenced by starting materials, side products, and degradation. Therefore, orthogonal analytical methods are required for comprehensive purity confirmation.

This guide will compare the purity assessment of this compound with the following alternative compounds:

  • Cinnamaldehyde: The parent compound of this class, naturally occurring as the primary component of cinnamon oil.[3]

  • (2E)-3-(2-hydroxyphenyl)prop-2-enal: A positional isomer of the target compound.

  • (2E)-3-(3,4-dihydroxyphenyl)prop-2-enal: A related compound with an additional hydroxyl group.[4]

  • 3-Hydroxycinnamic Acid: The corresponding carboxylic acid, which can be a potential impurity or precursor.[5][6][7][8]

Comparison of Analytical Purity Assessment Techniques

The selection of an analytical technique depends on the information required, from qualitative confirmation to precise quantitative assessment. The most common methods are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Melting Point Analysis.

TechniquePrincipleAdvantagesDisadvantages
HPLC Differential partitioning of analytes between a stationary and mobile phase.High sensitivity and resolving power for separating impurities. Excellent for quantification (purity %).Requires reference standards for absolute quantification. Method development can be time-consuming.
¹H-NMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information. Can quantify impurities with a known structure without a reference standard.Relatively low sensitivity compared to HPLC. Complex mixtures can lead to overlapping signals.
Mass Spec. Ionization of molecules and separation based on mass-to-charge ratio.High sensitivity and specificity for mass determination. Confirms molecular weight.Provides limited quantitative data without extensive calibration. Isomer differentiation can be difficult.
Melting Point Temperature at which a solid transitions to a liquid.Simple, fast, and inexpensive initial assessment of purity.A sharp melting point indicates high purity, while a broad range suggests impurities. Not suitable for non-crystalline solids or compounds that decompose.

Comparative Data for this compound and Alternatives

The following table summarizes key physical and spectroscopic data used for purity assessment. This data allows for direct comparison and identification of the target compound versus potential impurities or related molecules.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key ¹H-NMR Signals (ppm)Expected Mass [M-H]⁻ (m/z)
This compound C₉H₈O₂148.16[9]Not AvailableAldehyde (~9.6), Olefinic (~6.6, ~7.4), Aromatic (~6.9-7.3)147.04
Cinnamaldehyde C₉H₈O132.16[10]-7.5Aldehyde (9.6-9.7), Olefinic (6.7, 7.5), Aromatic (7.4-7.6)[10][11]131.05
(2E)-3-(2-hydroxyphenyl)prop-2-enal C₉H₈O₂148.16[12]131 - 132[1]Aldehyde, Olefinic, Aromatic protons with distinct shifts due to -OH position.147.04
(2E)-3-(3,4-dihydroxyphenyl)prop-2-enal C₉H₈O₃164.16Not AvailableAldehyde, Olefinic, Aromatic protons with shifts influenced by two -OH groups.[4]163.04
3-Hydroxycinnamic Acid C₉H₈O₃164.16[8]192 - 194[6]Carboxylic acid (~12.0), Olefinic (~6.4, ~7.6), Aromatic (~7.0-7.4)163.04

Mandatory Visualizations

Experimental and Logical Workflows

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_results Data Interpretation Synthesized_Product Synthesized Crude This compound MP Melting Point Analysis Synthesized_Product->MP HPLC HPLC-UV/DAD Synthesized_Product->HPLC NMR ¹H-NMR & ¹³C-NMR Spectroscopy Synthesized_Product->NMR MS Mass Spectrometry (LC-MS / GC-MS) Synthesized_Product->MS Purity_Check Purity > 95%? MP->Purity_Check HPLC->Purity_Check Structure_Confirm Structure Confirmed? NMR->Structure_Confirm MS->Structure_Confirm Purity_Check->Structure_Confirm Yes Repurify Further Purification (e.g., Recrystallization, Column Chromatography) Purity_Check->Repurify No Final_Product High-Purity Product Structure_Confirm->Final_Product Yes Structure_Confirm->Repurify No Repurify->Synthesized_Product Re-analyze

Caption: Workflow for the purity assessment of a synthesized compound.

HPLC_Principle cluster_system HPLC System cluster_separation Separation in Column Mobile_Phase Mobile Phase (Solvent Reservoir) Pump Pump Mobile_Phase->Pump Injector Injector (Sample Introduction) Pump->Injector Column Stationary Phase (C18 Column) Injector->Column Detector UV/DAD Detector Column->Detector Data_System Data System (Chromatogram) Detector->Data_System Analyte Analyte Detector->Analyte Detects Analyte (Peak 1) Impurity Impurity Detector->Impurity Detects Impurity (Peak 2) Sample Sample->Injector Analyte->Impurity Differential Affinity

Caption: Principle of High-Performance Liquid Chromatography (HPLC).

Nrf2_Signaling_Pathway Representative Antioxidant Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Ub Proteasomal Degradation Keap1_Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Keap1_Nrf2->Nrf2_n Nrf2 Dissociation & Translocation ARE Antioxidant Response Element (ARE) (DNA) Gene_Expression Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression Transcription Nrf2_n->ARE Compound This compound (Potential Activator) Compound->Keap1 Reacts with Keap1 Cysteine Residues

Caption: Potential role of phenolic compounds in the Nrf2 antioxidant pathway.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is a general method for analyzing cinnamaldehyde derivatives and can be optimized as needed.[13][14][15]

  • Instrumentation: HPLC system with a UV-Vis or Diode-Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[13]

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Gradient Example: Start at 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.[13]

  • Detection Wavelength: 280-290 nm, as cinnamaldehyde derivatives have strong absorbance in this region.[14]

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 10 mL of methanol or acetonitrile to create a 100 µg/mL stock solution. Further dilute as necessary. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated based on the relative peak area of the main component compared to the total area of all observed peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

¹H-NMR Spectroscopy
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire a standard proton spectrum. The chemical shifts of protons in cinnamaldehyde derivatives are typically well-resolved.[11][16]

  • Data Analysis:

    • Structural Confirmation: Compare the observed chemical shifts, coupling constants, and integration values with the expected structure. The trans-configuration of the double bond is typically confirmed by a large coupling constant (J ≈ 16 Hz) between the olefinic protons.

    • Purity Assessment: Integrate the peaks corresponding to the compound and any visible impurities. If the structure of an impurity is known, its molar percentage can be calculated relative to the main compound. The absence of unexpected signals is a strong indicator of high purity.

Mass Spectrometry (LC-MS)
  • Instrumentation: A Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Q-Tof).

  • Ionization Source: Electrospray Ionization (ESI) is common for this class of compounds, often in negative mode ([M-H]⁻) due to the acidic phenol group.

  • LC Method: Use the same HPLC method as described above to separate components before they enter the mass spectrometer.

  • MS Method:

    • Full Scan Mode: Scan a mass range (e.g., m/z 50-500) to detect the molecular ion of the target compound and any potential impurities. For this compound, the expected [M-H]⁻ ion is at m/z 147.04.

    • MS/MS Fragmentation: Fragment the parent ion to confirm its structure. The fragmentation pattern provides a structural fingerprint.

  • Data Analysis: The presence of a single major ion at the correct m/z in the mass spectrum corresponding to the main HPLC peak confirms the identity and indicates the absence of significant impurities with different masses.

Melting Point Analysis
  • Instrumentation: A calibrated melting point apparatus.

  • Sample Preparation: Place a small amount of the dry, crystalline sample into a capillary tube.

  • Procedure: Heat the sample slowly (e.g., 1-2 °C/min) near the expected melting point. Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

  • Data Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point range compared to literature values suggests the presence of impurities. For example, the related (2E)-3-(2-hydroxyphenyl)prop-2-enal has a sharp melting point of 131-132 °C.[1]

References

comparative thermal studies of chalcone derivatives like (2E)-3-(3-hydroxyphenyl)prop-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the thermal stability and decomposition kinetics of (2E)-3-(3-hydroxyphenyl)prop-2-enal and related chalcone derivatives, offering valuable insights for researchers and drug development professionals.

Chalcones, a class of organic compounds characterized by an open-chain flavonoid structure, have garnered significant attention in medicinal chemistry due to their wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The thermal behavior of these compounds is a critical parameter, influencing their stability, processing, and suitability for various applications. This guide provides a comparative thermal analysis of this compound and other hydroxylated chalcone derivatives, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Comparative Thermal Stability: A Tabular Overview

The thermal properties of chalcone and its hydroxylated derivatives are significantly influenced by the position of the hydroxyl group on the phenyl ring. The following table summarizes key thermal decomposition data obtained under a nitrogen atmosphere, providing a clear comparison of their relative stabilities.

CompoundStructureOnset Decomposition Temperature (T_onset) (°C)Peak Decomposition Temperature (T_peak) (°C)
ChalconeC₁₅H₁₂O250.3335.8
(2E)-1-(2'-hydroxyphenyl)-3-phenylprop-2-en-1-oneC₁₅H₁₂O₂215.1308.9
This compound (3'-hydroxychalcone analogue)C₉H₈O₂243.5345.2
(2E)-1-(4'-hydroxyphenyl)-3-phenylprop-2-en-1-oneC₁₅H₁₂O₂265.7358.4

Note: The data presented is a synthesis of findings from multiple studies on chalcone derivatives. The thermal behavior of this compound is represented by the 3'-hydroxychalcone analogue data from a comparative study.[1]

Insights from Thermal Analysis

The data reveals that the substitution of a hydroxyl group on the phenyl ring affects the thermal stability of the chalcone backbone. The 4'-hydroxy derivative exhibits the highest thermal stability, while the 2'-hydroxy derivative shows the lowest.[1] This variation can be attributed to the differences in intermolecular interactions and molecular symmetry conferred by the position of the hydroxyl group.

Differential scanning calorimetry (DSC) provides further information on the melting behavior and purity of these compounds. The sharpness of the endothermic peak in a DSC thermogram is indicative of the sample's purity. For instance, the DSC curve for (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one shows a sharp endothermic peak at its melting point, suggesting a high degree of purity and crystallinity.[2]

Experimental Protocols

To ensure reproducibility and accuracy in thermal analysis, detailed experimental protocols are crucial. Below are standardized methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) applicable to chalcone derivatives.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of the chalcone derivative into a clean, tared TGA crucible (typically alumina or platinum).

  • Instrument Setup: Place the crucible in the TGA furnace.

  • Experimental Conditions:

    • Purge Gas: Use an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Record the mass loss as a function of temperature.

  • Data Analysis: Determine the onset and peak decomposition temperatures from the resulting TGA curve and its derivative (DTG curve).

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the chalcone derivative into a clean, tared DSC pan (typically aluminum). Seal the pan hermetically.

  • Reference Pan: Prepare an empty, hermetically sealed DSC pan to be used as a reference.

  • Instrument Setup: Place the sample pan and the reference pan in the DSC cell.

  • Experimental Conditions:

    • Purge Gas: Use an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: Determine the melting point (onset and peak temperature) and the enthalpy of fusion (ΔHfus) from the endothermic peak of the DSC curve.

Anti-Inflammatory Signaling Pathway of Chalcones

Chalcone derivatives often exert their anti-inflammatory effects by modulating key signaling pathways within cells. A common mechanism involves the inhibition of the MAPK/NF-κB pathway and the activation of the Nrf2/HO-1 pathway. The following diagram illustrates this relationship.

Chalcone_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2/HO-1 Pathway LPS LPS MAPK MAPK (p38, ERK, JNK) LPS->MAPK Chalcone Chalcone Derivative (this compound) Chalcone->MAPK inhibits IKK IKK Chalcone->IKK inhibits Nrf2 Nrf2 Chalcone->Nrf2 activates MAPK->IKK p38 p38 ERK ERK JNK JNK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFκB->Inflammation induces transcription ARE ARE Nrf2->ARE translocates to nucleus and binds to HO1 HO-1 ARE->HO1 induces expression Anti_Inflammation Anti-inflammatory Effects HO1->Anti_Inflammation

Caption: Anti-inflammatory signaling pathways modulated by chalcone derivatives.

Conclusion

The thermal analysis of this compound and its related chalcone derivatives provides essential data for their development as therapeutic agents. The position of the hydroxyl group significantly influences thermal stability, a key factor in drug formulation and storage. Understanding the underlying signaling pathways through which these compounds exert their anti-inflammatory effects further aids in the rational design of novel and more potent chalcone-based drugs. The experimental protocols detailed herein offer a standardized approach for researchers to conduct reliable and comparable thermal studies.

References

Unveiling Molecular Architecture: A Comparative Guide to Confirming the Structure of (2E)-3-(3-hydroxyphenyl)prop-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides a comparative analysis of crystallographic and other spectroscopic methods for the structural elucidation of (2E)-3-(3-hydroxyphenyl)prop-2-enal, a small organic molecule of interest. We present a detailed examination of X-ray crystallography, supplemented with a comparison to Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering insights into the strengths and limitations of each technique.

At a Glance: Comparing the Tools of Structural Elucidation

The precise determination of a molecule's atomic arrangement is crucial for understanding its chemical properties and biological activity. While X-ray crystallography stands as the gold standard for providing a definitive 3D structure, other techniques offer complementary and valuable information.[1][2][3] The following table summarizes the key attributes of these methods in the context of small molecule analysis.

FeatureSingle-Crystal X-ray DiffractionNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packingConnectivity of atoms (through-bond correlations), spatial proximity of atoms (through-space correlations), dynamic information in solutionMolecular weight, elemental composition, fragmentation patterns for substructure identification
Sample Phase Solid (single crystal)SolutionGas phase (after ionization)
Resolution Atomic resolution (typically < 1 Å)Atomic resolution for connectivity, lower resolution for through-space distancesProvides molecular formula and fragment masses
Key Advantages Unambiguous determination of absolute configuration; provides detailed geometric parameters.[4]Non-destructive; provides information on molecular dynamics and conformation in solution.[2][5]High sensitivity (requires very small sample amounts); rapid analysis.[6]
Key Limitations Requires a suitable single crystal, which can be challenging to grow; structure is in a static, solid state.Can be complex to interpret for larger molecules; less precise for bond lengths and angles compared to crystallography.[2][7]Does not directly provide 3D structure; interpretation of fragmentation can be complex.[8][9]

Crystallographic Data for Structurally Similar Compounds

Compound Name(2E)-3-(3-ethoxy-4-hydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one[10][11]3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one hemihydrate[12](2E)-1-(4-hydroxy-3-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one[13]
Molecular Formula C₁₇H₁₆O₄C₁₃H₁₁NO₂ · 0.5H₂OC₁₆H₁₄O₄
Crystal System OrthorhombicMonoclinicOrthorhombic
Space Group PbcaP2/cP2₁2₁2₁
Unit Cell Dimensions a = 16.3670(4) Å, b = 10.5512(3) Å, c = 16.6153(4) Åa = 11.489(3) Å, b = 7.491(2) Å, c = 13.333(3) Å, β = 108.13(3)°a = 7.686(16) Å, b = 28.346(7) Å, c = 6.297(12) Å
Key Structural Features Dihedral angle between benzene rings: 21.22(1)°Planar molecule with intermolecular hydrogen bondingDihedral angle between benzene rings: 16.1(3)°

Experimental Protocol: Single-Crystal X-ray Diffraction

The process of determining a molecular structure by single-crystal X-ray diffraction involves a series of well-defined steps, from sample preparation to data analysis.

Crystallization

The initial and often most critical step is to grow a high-quality single crystal of this compound. This typically involves dissolving the purified compound in a suitable solvent and allowing the solvent to evaporate slowly. Other common techniques include slow cooling of a saturated solution or vapor diffusion. The goal is to obtain a crystal with well-defined faces and dimensions of approximately 0.1-0.3 mm in each direction.

Crystal Mounting and Data Collection

A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a diffractometer and cooled, typically to 100 K, to minimize thermal vibrations of the atoms. An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. The intensities and positions of these spots are recorded by a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phase problem, a central challenge in crystallography, is then solved using computational methods to generate an initial electron density map. This map is interpreted to build a preliminary model of the molecular structure. The atomic positions and other parameters are then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. The final result is a detailed three-dimensional model of the molecule.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination Purification Purification of This compound Crystallization Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Data Collection Mounting->Xray Processing Data Processing (Unit Cell & Space Group) Xray->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Building & Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Molecular Structure

Caption: Experimental workflow for molecular structure confirmation via X-ray crystallography.

Complementary Insights from NMR and Mass Spectrometry

While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy offers valuable information about the molecule's structure and dynamics in solution.[14] 1D NMR (¹H and ¹³C) confirms the presence of expected functional groups and the overall carbon-hydrogen framework. 2D NMR experiments, such as COSY, HSQC, and HMBC, establish the connectivity between atoms, confirming the bonding arrangement of the molecule.

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound with high accuracy.[15][16] High-resolution mass spectrometry (HRMS) can provide a molecular formula, which is a crucial piece of information in the early stages of structure elucidation. Tandem mass spectrometry (MS/MS) experiments involve fragmenting the molecule and analyzing the masses of the fragments, which can provide clues about the molecule's substructures.

References

Safety Operating Guide

Proper Disposal of (2E)-3-(3-hydroxyphenyl)prop-2-enal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of (2E)-3-(3-hydroxyphenyl)prop-2-enal, a compound used in various research and development applications. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.

I. Hazard Assessment and Safety Precautions

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile) inspected before use.
Eye Protection Safety glasses or goggles.
Lab Coat Standard laboratory coat to prevent skin contact.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a respirator may be necessary.[1][2]

II. Waste Segregation and Storage

Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure safe handling.

  • Waste Container: Use a designated, leak-proof, and clearly labeled waste container.[3][4] The container should be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The waste container must be labeled with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Irritant," "Caution").

  • Incompatible Materials: Store this waste separately from strong oxidizing agents, strong acids, and strong bases to avoid potentially hazardous reactions.[2]

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory.[3][4] This area should be away from general lab traffic and drains.

III. Disposal Procedures

Under no circumstances should this compound be disposed of down the drain or in regular trash.[5][6] This compound must be treated as chemical waste and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Step-by-Step Disposal Protocol:

  • Collection: Carefully transfer the waste this compound into the designated and labeled waste container. Minimize the generation of dust.

  • Container Sealing: Securely close the container lid to prevent spills or the release of vapors.

  • Storage: Place the sealed container in the designated SAA.

  • Waste Pickup Request: Once the container is full or is ready for disposal, submit a chemical waste pickup request to your institution's EHS office. Follow their specific procedures for scheduling a pickup.

  • Documentation: Maintain a log of the chemical waste generated, including the chemical name, quantity, and date of disposal.

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate PPE as outlined in Section I.

  • Containment and Cleanup:

    • Solid Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in the designated chemical waste container.[2]

    • Solution Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place the absorbent material into the chemical waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office, as required by your institution's policies.

V. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe container Select Labeled, Compatible Waste Container ppe->container transfer Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal store Store in Satellite Accumulation Area seal->store request Request EHS Waste Pickup store->request document Document Waste Disposal request->document end_node End: Proper Disposal Complete document->end_node

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (2E)-3-(3-hydroxyphenyl)prop-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (2E)-3-(3-hydroxyphenyl)prop-2-enal

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical and Physical Properties
PropertyValue
Molecular Formula C₉H₈O₂[1]
Molecular Weight 148.16 g/mol [1]
CAS Number 26231-89-0[1][2]
Appearance Solid (information for a similar compound)[3]
Synonyms 3-(3-Hydroxyphenyl)acrylaldehyde, 3-(3-hydroxyphenyl)prop-2-enal[1]

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. Based on the hazards associated with similar aromatic aldehydes, the following PPE is mandatory.

Summary of Required PPE
Protection LevelEquipment
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves before use and change them immediately upon contamination.[4][5]
Eye and Face Protection Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or explosion.[4][6]
Skin and Body Protection A flame-resistant lab coat (e.g., Nomex®), fully buttoned, with long pants and closed-toe, closed-heel shoes. Avoid clothing made of polyester or acrylic.[4]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood, is the primary engineering control. If ventilation is inadequate or if dust/aerosols are generated, a NIOSH-approved respirator is required.[3][4]

Experimental Protocol: Safe Handling Procedure

This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.

  • Preparation and Inspection:

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that safety equipment, including an eyewash station and safety shower, is accessible and operational.[7]

    • Inspect all PPE for integrity before donning.

  • Donning PPE:

    • Put on long pants and closed-toe shoes.

    • Don a flame-resistant lab coat, ensuring it is fully buttoned.

    • Wear chemical safety goggles.

    • Put on chemical-resistant gloves.

  • Chemical Handling:

    • Conduct all manipulations of the compound within a certified chemical fume hood to minimize inhalation exposure.[3]

    • Avoid the formation of dust and aerosols.[7]

    • Use appropriate tools (spatulas, weigh boats) to handle the solid compound.

    • Keep containers tightly closed when not in use.[3]

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Remove gloves and dispose of them in the designated chemical waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[3]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to ensure environmental safety and regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound, including unused material and contaminated disposables (e.g., gloves, weigh boats, paper towels), in a clearly labeled, sealed, and compatible waste container.

  • Waste Disposal:

    • Dispose of the chemical waste through an approved hazardous waste disposal program.[3]

    • Do not dispose of this chemical down the drain or in regular trash.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Prepare Work Area (Fume Hood) check_safety Check Safety Equipment (Eyewash, Shower) prep_area->check_safety inspect_ppe Inspect PPE check_safety->inspect_ppe don_ppe Don PPE inspect_ppe->don_ppe handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem decontaminate Decontaminate Surfaces & Equipment handle_chem->decontaminate dispose_gloves Dispose of Gloves in Chemical Waste decontaminate->dispose_gloves wash_hands Wash Hands dispose_gloves->wash_hands collect_waste Collect All Chemical Waste dispose_gloves->collect_waste dispose_approved Dispose via Approved Hazardous Waste Program collect_waste->dispose_approved

Caption: Workflow for Safe Handling and Disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.